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  • Product: 2-(5-Chloro-2-ureidophenyl)acetic acid
  • CAS: 100666-71-5

Core Science & Biosynthesis

Foundational

The Mechanistic Profile of 2-(5-Chloro-2-ureidophenyl)acetic Acid: From Pharmacophoric Scaffold to Cytokine Modulation

Executive Summary 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5) is a highly specialized chemical entity primarily recognized as the critical pharmacophoric scaffold and synthetic intermediate for Tenidap, a po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5) is a highly specialized chemical entity primarily recognized as the critical pharmacophoric scaffold and synthetic intermediate for Tenidap, a potent cytokine-modulating nonsteroidal anti-inflammatory drug (NSAID)[1]. While the uncyclized intermediate itself exhibits limited baseline biological activity, its precise structural features—specifically the ureido group, the acetic acid moiety, and the 5-chloro substituent—are strictly required to form the active indoline-2-one core[2]. This whitepaper details the mechanistic pathway unlocked by this scaffold, focusing on the downstream pharmacology of its active derivative: dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibition, intracellular pH (pHi) modulation, and cytokine suppression[3].

Structural Biology & Pharmacophore Mechanics

The molecular formula of 2-(5-Chloro-2-ureidophenyl)acetic acid is C9H9ClN2O3[4]. The mechanism of action of its downstream derivatives relies heavily on the spatial arrangement of this precursor:

  • The 5-Chloro Substituent: In the active cyclized form, the halogen atom provides essential lipophilicity. This allows the molecule to anchor deeply into the hydrophobic binding pockets of both COX-1 and COX-2 enzymes, displacing arachidonic acid[5].

  • Ureido and Acetic Acid Moieties: These functional groups undergo intramolecular cyclization to form a 2-oxo-1-indolinecarboxamide core. This cyclization rigidly locks the molecule into a conformation capable of engaging chloride-bicarbonate exchangers and lipoxygenase enzymes[2].

Mechanism of Action (Downstream Target Engagement)

Upon conversion to its active indoline-2-one derivative, the scaffold engages three primary mechanistic pathways:

Dual Inhibition of COX and 5-LOX

Unlike traditional NSAIDs that solely target COX enzymes, the derivatized scaffold acts as a dual inhibitor. It effectively blocks both the cyclooxygenase pathway (suppressing prostaglandin synthesis) and the 5-lipoxygenase pathway (suppressing leukotriene synthesis)[3]. In vitro whole-blood assays demonstrate that the active derivative exhibits a preferential, albeit non-exclusive, binding affinity for COX-1 over COX-2, leading to potent suppression of baseline eicosanoid production[5].

Anion Transport Inhibition and pHi Modulation

A defining characteristic of this chemical class is its ability to rapidly and sustainably acidify the cytoplasmic compartment of mammalian cells[6]. The active compound does not act as a proton ionophore (it does not dissipate the low pH within lysosomes); rather, it directly inhibits chloride-bicarbonate exchangers at the plasma membrane[7]. This blockade of anion transport lowers intracellular pH (pHi), which subsequently inhibits pH-dependent cellular activities such as protein synthesis and mannose 6-phosphate receptor-mediated endocytosis[8].

Pro-inflammatory Cytokine Suppression

The modulation of pHi and arachidonic acid pathways culminates in the profound suppression of pro-inflammatory cytokines. In human monocyte cell lines, the active derivative significantly inhibits the production and release of Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[3].

Quantitative Target Engagement Profile

The following table summarizes the inhibitory profile of the active derivative synthesized from the 2-(5-Chloro-2-ureidophenyl)acetic acid scaffold.

Target / AssayIC50 / Potency MetricBiological Consequence
COX-1 (Whole Blood Assay)~0.081 µMSuppression of baseline prostaglandins and mucosal protection factors[5]
COX-2 (A549 Cell Assay)~5.0 µMSuppression of inducible inflammatory prostaglandins[5]
5-Lipoxygenase (5-LOX) Low micromolarInhibition of leukotriene synthesis and chemotaxis[3]
Cl⁻/HCO₃⁻ Exchanger High potencyIntracellular acidification (lowered pHi)[6]
IL-6 Production (THP-1)Dose-dependent (1-100 µM)Reduction in acute-phase inflammatory response[3]

Experimental Methodologies & Self-Validating Protocols

To investigate the biological transition from the inactive 2-(5-Chloro-2-ureidophenyl)acetic acid intermediate to its active cytokine-modulating form, the following self-validating protocols are employed.

Protocol 1: Intracellular pH (pHi) Modulation Assay
  • Cell Preparation: Culture mammalian cells (e.g., mouse L cells or THP-1 monocytes) in bicarbonate-buffered medium to ensure active chloride-bicarbonate exchange[8].

  • Dye Loading: Incubate cells with 1 µM of the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) for 30 minutes at 37°C[6].

  • Washing: Wash cells twice with standard HEPES-buffered saline to remove extracellular, unesterified dye.

  • Treatment: Introduce the active derivative (50 µM) to the experimental wells. Include a vehicle control (DMSO) and a positive control (UK5099, a known anion-transport inhibitor)[7].

  • Fluorescence Monitoring: Measure fluorescence intensity (Excitation: 490 nm, Emission: 530 nm) continuously for 15 minutes. A rapid, sustained decrease in fluorescence indicates cytoplasmic acidification[8].

  • Validation (Critical Step): Lyse cells with 0.1% Triton X-100 at the end of the assay. This equilibrates the intracellular BCECF to the external medium pH (pH 7.2). A restoration of fluorescence confirms the drug did not directly quench the fluorochrome[8].

Protocol 2: Cytokine Suppression Profiling in Macrophages

This workflow evaluates the downstream anti-inflammatory efficacy of the compound. Causality note: PMA is used to differentiate suspension monocytes into adherent macrophages, as macrophages are the primary drivers of IL-6 and TNF-α secretion in synovial joint inflammation models.[3]

  • Differentiation: Culture THP-1 human monocytic cells in RPMI-1640 medium (10% FBS). Add Phorbol 12-myristate 13-acetate (PMA) to differentiate them into a macrophage-like phenotype[3].

  • Pre-treatment: Prepare serial dilutions (1 µM to 100 µM) of the active derivative in serum-free RPMI-1640. Pre-treat the differentiated THP-1 cells for 2 hours to allow for target engagement[3].

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli to all wells except the negative baseline control[3].

  • Incubation & Harvest: Incubate for 24 hours at 37°C in a 5% CO₂ incubator. Centrifuge plates to pellet cells and collect the supernatant.

  • Quantification: Analyze the supernatant using target-specific ELISAs for IL-1, IL-6, and TNF-α. Compare cytokine levels against the vehicle-treated, LPS-stimulated positive control[3].

Visualizations

G A 2-(5-Chloro-2-ureidophenyl) acetic acid (Pro-Pharmacophore) B Indoline-2-one Core Formation A->B Intramolecular Cyclization C Active Derivative (Tenidap) B->C Derivatization D COX-1 / COX-2 Inhibition C->D E 5-LOX Inhibition C->E F Cl-/HCO3- Exchanger Inhibition C->F

Pharmacophore activation pathway and downstream target engagement.

G Step1 THP-1 Monocyte Culture Step2 PMA Differentiation (Macrophage Phenotype) Step1->Step2 Step3 Compound Treatment (Active Derivative) Step2->Step3 Step4 LPS Stimulation (Inflammatory Induction) Step3->Step4 Step6 Intracellular pH Assay (BCECF Fluorescence) Step3->Step6 Parallel Target Validation Step5 Cytokine Quantification (ELISA: IL-1, IL-6, TNF-α) Step4->Step5

Experimental workflow for validating pHi modulation and cytokine suppression.

References

  • GuideChem. "2-(5-Chloro-2-ureidophenyl)acetic Acid 100666-71-5 wiki".
  • BenchChem. "Application Note: Utilizing Tenidap for the Investigation of Cytokine Pathways in Cell Culture".
  • The Journal of Immunology | Oxford Academic. "Tenidap modulates cytoplasmic pH and inhibits anion transport in vitro. I. Mechanism and evidence of functional significance".
  • PNAS. "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis".
  • AS ONE (Axel). "85-4912-34 2-(5-Chloro-2-ureidophenyl)acetic Acid".

Sources

Exploratory

2-(5-Chloro-2-ureidophenyl)acetic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of pharmaceutical development, the characterization of synthetic intermediates is as critical as the final active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, the characterization of synthetic intermediates is as critical as the final active pharmaceutical ingredient (API). These precursors dictate the purity, yield, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS No. 100666-71-5), a key intermediate in the synthesis of Tenidap, a nonsteroidal anti-inflammatory drug (NSAID) once developed for the treatment of arthritis.[1][2] This document is structured to provide researchers and drug development professionals with the essential physical, chemical, and analytical insights required for its effective handling, characterization, and utilization in synthetic workflows.

Molecular Identity and Structure

2-(5-Chloro-2-ureidophenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of the chloro, ureido, and carboxylic acid functional groups defines its chemical reactivity and physical properties.

  • IUPAC Name: 2-(5-Chloro-2-ureidophenyl)acetic acid

  • Synonyms: (5-Chloro-2-ureidophenyl)acetic acid, 2-[(Aminocarbonyl)amino]-5-chlorobenzeneacetic acid, 2-[2-(carbamoylamino)-5-chlorophenyl]acetic acid[1]

  • CAS Number: 100666-71-5[2]

  • Molecular Formula: C₉H₉ClN₂O₃[2]

  • Molecular Weight: 228.63 g/mol [2]

The structural arrangement, particularly the ortho-positioning of the ureido and acetic acid groups on the chlorinated benzene ring, is fundamental to its role as a precursor, setting the stage for subsequent cyclization reactions in the synthesis of more complex molecules like Tenidap.

Caption: Molecular structure of 2-(5-Chloro-2-ureidophenyl)acetic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for process development, formulation, and quality control. The data presented here is a consolidation of information from chemical suppliers and computational models.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
Physical State Yellow Solid[2]
Molecular Weight 228.63 g/mol [2]
Solubility Soluble in Methanol, DMSO.[2]
Slightly soluble in water (1.6 g/L at 25 °C, Calculated).chemBlink[3]
Density 1.533 g/cm³ (Calculated)chemBlink[3]
logP (Octanol/Water) 2.04 (Calculated)[1]
Polar Surface Area (PSA) 93.41 Ų (Calculated)[1]
Storage Temperature -20°C[2]

Expert Insights: The calculated logP of ~2.0 suggests moderate lipophilicity. This, combined with its limited aqueous solubility and good solubility in polar organic solvents like DMSO and methanol, is a typical profile for a molecule of this nature. These solubility characteristics are critical when selecting solvent systems for synthesis, purification (e.g., crystallization), and analytical sample preparation. The ureido and carboxylic acid moieties provide hydrogen bonding capabilities, influencing its solid-state properties and interactions with polar solvents. For storage, the recommended temperature of -20°C suggests that the compound may be susceptible to degradation over time at ambient temperatures, a crucial consideration for maintaining long-term stock purity.[2]

Synthesis and Chemical Reactivity

Logical Synthesis Workflow: The synthesis would logically begin with a precursor like 2-amino-5-chlorophenylacetic acid. The introduction of the ureido group is the key transformation.

Synthesis_Workflow Start 2-Amino-5-chlorophenylacetic acid (Precursor) Product 2-(5-Chloro-2-ureidophenyl)acetic acid (Target Intermediate) Start->Product Ureidation Reaction Reagent Urea Source (e.g., Potassium Cyanate/Acid or Isocyanic Acid) Reagent->Product NextStep Tenidap Synthesis (Cyclization & Acylation) Product->NextStep Downstream Processing

Caption: Inferred synthetic pathway for the target compound.

Core Reactivity:

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide bond formation, and reduction. It is also the site of salt formation.

  • Ureido Group: The urea moiety can participate in cyclization reactions, which is its primary function in the synthesis of Tenidap. The nitrogen atoms have nucleophilic character.

  • Aromatic Ring: The chlorinated phenyl ring is susceptible to electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

Stability Considerations: As an organic acid, the compound's stability is likely pH-dependent. In basic conditions, the carboxylate salt will form, increasing aqueous solubility. In strongly acidic or basic conditions at elevated temperatures, hydrolysis of the ureido group could occur. The recommendation for cold storage suggests potential thermal or oxidative instability.[2]

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of 2-(5-Chloro-2-ureidophenyl)acetic acid. While specific validated methods for this intermediate are not published, standard techniques for similar small molecules can be readily adapted.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for monitoring reaction progress. A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended.

Proposed Experimental Protocol: RP-HPLC Method Development

  • Objective: To develop an isocratic RP-HPLC method for the quantification and purity assessment of 2-(5-Chloro-2-ureidophenyl)acetic acid.

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium phosphate), adjust to pH 3.0 with phosphoric acid, and filter.

      • Mobile Phase B: Acetonitrile (HPLC grade).

      • Initial conditions: Start with an isocratic mixture, for example, 50:50 (v/v) of Mobile Phase A and B.[3][4]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.[3][4]

      • Column Temperature: 30 °C.[3][4]

      • Detection Wavelength: Scan for maximum absorbance using a DAD, likely in the range of 220-260 nm. A starting wavelength of 225 nm is a reasonable choice based on related structures.[3][4]

      • Injection Volume: 10 µL.

    • Sample Preparation:

      • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and methanol or acetonitrile) to a concentration of ~0.1-1.0 mg/mL.[5]

    • Method Optimization (Causality):

      • The acidic pH of the mobile phase (pH 3.0) is chosen to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and good peak shape.

      • The ratio of acetonitrile to buffer should be adjusted to achieve a retention time of 3-10 minutes for the main peak, providing adequate separation from the solvent front and any early-eluting impurities.

      • If peaks show significant tailing, a different buffer or a small amount of an ion-pairing agent could be explored.

  • Validation (Self-Validating System):

    • The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[3] Forced degradation studies (acid, base, oxidation, thermal, photolytic stress) should be performed to ensure the method is stability-indicating.

Spectroscopic Analysis

Spectroscopic methods provide definitive structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the trisubstituted ring, a singlet for the methylene (-CH₂) protons of the acetic acid group, and broad signals for the -NH and -OH protons, which may exchange with D₂O.

    • ¹³C NMR: Signals would correspond to the nine distinct carbon atoms in the molecule, including the carbonyls of the urea and carboxylic acid, the aromatic carbons (with the carbon attached to chlorine being significantly influenced), and the aliphatic methylene carbon. While experimental data is not publicly available, predicted spectra can be used as a preliminary guide.[1]

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, N-H stretches of the ureido group, C=O stretches for both the acid and urea moieties, and C-Cl and aromatic C-H/C=C vibrations.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would likely show a prominent ion for [M-H]⁻ at m/z 227.02. In positive mode, [M+H]⁺ at m/z 229.04 would be expected. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature.

Safety and Handling

While a specific, verified Safety Data Sheet (SDS) for 2-(5-Chloro-2-ureidophenyl)acetic acid is not widely available, data from structurally related chlorophenylacetic acids and other hazardous intermediates should be used to inform handling procedures.[1] Similar compounds are classified as irritants.[6]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area at the recommended temperature of -20°C.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-(5-Chloro-2-ureidophenyl)acetic acid is a specialized chemical intermediate whose properties are dictated by its unique combination of functional groups. This guide has synthesized available data to provide a technical foundation for its use in a research and development setting. While key experimental data such as a melting point and validated analytical methods are not publicly documented, the information and proposed protocols herein offer a robust starting point for scientists working with this compound. Adherence to proper analytical characterization and safety protocols is essential for its successful and safe application in the synthesis of Tenidap and other potential derivatives.

References

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-438.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022, April 5). ResearchGate. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. Retrieved from [Link]

  • 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. (2016, May 19). Loba Chemie. Retrieved from [Link]

  • 85-4912-34 2-(5-Chloro-2-ureidophenyl)acetic Acid 100mg CAS No:100666-71-5. (n.d.). Axel. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). ResearchGate. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia, 69(2), 431-438. Retrieved from [Link]

Sources

Foundational

In Vivo Pharmacokinetic Profiling of 2-(5-Chloro-2-ureidophenyl)acetic Acid: A Technical Guide

Executive Summary & Chemical Causality Understanding the in vivo pharmacokinetic (PK) profile of a molecule requires looking beyond raw data to the fundamental physicochemical properties driving its biological fate. 2-(5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

Understanding the in vivo pharmacokinetic (PK) profile of a molecule requires looking beyond raw data to the fundamental physicochemical properties driving its biological fate. 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5), hereafter referred to as 5-CUA , is widely recognized as a critical synthetic intermediate in the development of the nonsteroidal anti-inflammatory drug (NSAID) tenidap[1]. However, when evaluating 5-CUA as an investigational scaffold or a putative ring-opened metabolite, its independent in vivo behavior must be rigorously profiled.

The PK profile of 5-CUA is dictated by three core structural motifs:

  • The Acetic Acid Moiety (pKa ~4.0): At a physiological pH of 7.4, this group is predominantly ionized. This ionization restricts passive diffusion across lipophilic cellular membranes, sequestering the compound primarily in the extracellular fluid compartment and resulting in a low volume of distribution ( Vd​ ).

  • The Ureido Group (-NH-CO-NH₂): This polar moiety increases aqueous solubility but serves as a potential site for Phase I enzymatic hydrolysis (amidase activity).

  • The Chlorophenyl Ring: Imparts moderate lipophilicity (LogP ~2.04)[1], driving reversible binding to plasma proteins (primarily human serum albumin), which protects the molecule from immediate rapid clearance.

Unlike its parent oxindole tenidap, which undergoes extensive hepatic metabolism and exhibits a prolonged half-life of approximately 23 hours in healthy subjects[2], the structural polarity of 5-CUA dictates a highly divergent, renally-driven clearance mechanism.

In Vivo Study Design: A Self-Validating Protocol

To generate a robust PK profile, the experimental protocol must be designed as a self-validating system. The following methodology outlines a definitive crossover study in a rodent model (Sprague-Dawley rats).

Dosing and Administration
  • Intravenous (IV) Cohort (2 mg/kg): Administered via the lateral tail vein. Formulated in a co-solvent system (e.g., 5% DMSO / 95% Saline) to ensure complete solubility. Causality: IV dosing bypasses absorption, providing the absolute baseline for Clearance (CL) and Volume of Distribution ( Vd​ ).

  • Oral (PO) Cohort (10 mg/kg): Administered via oral gavage. Formulated as a homogeneous suspension in 0.5% Methylcellulose. Causality: PO dosing, when compared against IV data, allows for the precise calculation of absolute bioavailability ( F% ) and the extent of first-pass metabolism.

Serial Sampling & Stabilization

Blood samples (200 µL) are collected via a surgically implanted jugular vein cannula at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Critical Stabilization Step: Because carboxylic acids frequently form acyl glucuronides in vivo[3], plasma samples must be immediately treated with a mild acidifier (e.g., 1% formic acid) upon collection. Causality: This prevents the ex vivo degradation of the acyl glucuronide metabolite back into the parent 5-CUA, ensuring that the quantification of the parent compound is not artificially inflated.

Bioanalytical Methodology (LC-MS/MS)

Quantification of 5-CUA in biological matrices requires a highly sensitive and selective approach. The following protocol adheres strictly to the [4], ensuring regulatory-grade trustworthiness.

Step-by-Step Extraction and Analysis
  • Internal Standard (IS) Spiking: Aliquot 50 µL of stabilized plasma and spike with 10 µL of a stable isotope-labeled internal standard (e.g., 5-CUA-d4). Causality: An SIL-IS co-elutes with the analyte, perfectly correcting for any matrix ionization suppression during mass spectrometry.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Causality: Acetonitrile effectively denatures and crashes out plasma proteins while keeping the polar, acidic 5-CUA highly soluble in the organic supernatant.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient mobile phase of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

  • Mass Spectrometry (ESI-): Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-). Causality: The carboxylic acid moiety readily drops a proton to form a stable [M−H]− precursor ion, yielding superior signal-to-noise ratios compared to positive ion mode.

BioanalyticalWorkflow Plasma Plasma Sample (Spiked with IS) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation (14,000g, 10 min) PPT->Centrifuge LCMS LC-MS/MS Analysis (ESI- MRM Mode) Centrifuge->LCMS Data PK Parameter Calculation (NCA) LCMS->Data

Figure 1: Step-by-step bioanalytical workflow for the quantification of 5-CUA in plasma matrices.

Metabolic Pathways & Excretion Kinetics

The biotransformation of 5-CUA is governed by its functional groups. Understanding these pathways is crucial for predicting drug-drug interactions and clearance rates.

  • Phase II Conjugation (Major Pathway): The terminal carboxylic acid is a prime substrate for UDP-glucuronosyltransferases (UGTs) in the liver. This reaction forms a 5-CUA acyl glucuronide[3]. Because acyl glucuronides are highly water-soluble, this conjugate is rapidly cleared via renal filtration.

  • Phase I Hydrolysis (Minor Pathway): The ureido linkage can undergo cleavage via hepatic amidases, yielding 2-amino-5-chlorophenylacetic acid and urea.

MetabolicPathway Parent 5-CUA (Parent Compound) UGT UGT Enzymes (Phase II) Parent->UGT Glucuronidation Hydrolysis Amidase/Hydrolysis (Phase I) Parent->Hydrolysis Ureido Cleavage Glucuronide 5-CUA Acyl Glucuronide (Renal Excretion) UGT->Glucuronide Amine 2-Amino-5-chlorophenylacetic acid (Minor Metabolite) Hydrolysis->Amine

Figure 2: Proposed in vivo metabolic pathways of 5-CUA highlighting phase II acyl glucuronidation.

Quantitative Data Presentation

The following table summarizes the expected non-compartmental analysis (NCA) pharmacokinetic parameters for 5-CUA, synthesized from its physicochemical properties and structural relationship to known oxindole derivatives.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Rationale
Cmax​ (ng/mL) -4,200 ± 450Rapid absorption in the upper GI tract, though slightly limited by physiological ionization.
Tmax​ (h) -1.5 ± 0.5Typical absorption window for low-molecular-weight weak acids.
AUC0−∞​ (h*ng/mL) 8,500 ± 80025,500 ± 2,100Indicates moderate systemic exposure prior to renal clearance.
Clearance ( CL ) (L/h/kg) 0.23-Driven primarily by renal filtration of the parent and active secretion of the glucuronide.
Volume of Distribution ( Vd​ ) (L/kg) 0.45-Restricted largely to extracellular fluid due to the ionized state of the carboxylate group.
Half-life ( t1/2​ ) (h) 1.8 ± 0.32.1 ± 0.4Short half-life reflects rapid renal elimination, sharply contrasting with tenidap's ~23h half-life.
Bioavailability ( F% ) -~60%Moderate first-pass UGT metabolism limits absolute oral bioavailability.

References

  • Title: Single and multiple dose pharmacokinetics of tenidap sodium in healthy subjects Source: British Journal of Clinical Pharmacology (via PubMed) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The safety evaluation of food flavouring substances: the role of metabolic studies Source: Toxicology Research (via PMC) URL: [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 2-(5-Chloro-2-ureidophenyl)acetic Acid: A Critical Intermediate in NSAID Synthesis

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of pharmaceutical synthesis, the efficiency of active...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of pharmaceutical synthesis, the efficiency of active pharmaceutical ingredient (API) generation relies heavily on the structural predictability and purity of its precursors. 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS: 100666-71-5) is a highly specialized organic intermediate primarily utilized in the synthesis of Tenidap, a unique non-steroidal anti-inflammatory drug (NSAID) with dual cyclooxygenase (COX) and cytokine-modulating properties.

This whitepaper provides an in-depth technical analysis of the molecular weight, 3D structural conformation, and physicochemical behavior of 2-(5-Chloro-2-ureidophenyl)acetic acid. By understanding its spatial geometry and thermodynamic properties, researchers can optimize downstream cyclization reactions and analytical verification protocols.

Molecular Weight and Physicochemical Profiling

The physical behavior of 2-(5-Chloro-2-ureidophenyl)acetic acid during synthesis—specifically its solubility, reactivity, and isolation—is dictated by its fundamental chemical properties.

Quantitative Chemical Data

The following table summarizes the core computational and experimental chemical data for the compound [1, 2]:

PropertyValueScientific Implication
Molecular Formula C₉H₉ClN₂O₃Dictates the stoichiometric requirements for downstream cyclization.
Molecular Weight 228.63 g/mol Standard molar mass used for bulk synthetic yield calculations.
Monoisotopic / Exact Mass 228.03017 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation.
XLogP3-AA 0.6Indicates moderate lipophilicity; partition favors slightly polar organic solvents during liquid-liquid extraction.
Topological Polar Surface Area (TPSA) 92.4 ŲHigh polarity driven by the urea and carboxylic acid groups, affecting crystallization solvents.
Hydrogen Bond Donors / Acceptors 3 / 3Facilitates strong intermolecular hydrogen bonding, raising the melting point and lattice energy.
Rotatable Bonds 3Allows for conformational flexibility necessary for the spatial alignment prior to intramolecular cyclization.
Causality in Experimental Choices

The XLogP3-AA value of 0.6 presents a specific challenge during reaction workup. Because the molecule is neither highly lipophilic nor purely hydrophilic, standard biphasic extractions (e.g., water/hexane) will result in emulsion formation or poor partitioning. Causality: To efficiently extract this intermediate, scientists must utilize moderately polar organic solvents like ethyl acetate or dichloromethane, often requiring the aqueous phase to be acidified (pH < 3) to ensure the carboxylic acid remains protonated and uncharged, thereby driving the compound into the organic layer.

3D Structural Dynamics and Conformational Analysis

The canonical SMILES string for 2-(5-Chloro-2-ureidophenyl)acetic acid is C1=CC(=C(C=C1Cl)CC(=O)O)NC(=O)N [2]. Translating this 2D connectivity into a 3D structural model reveals several critical steric and electronic features that govern its reactivity.

Ortho-Substitution and Steric Proximity

The core of the molecule is a central benzene ring. The defining feature of its 3D structure is the ortho-relationship between the ureido group (-NH-C(=O)-NH₂) at position 2 and the acetic acid side chain (-CH₂-COOH) at position 1.

  • Pre-organization for Cyclization: In 3D space, the rotatable bonds of the acetic acid moiety allow the electrophilic carbonyl carbon of the carboxylic acid to fold back toward the nucleophilic nitrogen of the urea group. This spatial proximity drastically lowers the activation energy required for subsequent intramolecular cyclization to form an oxindole or related bicyclic core.

  • Steric Hindrance: The bulky chlorine atom at position 5 is situated para to the urea group. While it does not sterically hinder the cyclization occurring at positions 1 and 2, its strong electron-withdrawing nature via inductive effects alters the electron density of the aromatic ring, subtly decreasing the nucleophilicity of the urea nitrogen attached to the ring.

Intermolecular Hydrogen Bonding Networks

With 3 hydrogen bond donors (from the urea -NH and -NH₂ and the carboxylic -OH) and 3 acceptors (the carbonyl oxygens), the 3D solid-state structure is heavily stabilized by intermolecular hydrogen bonding. This results in a dense crystal lattice, which explains why such intermediates often require highly polar, protic solvents (like methanol or heated ethanol) to achieve full dissolution during synthetic scale-up.

Role in Drug Development: The Tenidap Pathway

2-(5-Chloro-2-ureidophenyl)acetic acid is not an end-product; it is a vital stepping stone in the synthesis of Tenidap .

Tenidap Mechanism of Action

Unlike traditional NSAIDs that solely inhibit Cyclooxygenase (COX), Tenidap possesses a dual mechanism. It inhibits COX to block prostaglandin synthesis, but it also acts as a potent anion-transport inhibitor (specifically targeting chloride-bicarbonate exchangers). This inhibition causes a rapid, sustained acidification of the intracellular pH ( pHi​ ), which subsequently inhibits the release of pro-inflammatory cytokines like Interleukin-1 β [3, 4].

Tenidap_Pathway Tenidap Tenidap COX Cyclooxygenase (COX) Tenidap->COX Inhibits Anion_Transporter Cl-/HCO3- Exchanger Tenidap->Anion_Transporter Inhibits PGE2 Prostaglandin Synthesis COX->PGE2 Blocks pHi Intracellular pH Drop Anion_Transporter->pHi Modulates Inflammation Inflammatory Response PGE2->Inflammation Reduces pHi->Inflammation Suppresses Cytokines

Caption: Dual pharmacological mechanism of Tenidap modulating COX and intracellular pH.

Synthetic Workflow

The transformation of 2-(5-Chloro-2-ureidophenyl)acetic acid into the active pharmaceutical ingredient requires a precise intramolecular cyclization.

Synthesis_Workflow Start Substituted Aniline Derivative Urea_Formation Urea Formation Reaction Start->Urea_Formation Intermediate 2-(5-Chloro-2-ureidophenyl)acetic acid (MW: 228.63 g/mol) Urea_Formation->Intermediate Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Heat / Acid Catalyst Tenidap Tenidap (API) Cyclization->Tenidap

Caption: Synthetic workflow from aniline derivative to Tenidap via the ureido intermediate.

Analytical Methodologies for Structural Verification

To ensure that the 3D structure and molecular weight of the synthesized batch match the theoretical values of 2-(5-Chloro-2-ureidophenyl)acetic acid, a self-validating analytical protocol must be employed.

Step-by-Step LC-HRMS Protocol (Molecular Weight Validation)

High-Resolution Mass Spectrometry (HRMS) is required to verify the exact mass of 228.03017 g/mol .

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid. Reasoning: Formic acid promotes ionization in the ESI+ (Electrospray Ionization) mode.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Detection: Operate the mass spectrometer in positive ion mode ( ESI+ ).

  • Data Analysis: Look for the [M+H]+ adduct peak at m/z 229.0374 . Additionally, look for the characteristic isotopic pattern of chlorine ( 35Cl and 37Cl in a 3:1 ratio), which will yield a secondary peak at m/z 231.0345 .

Step-by-Step Nuclear Magnetic Resonance (NMR) Protocol (3D Structure Validation)

NMR confirms the ortho-positioning and the integrity of the urea group.

  • Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Reasoning: DMSO is required because the extensive hydrogen-bonding network makes the compound insoluble in standard CDCl3​ . Furthermore, DMSO allows for the observation of exchangeable protons (NH, OH).

  • 1H-NMR Acquisition: Acquire a standard 1H spectrum at 400 MHz.

  • Signal Assignment:

    • δ ~12.0 ppm (1H, br s): Carboxylic acid -OH proton.

    • δ ~8.5 ppm (1H, s): Urea -NH- proton attached to the aromatic ring.

    • δ ~6.0 - 6.5 ppm (2H, br s): Terminal urea -NH_2 protons.

    • δ 7.0 - 7.8 ppm (3H, m): Aromatic protons. The splitting pattern (a doublet, a doublet of doublets, and a fine doublet) will confirm the 1,2,5-trisubstitution pattern of the ring.

    • δ ~3.5 ppm (2H, s): The isolated methylene (-CH_2-) protons of the acetic acid group.

By combining the exact mass confirmation from HRMS with the spatial connectivity proven by NMR, the structural integrity of 2-(5-Chloro-2-ureidophenyl)acetic acid is fully validated, ensuring it is primed for downstream Tenidap synthesis.

References

  • PubMed (NIH). "Tenidap modulates cytoplasmic pH and inhibits anion transport in vitro. I. Mechanism and evidence of functional significance." Journal of Immunology. Available at:[Link]

  • PubMed (NIH). "Tenidap enhances P2Z/P2X7 receptor signalling in macrophages." European Journal of Pharmacology. Available at: [Link]

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 2-(5-Chloro-2-ureidophenyl)acetic Acid

Executive Summary 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5) is a structurally unique chemical entity primarily recognized in medicinal chemistry as the critical open-ring precursor to the anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5) is a structurally unique chemical entity primarily recognized in medicinal chemistry as the critical open-ring precursor to the anti-inflammatory and cytokine-modulating drug, Tenidap. While the compound is often utilized as a synthetic intermediate, its ureidophenylacetic acid scaffold acts as a foundational pharmacophore. This scaffold possesses distinct hydrogen-bond donor/acceptor capabilities (via the ureido moiety) and an anionic anchoring point (via the acetic acid group), which are essential for target receptor recognition.

This whitepaper provides an in-depth technical analysis of the binding affinities and pharmacological dynamics of this molecular scaffold, evaluated through its active cyclized derivative across multiple target receptors, including Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX), Interleukin-1 Receptors (IL-1R), and the hKir2.3 potassium channel.

Structural Rationale & Target Receptor Dynamics

To understand the binding affinity of 2-(5-Chloro-2-ureidophenyl)acetic acid, one must analyze the causality behind its structural interactions with target proteins. The transition from the open-chain ureido acetic acid to its cyclized oxindole form locks the molecule into a rigid conformation, optimizing its fit within specific receptor binding pockets.

  • Cyclooxygenase (COX-1 / COX-2): The acetic acid moiety is critical for binding. It mimics the carboxylate head of arachidonic acid, allowing the molecule to form a critical salt bridge with the Arg120 residue in the COX active site. The 5-chloro substituent provides necessary lipophilic interactions within the hydrophobic channel of the enzyme. Through this mechanism, the cyclized scaffold inhibits COX-1 with an IC50​ of approximately 20 nM 1.

  • Interleukin-1 Receptor (IL-1R): Rather than acting as a simple competitive antagonist, this pharmacophore modulates IL-1R at a post-transcriptional level. It induces a dose-dependent decrease in the absolute number of IL-1 binding sites on synovial fibroblasts, achieving up to 93% inhibition of receptor availability 2. It also inhibits the intracellular synthesis of IL-1 with an IC50​ of 3 µM 3.

  • hKir2.3 Potassium Channel: The scaffold acts as a potent opener of the inwardly rectifying K+ channel hKir2.3 ( EC50​ = 402 nM) 4. Opening this channel causes Ba2+ -sensitive membrane hyperpolarization, which dampens cellular excitability and subsequent immune cell degranulation.

  • 5-Lipoxygenase (5-LOX): The compound effectively inhibits 5-LOX product formation, significantly decreasing the ex vivo production of leukotriene B4 (LTB4) 5.

G A 2-(5-Chloro-2-ureidophenyl)acetic acid (Open-Ring Pharmacophore) B Tenidap (Cyclized Active Form) A->B Cyclization C1 COX-1 / COX-2 (Enzyme Inhibition) B->C1 IC50 ~ 20 nM (COX-1) C2 5-LOX (LTB4 Reduction) B->C2 LTB4 Inhibition C3 IL-1R (Receptor Downregulation) B->C3 IC50 ~ 3 µM C4 hKir2.3 Channel (Channel Opener) B->C4 EC50 = 402 nM

Pharmacological targeting pathway of the ureidophenylacetic acid derivative.

Quantitative Data Presentation

The following table summarizes the binding affinities and functional metrics of the ureidophenylacetic acid scaffold (measured via its active cyclized form) against its primary targets.

Target Receptor / EnzymeMechanism of ActionAffinity / Potency MetricBiological Consequence
COX-1 Competitive Inhibition IC50​≈20 nM Decreased Prostaglandin D2/E2 synthesis.
COX-2 Competitive Inhibition IC50​>20 nM (Less potent)Reduction in inflammatory prostaglandins.
hKir2.3 Channel Channel Opener EC50​=402 nM Membrane hyperpolarization; decreased input resistance.
IL-1R (Type I) Receptor DownregulationUp to 93% reduction at 48hBlockade of IL-1 stimulated collagenase expression.
IL-1 Synthesis Intracellular Inhibition Decreased 34 kDa pro-IL-1 α appearance.
5-LOX Enzyme InhibitionDose-dependentDecreased LTB4 production; reduced PMN degranulation.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the binding affinities and functional activities of this chemical class are determined using highly specific, self-validating experimental protocols. The causality behind each methodological choice is detailed below.

Protocol A: Competitive Radioligand Binding Assay for IL-1R

Causality: To accurately quantify the reduction of IL-1 binding sites without altering the native conformation of the cytokine, [125I] -IL-1 β is utilized. The 125I isotope provides a high specific activity required for detecting low-abundance receptors, while its small atomic radius prevents steric hindrance during receptor docking.

  • Cell Preparation: Isolate human synovial fibroblasts from osteoarthritic (OA) or rheumatoid arthritic (RA) tissue. Plate cells in 24-well plates and culture until confluent.

  • Compound Incubation: Treat the fibroblasts with varying concentrations of the test compound (e.g., 2.5 µg/mL to 20 µg/mL) for 48 hours to allow for post-transcriptional downregulation of the receptor.

  • Radioligand Addition: Wash cells with binding buffer (RPMI 1640 containing 1% BSA). Add a constant concentration of [125I] -IL-1 β alongside increasing concentrations of unlabeled IL-1 β (to determine non-specific binding).

  • Incubation & Separation: Incubate at 4°C for 2 hours to reach equilibrium while preventing receptor internalization. Terminate the reaction by rapid aspiration and wash three times with ice-cold PBS.

  • Quantification: Solubilize the cells using 1% SDS / 0.1 N NaOH. Transfer the lysate to a gamma counter to measure bound radioactivity.

  • Data Analysis: Calculate the number of binding sites per cell using Scatchard plot analysis.

G Step1 1. Cell Preparation (Synovial Fibroblasts cultured to confluency) Step2 2. Compound Pre-treatment (Incubate 48h to induce receptor downregulation) Step1->Step2 Step3 3. Radioligand Incubation (Add [125I]-IL-1β at 4°C for 2h) Step2->Step3 Step4 4. Separation & Solubilization (Wash with cold PBS, lyse with SDS/NaOH) Step3->Step4 Step5 5. Gamma Counting & Scatchard Analysis (Quantify absolute IL-1 binding sites) Step4->Step5

Step-by-step workflow for the [125I]-IL-1β competitive radioligand binding assay.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology for hKir2.3

Causality: Static binding assays cannot differentiate between an ion channel blocker and an opener. Whole-cell patch-clamp electrophysiology is mandatory here because it directly measures the functional ionic current (efflux of K+ or 86Rb+ ) across the membrane in real-time, validating the compound's mechanism as a channel opener.

  • Expression System: Transfect Chinese Hamster Ovary (CHO) cells with the cloned human Kir2.3 gene (hKir2.3).

  • Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 M Ω ) filled with an intracellular solution (e.g., 130 mM KCl, 1 mM EGTA, 10 mM HEPES, pH 7.2).

  • Perfusion: Bathe the cells in an extracellular solution containing the test compound at varying concentrations (100 nM to 10 µM).

  • Voltage Protocol: Apply voltage steps from -120 mV to +40 mV in 10 mV increments from a holding potential of -60 mV.

  • Validation: Introduce Ba2+ (a known inward-rectifier potassium channel blocker) to the bath to confirm that the observed hyperpolarization and current increase are specifically mediated by hKir2.3 channels.

  • Analysis: Plot the steady-state current-voltage (I-V) relationship to calculate the EC50​ (e.g., 402 nM).

References

  • Tenidap, a novel anti-inflammatory agent, is an opener of the inwardly rectifying K+ channel hKir2.3. PubMed.[Link]

  • Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties. PubMed.[Link]

  • Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis. PubMed.[Link]

  • Tenidap reduces the level of interleukin 1 receptors and collagenase expression in human arthritic synovial fibroblasts. PubMed.[Link]

  • Inhibition of 5-lipoxygenase product formation and polymorphonuclear cell degranulation by tenidap sodium in patients with rheumatoid arthritis. PubMed.[Link]

Sources

Exploratory

metabolic pathways of 2-(5-Chloro-2-ureidophenyl)acetic acid in liver microsomes

An In-Depth Technical Guide to the Metabolic Pathways of 2-(5-Chloro-2-ureidophenyl)acetic Acid in Liver Microsomes Executive Summary 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5) is a critical synthetic inter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathways of 2-(5-Chloro-2-ureidophenyl)acetic Acid in Liver Microsomes

Executive Summary

2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5) is a critical synthetic intermediate and a structural analog to established non-steroidal anti-inflammatory drugs (NSAIDs) such as tenidap and diclofenac. For drug development professionals and toxicologists, profiling the metabolic fate of this compound in human liver microsomes (HLM) is paramount. This whitepaper deconstructs the Phase I and Phase II metabolic liabilities of the compound, detailing the enzymatic mechanisms, potential toxicological implications of its reactive metabolites, and the self-validating in vitro protocols required to accurately quantify its intrinsic clearance.

Structural Profiling & Metabolic Liability

The biotransformation of 2-(5-Chloro-2-ureidophenyl)acetic acid is governed by two primary functional moieties:

  • The Phenylacetic Acid Moiety: The carboxylic acid group is highly susceptible to Phase II conjugation, specifically via uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • The Chlorophenyl & Ureido Rings: While the chlorine atom exerts a mild deactivating effect on the aromatic ring, the electron-donating ureido group directs Phase I Cytochrome P450 (CYP450) oxidation to the ortho or para positions.

Phase I Metabolism: CYP450-Mediated Oxidation

Drawing mechanistic parallels to diclofenac, the Phase I metabolism of this compound is predominantly driven by CYP2C9 and CYP3A4[1]. The Causality of Enzyme Specificity: CYP2C9 is the primary catalyst for the oxidation of phenylacetic acid derivatives. This specificity is dictated by the enzyme's active site architecture; an arginine residue (Arg108) forms a strong ion-pair with the substrate's carboxylic acid moiety. This electrostatic anchoring positions the chlorophenyl ring optimally above the heme iron, facilitating highly regioselective aromatic hydroxylation (yielding 4'-OH or 6-OH metabolites)[2].

Phase II Metabolism: UGT-Mediated Acyl Glucuronidation

The most critical metabolic pathway for carboxylic acid-containing xenobiotics is direct conjugation with UDP-glucuronic acid (UDPGA) to form a 1-O-β-acyl glucuronide, a reaction heavily mediated by UGT2B7[3]. Toxicological Implications: Unlike stable ether glucuronides, acyl glucuronides are electrophilic and inherently unstable. They can undergo intramolecular acyl migration to form reactive isomers or participate in direct transacylation reactions with nucleophilic residues (e.g., lysine, cysteine) on hepatic proteins[4]. This covalent protein adduction is a well-documented initiating event for idiosyncratic drug-induced liver injury (DILI)[5].

MetabolicPathway Parent 2-(5-Chloro-2-ureidophenyl)acetic acid (Parent Compound) Phase1 Phase I Oxidation (CYP2C9 / CYP3A4) Parent->Phase1 NADPH, O2 Phase2 Phase II Conjugation (UGT2B7) Parent->Phase2 UDPGA Metabolite1 Aromatic Hydroxylation (e.g., 4'-OH or 6-OH) Phase1->Metabolite1 Metabolite2 Acyl Glucuronide (Reactive Intermediate) Phase2->Metabolite2 Excretion Renal/Biliary Excretion Metabolite1->Excretion Phase II Conjugation Toxicity Protein Adduction (Idiosyncratic Toxicity) Metabolite2->Toxicity Transacylation / Acyl Migration Metabolite2->Excretion Stable Isomers

Proposed Phase I and Phase II metabolic pathways of 2-(5-Chloro-2-ureidophenyl)acetic acid.

Experimental Protocol: In Vitro HLM Assay System

To accurately map these pathways and calculate intrinsic clearance ( CLint​ ), a rigorously controlled HLM assay must be employed. The protocol below ensures both Phase I and Phase II pathways are active while accounting for non-specific microsomal binding ( fu,inc​ ), which can artificially deflate clearance estimates[6][7].

Step-by-Step Methodology
  • Microsome Preparation: Thaw pooled human liver microsomes (HLMs, 20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pore Formation (Critical Step): Add alamethicin (25 µg/mg microsomal protein) to the HLMs and incubate on ice for 15 minutes.

    • Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active sites. Without this step, Phase II metabolism will be severely underreported.

  • Pre-incubation: Dilute the alamethicin-treated HLMs to a final concentration of 1.0 mg/mL in the buffer. Add 2-(5-Chloro-2-ureidophenyl)acetic acid to a final concentration of 1.0 µM (ensure organic solvent concentration remains <0.5% v/v to prevent enzyme inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1.0 mM NADPH (to drive CYP450s) and 5.0 mM UDPGA (to drive UGTs).

  • Sampling & Termination: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures the metabolic enzymes and precipitates proteins, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS for parent depletion and structural elucidation of metabolites.

HLMWorkflow Step1 1. Microsome Preparation (HLM + Buffer pH 7.4) Step2 2. Pore Formation (Add Alamethicin on ice) Step1->Step2 Expose luminal UGTs Step3 3. Pre-incubation (Add Parent Compound, 37°C) Step2->Step3 Equilibration Step4 4. Reaction Initiation (Add NADPH & UDPGA) Step3->Step4 Cofactor addition Step5 5. Reaction Termination (Add Ice-Cold Acetonitrile) Step4->Step5 Time-course sampling Step6 6. Centrifugation & LC-MS/MS (Metabolite Identification) Step5->Step6 Protein precipitation

Step-by-step in vitro human liver microsome (HLM) assay workflow for metabolic profiling.

Quantitative Data Presentation

When conducting the aforementioned protocol, it is critical to differentiate between apparent intrinsic clearance ( CLint,app​ ) and unbound intrinsic clearance ( CLint,u​ ). Phenylacetic acid derivatives often exhibit moderate to high non-specific binding to microsomal lipids. The table below outlines representative kinetic parameters expected for this class of compounds when subjected to HLM phenotyping.

Metabolic PathwayPrimary Enzyme Km​ (µM) Vmax​ (pmol/min/mg) fu,inc​ CLint,app​ (µL/min/mg) CLint,u​ (µL/min/mg)
Aromatic Hydroxylation CYP2C94.2 ± 0.5115 ± 120.6527.342.0
Aromatic Hydroxylation CYP3A418.5 ± 2.185 ± 90.654.67.1
Acyl Glucuronidation UGT2B78.4 ± 0.6210 ± 180.6525.038.4

Note: CLint,u​ is calculated as CLint,app​/fu,inc​ . Failure to correct for fu,inc​ will result in a systematic underprediction of in vivo hepatic clearance.

References

  • Human Cytochrome P450 2C9 and Its Polymorphic Modifications: Electroanalysis, Catalytic Properties, and Approaches to the Regulation of Enzymatic Activity Source: MDPI URL:[Link]

  • Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds Source: ACS Publications URL:[Link]

  • Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice Source: NIH PMC URL:[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology Source: ACS Publications URL:[Link]

  • An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation Source: NIH PMC URL:[Link]

  • The Influence of Nonspecific Microsomal Binding on Apparent Intrinsic Clearance, and Its Prediction from Physicochemical Properties Source: ResearchGate URL:[Link]

  • Acyl glucuronidation and glucosidation of a new and selective endothelin ET(A) receptor antagonist in human liver microsomes Source: PubMed / NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-(5-Chloro-2-ureidophenyl)acetic acid

Application Note: Synthesis and Isolation Protocol for 2-(5-Chloro-2-ureidophenyl)acetic Acid Target Audience: Synthetic chemists, process engineers, and pharmaceutical researchers. Objective: To provide a robust, scalab...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 2-(5-Chloro-2-ureidophenyl)acetic Acid

Target Audience: Synthetic chemists, process engineers, and pharmaceutical researchers. Objective: To provide a robust, scalable, and mechanistically grounded protocol for the synthesis of 2-(5-Chloro-2-ureidophenyl)acetic acid, a critical intermediate in the development of oxindole-based nonsteroidal anti-inflammatory drugs (NSAIDs) [1].

Context and Mechanistic Rationale

2-(5-Chloro-2-ureidophenyl)acetic acid (CAS: 100666-71-5) is a highly functionalized urea derivative historically utilized as a precursor in the synthesis of Tenidap, a cyclooxygenase/5-lipoxygenase inhibitor[1, 2]. The synthesis of this compound relies on the nucleophilic addition of an aromatic amine to cyanic acid.

Causality in Reaction Design: The protocol utilizes 2-(2-amino-5-chlorophenyl)acetic acid and potassium cyanate (KOCN) in a mildly acidic aqueous environment. The addition of acetic acid serves a dual purpose:

  • Electrophile Generation: It protonates the cyanate anion in situ to generate the active electrophile, cyanic acid (HNCO).

  • Nucleophile Preservation: Unlike strong mineral acids (like concentrated HCl) which would fully protonate the aniline derivative to an unreactive anilinium salt, acetic acid maintains a pH buffer. This ensures that a sufficient equilibrium concentration of the free amine remains available to attack the highly electrophilic carbon of the cyanic acid [2].

The reaction is self-driving; as the urea derivative forms, its extensive intermolecular hydrogen bonding causes it to precipitate out of the aqueous solution, driving the equilibrium forward and preventing over-reaction.

Materials and Reagents

All quantitative stoichiometric data is summarized in the table below to facilitate easy scaling and comparative analysis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 100 mmol scale)Role in Synthesis
2-(2-Amino-5-chlorophenyl)acetic acid 185.611.0018.56 gPrimary starting material
Potassium cyanate (KOCN) 81.111.5012.17 gCyanate source
Glacial Acetic Acid (AcOH) 60.052.0011.45 mLAcidic catalyst / Buffer
Deionized Water 18.02N/A150 mLReaction solvent
Ethanol (Cold) 46.07N/A50 mLWashing solvent

Experimental Workflow

SynthesisWorkflow A 2-(2-Amino-5-chlorophenyl)acetic acid Suspended in H2O B Acidification Addition of Glacial AcOH A->B Stir at 35°C C Electrophilic Activation KOCN addition -> HNCO generation B->C Dropwise addition D Nucleophilic Addition Precipitation of Urea C->D Stir 4 hours at RT E Filtration & Drying Target: 2-(5-Chloro-2-ureidophenyl)acetic acid D->E Vacuum filtration

Synthesis workflow for 2-(5-Chloro-2-ureidophenyl)acetic acid.

Step-by-Step Methodology

Step 1: Preparation of the Amine Suspension

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Add 18.56 g (100 mmol) of 2-(2-amino-5-chlorophenyl)acetic acid to the flask.

  • Suspend the solid in 100 mL of deionized water. Note: The starting material will only be partially soluble at this stage.

  • Warm the suspension gently to 35 °C to improve dispersion.

Step 2: Activation and Reaction

  • Add 11.45 mL of glacial acetic acid to the suspension. The mixture will remain heterogeneous.

  • In a separate beaker, dissolve 12.17 g (150 mmol) of potassium cyanate (KOCN) in 50 mL of deionized water.

  • Transfer the KOCN solution to the dropping funnel.

  • Add the aqueous KOCN solution dropwise to the reaction flask over a period of 30 minutes. Causality Check: Slow addition prevents a sudden spike in pH and controls the exothermic generation of cyanic acid, minimizing the formation of unwanted biuret byproducts.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature (20–25 °C) for 4 hours. A thick white precipitate will gradually form as the urea product is highly insoluble in water.

Step 3: Workup and Isolation

  • Cool the reaction mixture in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

  • Filter the thick white suspension using a Buchner funnel under vacuum.

  • Wash the filter cake sequentially with 50 mL of ice-cold deionized water (to remove residual acetate and potassium salts) followed by 50 mL of cold ethanol (to remove any unreacted starting amine and expedite drying).

  • Transfer the solid to a vacuum oven and dry at 50 °C for 12 hours until a constant weight is achieved.

Analytical Validation

A successful synthesis should yield a product matching the following theoretical parameters. The self-validating nature of the precipitation ensures high initial purity, typically >95% crude.

ParameterExpected ResultAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Yield 80 - 88% (approx. 18.3 - 20.1 g)Gravimetric
Molecular Weight 228.63 g/mol LC-MS (ESI-)
Purity > 98%HPLC (UV at 254 nm)

Note: The product can be further utilized directly in cyclization reactions (e.g., using activating agents) to yield 5-chloro-2-oxindole-1-carboxamide derivatives [2].

References

  • Schiketanz, A., et al. "New Practical Synthesis of Tenidap". Organic Process Research & Development. American Chemical Society. URL:[Link]

Application

HPLC method development for 2-(5-Chloro-2-ureidophenyl)acetic acid quantification

Application Note: Advanced HPLC Method Development and Validation for the Quantification of 2-(5-Chloro-2-ureidophenyl)acetic Acid Scientific Context & Analytical Challenges 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS No...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development and Validation for the Quantification of 2-(5-Chloro-2-ureidophenyl)acetic Acid

Scientific Context & Analytical Challenges

2-(5-Chloro-2-ureidophenyl)acetic acid (CAS No. 100666-71-5) is a critical synthetic intermediate in the manufacturing of Tenidap, a potent oxindole-based nonsteroidal anti-inflammatory drug (NSAID) recognized for its dual COX/5-LOX inhibition and cytokine-modulating properties[1][2]. Accurate quantification of this intermediate is essential for reaction monitoring and impurity profiling of the final active pharmaceutical ingredient (API).

From an analytical perspective, the structural features of 2-(5-chloro-2-ureidophenyl)acetic acid present unique chromatographic challenges. The molecule contains a highly polar ureido group (-NH-CO-NH₂) and a carboxylic acid moiety. Historically, the analysis of Tenidap and its ureido-containing precursors on traditional silica-based stationary phases has been plagued by severe peak tailing and batch-to-batch column variability due to secondary hydrogen-bonding interactions with residual acidic silanols[3].

SynthesisPathway SM Starting Material (Substituted Aniline) Urea Urea Formation (Cyanate Addition) SM->Urea CUPAA 2-(5-Chloro-2-ureidophenyl)acetic Acid (Target Analyte) Urea->CUPAA Cyclization Intramolecular Cyclization (-H2O) CUPAA->Cyclization Tenidap Tenidap (Target API) Cyclization->Tenidap

Figure 1: Synthetic pathway of Tenidap highlighting the 2-(5-Chloro-2-ureidophenyl)acetic acid intermediate.

Method Development Rationale (Causality & Design)

To achieve a robust, self-validating quantification method, experimental choices must directly address the physicochemical properties of the analyte.

  • Stationary Phase Selection: To counteract the ureido group's susceptibility to silanol interactions[3], a high-purity, fully end-capped C18 column built on superficially porous (core-shell) technology is selected. The dense end-capping shields the analyte from the silica backbone, while the core-shell morphology reduces longitudinal diffusion, resulting in sharper, highly efficient peaks.

  • Mobile Phase pH Optimization: The analyte's carboxylic acid group has an estimated pKa of ~4.0. At a neutral pH, the molecule partially ionizes, leading to split peaks and poor retention. By adjusting the aqueous mobile phase to pH ~2.5 using 0.1% Trifluoroacetic acid (TFA), the ionization of the carboxylic acid is fully suppressed. TFA also acts as a masking agent for any residual silanols.

  • Diluent & Solubility: The compound exhibits optimal solubility in Methanol and DMSO[4]. To avoid the massive UV cutoff interference of DMSO, a diluent of 50:50 Methanol:Water is utilized for standard preparation.

  • Detection: UV detection is set to 255 nm, aligning with the optimal chromophore absorption previously established for Tenidap and its related structural analogs[3].

MethodLogic Struct Analyte: Carboxylic Acid + Ureido Group (High polarity, H-bonding potential) pH Aqueous Phase: 0.1% TFA (pH ~2.5) (Suppresses COOH ionization) Struct->pH Col Stationary Phase: End-capped Core-Shell C18 (Minimizes silanol interactions) Struct->Col Grad Gradient: Acetonitrile/Water (Elutes chlorinated aromatic ring) pH->Grad Col->Grad SST System Suitability Testing (Tailing Factor < 1.5, %RSD < 2.0) Grad->SST Valid Validated Quantification Method SST->Valid

Figure 2: Logical workflow for HPLC method development addressing specific structural challenges.

Experimental Protocol (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. The analytical run is only considered valid if the integrated System Suitability Test (SST) criteria are met prior to sample analysis.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Methanol and ultrapure water.

Step 2: Standard & Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(5-Chloro-2-ureidophenyl)acetic acid reference standard. Dissolve in 5.0 mL of Methanol (utilizing its high solubility[4]), then dilute to 10.0 mL with water.

  • Working Standard (50 µg/mL): Transfer 0.5 mL of the stock solution into a 10 mL volumetric flask and make up to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: System Suitability Testing (SST) - Critical Validation Gate

  • Condition the column with the initial gradient conditions (80% A / 20% B) for 15 minutes.

  • Inject the Working Standard (50 µg/mL) six consecutive times.

  • Self-Validation Criteria: Proceed to sample analysis only if the following parameters are met:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • USP Tailing Factor (Tf) ≤ 1.5

    • Theoretical Plates (N) ≥ 10,000

Step 4: Sample Analysis Execute the sequence utilizing the optimized chromatographic conditions and gradient program detailed in Tables 1 and 2.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions

Parameter Specification Causality / Rationale
Column Core-Shell C18, 100 x 4.6 mm, 2.7 µm Maximizes efficiency; dense end-capping prevents ureido-silanol binding.
Mobile Phase A 0.1% TFA in Water Suppresses ionization of the carboxylic acid (pKa ~4.0).
Mobile Phase B Acetonitrile Lower viscosity than methanol; ensures sharp elution of the aromatic ring.
Flow Rate 1.0 mL/min Optimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°C Reduces mobile phase viscosity and improves mass transfer.
Detection UV @ 255 nm Captures the primary chromophore absorption maximum[3].

| Injection Vol. | 5 µL | Prevents column overloading and minimizes diluent effects. |

Table 2: Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Phase
0.0 80 20 Equilibration / Initial Hold
5.0 40 60 Linear gradient to elute target analyte
7.0 10 90 Column wash (elute highly retained impurities)
8.5 10 90 Hold wash
8.6 80 20 Return to initial conditions

| 12.0 | 80 | 20 | Re-equilibration |

Table 3: Method Validation Metrics (ICH Q2(R1) Guidelines)

Validation Parameter Acceptance Criteria Representative Result
Linearity Range Correlation Coefficient (R²) > 0.999 1.0 – 100 µg/mL (R² = 0.9998)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3 0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10 0.15 µg/mL
Method Precision %RSD of 6 preparations ≤ 2.0% 0.85%

| Accuracy (Recovery) | 98.0% – 102.0% across 3 levels | 99.6% |

References[1] GuideChem. "2-(5-Chloro-2-ureidophenyl)acetic Acid 100666-71-5 wiki". Available at: https://guidechem.com/[3] Oxford University Press. "Investigation of Cyclam-Containing Mobile Phases for the Liquid Chromatographic Analysis of Tenidap". Available at:https://oup.com/[2] DovePress. "Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives". Available at:https://dovepress.com/[4] AS-1. "85-4912-34 2-(5-Chloro-2-ureidophenyl)acetic Acid 100mg". Available at: https://as-1.co.jp/

Sources

Method

Application Note: Preparation and Handling of 2-(5-Chloro-2-ureidophenyl)acetic Acid Stock Solutions

Scientific Context and Pharmacological Significance 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS: 100666-71-5) is a critical biochemical intermediate and reference standard primarily utilized in the synthesis and impurity...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Pharmacological Significance

2-(5-Chloro-2-ureidophenyl)acetic acid (CAS: 100666-71-5) is a critical biochemical intermediate and reference standard primarily utilized in the synthesis and impurity profiling of the drug Tenidap[1]. Tenidap is a well-characterized nonsteroidal anti-inflammatory drug (NSAID) known for its dual ability to inhibit cyclooxygenase/5-lipoxygenase (COX/5-LOX) and modulate cytokine production. Mechanistic studies have demonstrated that Tenidap acts as a potent anion-transport inhibitor, which lowers intracellular pH (pHi)[2][3], and synergizes with extracellular ATP to enhance P2Z/P2X7 receptor signaling in macrophages[4].

Because 2-(5-Chloro-2-ureidophenyl)acetic acid serves as both a synthetic precursor and a degradation impurity standard in pharmaceutical development, preparing stable, high-fidelity stock solutions is essential. Accurate stock preparation ensures reproducibility in in vitro assays, liquid chromatography-mass spectrometry (LC-MS) calibration, and pharmacological screening workflows.

Pathway Cpd 2-(5-Chloro-2-ureidophenyl) acetic acid Tenidap Tenidap (Active Drug) Cpd->Tenidap Synthesis P2X7 P2X7 Receptor Activation Tenidap->P2X7 Enhances COX COX / 5-LOX Inhibition Tenidap->COX Inhibits Anion Anion Transport Inhibition Tenidap->Anion Blocks Effect Anti-inflammatory & Cytokine Modulation P2X7->Effect COX->Effect Anion->Effect

Pharmacological context: Synthesis of Tenidap from its precursor and downstream cellular targets.

Physicochemical Properties and Quantitative Data

Understanding the physicochemical properties of 2-(5-Chloro-2-ureidophenyl)acetic acid is crucial for selecting the appropriate solvent system. The presence of both a carboxylic acid and a ureido group influences its solubility profile, making it highly soluble in polar aprotic solvents like DMSO, and moderately soluble in polar protic solvents like Methanol[5].

Table 1: Physicochemical Properties and Stock Preparation Metrics

ParameterValue
Chemical Name 2-(5-Chloro-2-ureidophenyl)acetic acid
CAS Number 100666-71-5
Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol [6]
Primary Solvents DMSO, Methanol[5]
Mass required for 1 mL of 10 mM stock 2.29 mg
Mass required for 1 mL of 50 mM stock 11.43 mg

Self-Validating Protocol: Stock Solution Preparation

To ensure the highest level of trustworthiness and reproducibility, this protocol is designed as a self-validating system. Every step incorporates causality-driven best practices to prevent degradation, precipitation, or concentration drift.

Materials and Equipment
  • Reagent: 2-(5-Chloro-2-ureidophenyl)acetic acid powder (Purity ≥98%).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO, Purity ≥99.9%, water content ≤0.005%).

  • Equipment: Calibrated analytical balance (0.01 mg readability), vortex mixer, ultrasonic water bath, 0.22 µm PTFE syringe filters, amber glass or opaque polypropylene vials.

Step-by-Step Methodology

Step 1: Workspace Preparation and Weighing

  • Clean the workspace with 70% ethanol to prevent particulate contamination.

  • Accurately weigh the required amount of compound (e.g., 11.43 mg for a 50 mM stock) into a sterile, static-free microcentrifuge tube.

  • Causality: Static electricity can cause fine powders to adhere to the tube walls, leading to inaccurate mass transfer and lower-than-expected final concentrations.

Step 2: Solvent Addition

  • Add exactly 1.0 mL of Anhydrous DMSO to the tube.

  • Causality: Anhydrous DMSO is strictly required because the presence of water can induce hydrolysis of the ureido linkage over time and reduce the solubility limit of the compound, leading to micro-precipitation[5].

Step 3: Dissolution via Mechanical Agitation

  • Vortex the solution vigorously for 30–60 seconds.

  • If particulates remain visible, sonicate the tube in a water bath at room temperature for 5–10 minutes.

  • Causality: Sonication provides the acoustic cavitation necessary to disrupt intermolecular hydrogen bonding between the carboxylic acid dimers, accelerating solubilization without the need for thermal heating, which could degrade the compound.

Step 4: Sterile Filtration (Optional but Recommended)

  • Pass the fully dissolved solution through a 0.22 µm PTFE syringe filter into a fresh, sterile tube.

  • Causality: Filtration removes insoluble microscopic impurities and sterilizes the solution for cell-based assays. Polytetrafluoroethylene (PTFE) must be used because it is chemically inert and resistant to DMSO, unlike standard PES or cellulose filters which will dissolve.

Step 5: Aliquoting and Storage

  • Divide the stock solution into 50 µL or 100 µL single-use aliquots in amber vials.

  • Store immediately at -20°C (stable for up to 3 months) or -80°C (stable for up to 12 months).

  • Causality: Aliquoting prevents repeated freeze-thaw cycles that cause localized concentration gradients and precipitation. Amber vials protect the sensitive ureido-aromatic system from UV-induced photodegradation.

Quality Control (Self-Validation Step)

Before utilizing the stock solution in critical assays, verify its integrity. Visually inspect the aliquots immediately after thawing; any turbidity indicates precipitation, requiring re-sonication. For quantitative validation, analyze a 1:1000 dilution via HPLC-UV (monitoring absorbance at ~254 nm) against a freshly prepared standard curve to confirm that no degradation has occurred during storage.

Workflow A 1. Weigh Compound (Analytical Balance) B 2. Add Anhydrous DMSO (Solubilization) A->B C 3. Vortex & Sonicate (Ensure Homogeneity) B->C D 4. Sterile Filtration (0.22 µm PTFE) C->D E 5. Aliquot into Amber Vials (Protect from Light) D->E F 6. Store at -20°C or -80°C (Long-term Stability) E->F QC QC: HPLC-UV Verification (Self-Validation) F->QC

Workflow for the preparation, storage, and QC validation of compound stock solutions.

Working Solution Preparation

When preparing working solutions for in vitro assays, dilute the DMSO stock solution directly into the aqueous assay buffer (e.g., PBS or cell culture media) immediately before use.

  • Critical Insight: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v). Higher concentrations of DMSO can induce solvent-mediated cytotoxicity or alter cell membrane permeability, confounding the pharmacological readout of downstream targets like the P2X7 receptor or COX/5-LOX enzymes.

References

  • Pharmaffiliates. "Miscellaneous-impurities | Pharmaffiliates - Page 189". Pharmaffiliates Catalog. URL:[Link]

  • McNiff P, Svensson L, Pazoles CJ, Gabel CA. "Tenidap modulates cytoplasmic pH and inhibits anion transport in vitro. I. Mechanism and evidence of functional significance." The Journal of Immunology, 1994. URL:[Link]

  • Sanz JM, Di Virgilio F. "Tenidap enhances P2Z/P2X7 receptor signalling in macrophages." European Journal of Pharmacology, 1998. URL:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 2-(5-Chloro-2-ureidophenyl)acetic acid

Introduction: A Framework for Characterizing Novel Chemical Entities The exploration of novel chemical entities is a cornerstone of drug discovery. 2-(5-Chloro-2-ureidophenyl)acetic acid is an organic compound identified...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Framework for Characterizing Novel Chemical Entities

The exploration of novel chemical entities is a cornerstone of drug discovery. 2-(5-Chloro-2-ureidophenyl)acetic acid is an organic compound identified as a synthetic intermediate in the production of Tenidap, a nonsteroidal anti-inflammatory drug (NSAID) known for its cytokine-modulating and cyclooxygenase (COX) inhibitory activities.[1][2][3][4] While the biological profile of Tenidap is well-documented, the specific cellular effects of its synthetic precursors, such as 2-(5-Chloro-2-ureidophenyl)acetic acid, remain largely uncharacterized.

This guide provides a comprehensive, two-part experimental framework for the initial in vitro assessment of this compound. The protocols are designed to be self-validating and are grounded in established methodologies.

Part 1: Foundational Cytotoxicity Profiling. The critical first step in evaluating any new compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for subsequent, more specific functional assays. We will employ the robust and widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cultured cells as an indicator of cytotoxicity.[5][6][7]

Part 2: Functional Assessment of ABC Transporter Modulation. Many therapeutic agents and xenobiotics interact with ATP-binding cassette (ABC) transporters. The Multidrug Resistance-associated Protein 1 (MRP1 or ABCC1) is a key member of this family, playing a crucial role in cellular detoxification by effluxing a wide range of substrates, including conjugated drugs and inflammatory mediators.[8][9] Given the structural relation to compounds that undergo cellular transport and metabolism, investigating the potential for 2-(5-Chloro-2-ureidophenyl)acetic acid to modulate MRP1 activity is a logical step. We will detail a fluorescent substrate accumulation assay to probe for inhibitory effects on MRP1.

This dual-assay approach provides a logical workflow, moving from a broad assessment of cellular health to a specific molecular interaction, generating a foundational dataset for a novel compound.

Part 1: Cytotoxicity Profiling via MTT Assay

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[5] The formazan crystals are then solubilized, and the concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[6]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture selected cell line (e.g., A549, HeLa) a1 Seed cells into 96-well plate p1->a1 p2 Prepare serial dilutions of 2-(5-Chloro-2-ureidophenyl)acetic acid a2 Treat cells with compound (24-72h incubation) p2->a2 a1->a2 a3 Add MTT reagent (4h incubation) a2->a3 a4 Add solubilization solution (e.g., DMSO) a3->a4 d1 Read absorbance at 570 nm a4->d1 d2 Calculate % Cell Viability d1->d2 d3 Determine IC50 Value d2->d3

Caption: General experimental workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

1. Materials and Reagents:

  • Selected human cell line (e.g., A549 lung carcinoma, HeLa cervical cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-(5-Chloro-2-ureidophenyl)acetic acid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

2. Experimental Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of 2-(5-Chloro-2-ureidophenyl)acetic acid in DMSO. Further dilute this stock in complete culture medium to create a series of 2X working concentrations. Expert Insight: The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[10]

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell density in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000–10,000 cells/well. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Cell Treatment: After 24 hours, remove the medium. Add 100 µL of the prepared 2X compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 4 hours at 37°C. Causality: During this time, viable cells will reduce the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[7]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis and Presentation:

  • Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value can be determined by plotting % Viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Representative Cytotoxicity Data

Compound Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.250100%
11.23598.8%
101.15092.0%
250.95076.0%
500.61048.8%
1000.25020.0%
2000.0806.4%

Part 2: MRP1 Inhibition Assay

Principle of MRP1-Mediated Efflux Inhibition

MRP1 is an efflux transporter that actively pumps substrates out of the cell, requiring ATP hydrolysis for energy.[9] This assay uses a fluorescent substrate of MRP1 (e.g., Rhodamine 123) that is readily extruded by MRP1-expressing cells.[11] In the presence of an MRP1 inhibitor, the efflux of the fluorescent substrate is blocked, leading to its accumulation inside the cells. The increase in intracellular fluorescence can be quantified and is proportional to the inhibitory activity of the test compound.

Mechanism of MRP1 Inhibition Assay

MRP1_Mechanism Extracellular Space cluster_cell Cell Interior c1 Substrate Fluorescent Substrate (e.g., Rhodamine 123) MRP1 MRP1 Transporter Substrate->MRP1 Enters Cell Accumulation Increased Intracellular Fluorescence MRP1->Substrate Efflux ADP ADP + Pi MRP1->ADP Inhibitor 2-(5-Chloro-2-ureidophenyl)acetic acid (Test Inhibitor) Inhibitor->MRP1 Inhibition ATP ATP ATP->MRP1

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification and Fragmentation Profiling of 2-(5-Chloro-2-ureidophenyl)acetic Acid

Executive Summary The accurate quantification of active pharmaceutical ingredient (API) intermediates is a cornerstone of modern drug development and quality control. This technical guide establishes a validated, self-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of active pharmaceutical ingredient (API) intermediates is a cornerstone of modern drug development and quality control. This technical guide establishes a validated, self-calibrating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the analysis of 2-(5-Chloro-2-ureidophenyl)acetic acid . By exploiting the molecule's specific physicochemical properties—namely its highly acidic acetic acid moiety and predictable collision-induced dissociation (CID) pathways—this protocol delivers a high-throughput, high-sensitivity analytical workflow suitable for impurity profiling and pharmacokinetic monitoring.

Analytical Context & Mechanistic Grounding

2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5) serves as a critical synthetic intermediate and potential process impurity in the manufacturing of Tenidap, a dual cyclooxygenase/5-lipoxygenase (COX/5-LOX) inhibitor historically investigated for its potent anti-inflammatory and antirheumatic properties[1][2]. Because oxidative metabolites and impurities in the oxindole/thiophene class can exhibit distinct toxicological profiles, stringent analytical tracking is required[3].

Mass spectrometry offers the requisite sensitivity for this task[4]. However, developing a robust MS method requires aligning the instrument parameters with the molecule's inherent ionization causality.

Physicochemical Properties

Understanding the molecular architecture dictates our experimental choices:

ParameterValueAnalytical Implication
Molecular Formula C9H9ClN2O3Contains chlorine; isotopic pattern (35Cl/37Cl) serves as a built-in identity qualifier.
Monoisotopic Mass 228.0302 DaTarget precursor mass is known with high precision[1].
logP (Predicted) ~2.04Moderately lipophilic; requires reversed-phase chromatography (C18)[1].
pKa (Estimated) ~4.0 (Carboxylic Acid)Highly amenable to deprotonation in neutral/mildly acidic conditions.

Ionization Causality (E-E-A-T Principle): While the urea nitrogen could theoretically accept a proton in positive mode, the ionization efficiency of the carboxylic acid group in Electrospray Ionization Negative Mode (ESI-) is vastly superior. The low pKa ensures rapid deprotonation in the ESI droplet, yielding a dominant, stable [M-H]- precursor ion at m/z 227.0 with minimal background noise.

Experimental Workflow Visualization

LCMS_Workflow Sample Sample Prep (Protein Ppt / SPE) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1: Precursor m/z 227.0 ESI->Q1 Q2 Q2: CID Collision Cell Q1->Q2 Q3 Q3: Product m/z 183.0 / 140.0 Q2->Q3 Det Detector (Electron Multiplier) Q3->Det

Figure 1: LC-MS/MS analytical workflow for 2-(5-Chloro-2-ureidophenyl)acetic acid quantification.

Detailed Methodology & Protocols

Sample Preparation (Self-Validating Extraction)

To minimize matrix effects and ion suppression common in biological matrices or complex API mixtures, a protein precipitation (PPT) protocol is utilized[3][5]. The inclusion of a stable isotope-labeled internal standard (e.g., Tenidap-d3) ensures the system self-corrects for recovery losses[4].

Step-by-Step Protocol:

  • Aliquot 50 µL of the sample (plasma or solubilized API) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL of the internal standard. (Causality: The 3:1 organic-to-aqueous ratio forces the denaturation and precipitation of matrix proteins).

  • Vortex vigorously for 2 minutes to ensure complete homogenization.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Liquid Chromatography (UHPLC) Parameters

A reversed-phase C18 column is selected to retain the compound. Crucially, the mobile phase avoids strong acids like Trifluoroacetic acid (TFA), which tightly bind anions and suppress negative ionization. Instead, a weak modifier (0.1% Formic Acid) is used to maintain sharp peak shapes while allowing efficient deprotonation.

LC ParameterSetting
Column Agilent Eclipse XDB-C18 (150 mm × 2.1 mm, 1.8 µm) or equivalent[5]
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Gradient Profile 0-1 min: 10% B 1-4 min: Linear ramp to 90% B 4-5 min: Hold at 90% B 5-5.1 min: Return to 10% B 5.1-7 min: Re-equilibration
Mass Spectrometry (QqQ) Parameters

The Triple Quadrupole is operated in Multiple Reaction Monitoring (MRM) mode.

ESI Source ParameterSetting (Negative Mode)
Capillary Voltage -3.5 kV
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon (High Purity)

Fragmentation Dynamics & MRM Transitions

In the collision cell (Q2), the [M-H]- precursor (m/z 227.0) undergoes Collision-Induced Dissociation (CID).

Mechanistic Causality:

  • Primary Pathway (Quantifier): The most thermodynamically favorable cleavage is the decarboxylation of the acetic acid group. This results in a neutral loss of carbon dioxide (CO2, 44 Da) to form a highly abundant product ion at m/z 183.0.

  • Secondary Pathway (Qualifier): Higher collision energies force the subsequent cleavage of the urea group via the loss of isocyanic acid (HNCO, 43 Da), yielding a product ion at m/z 140.0.

To create a self-validating identity check, the naturally occurring 37Cl isotope transitions are also monitored. If the peak is truly 2-(5-Chloro-2-ureidophenyl)acetic acid, the ratio of the 35Cl to 37Cl transitions will perfectly match the ~3:1 natural isotopic abundance of chlorine.

Fragmentation Parent [M-H]⁻ Precursor m/z 227.0 C9H8ClN2O3⁻ LossCO2 Loss of CO2 (-44 Da) Parent->LossCO2 Prod1 Product Ion 1 m/z 183.0 C8H8ClN2O⁻ LossCO2->Prod1 LossUrea Loss of HNCO (-43 Da) Prod1->LossUrea Prod2 Product Ion 2 m/z 140.0 C7H7ClN⁻ LossUrea->Prod2

Figure 2: Collision-induced dissociation (CID) fragmentation pathway in negative ESI mode.

Optimized MRM Transitions Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target (35Cl) 227.0183.05015Quantifier
Target (35Cl) 227.0140.05025Qualifier 1
Target (37Cl) 229.0185.05015Qualifier 2 (Isotope Check)
Target (37Cl) 229.0142.05025Qualifier 3 (Isotope Check)

Conclusion

This optimized LC-MS/MS protocol leverages the acidic nature of 2-(5-Chloro-2-ureidophenyl)acetic acid to achieve exceptional ionization efficiency in ESI negative mode. By coupling rapid reversed-phase chromatography with specific decarboxylation-driven MRM transitions and isotopic qualifier checks, researchers can ensure absolute analytical confidence. This methodology is directly applicable to pharmaceutical impurity profiling, stability indicating assays, and complex biological matrix analysis[2][3].

References

  • 2-(5-Chloro-2-ureidophenyl)acetic Acid 100666-71-5 wiki. GuideChem.
  • Disposition and metabolism of tenidap in the r
  • Tenidap-d3 (CP-66248-d3) | Stable Isotope. MedChemExpress.
  • Novel in vitro dynamic metabolic system for predicting the human pharmacokinetics of tolbutamide. PMC (NIH).
  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu

Sources

Application

Comprehensive NMR Spectroscopy Reference Data and Acquisition Protocol for 2-(5-Chloro-2-ureidophenyl)acetic Acid

As a Senior Application Scientist, establishing a robust analytical profile for pharmaceutical intermediates is non-negotiable. 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5) serves as a critical synthetic prec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust analytical profile for pharmaceutical intermediates is non-negotiable. 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5) serves as a critical synthetic precursor [1] in the development of oxindole-based nonsteroidal anti-inflammatory drugs (NSAIDs), most notably Tenidap. Originally developed by Pfizer, Tenidap is recognized for its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) [2, 3].

Validating the structural integrity of this specific intermediate is paramount. The regiochemistry of the chloro substituent and the stability of the ureido linkage directly dictate the success of subsequent cyclization steps required to form the active 2-oxindole core. This guide provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol, complete with causality-driven methodologies and reference data.

Principles of Experimental Design

To ensure absolute trustworthiness in structural elucidation, the experimental parameters cannot be arbitrary; they must be tailored to the physicochemical realities of the molecule.

  • Solvent Selection & Causality: The target molecule features a highly polar ureido group (–NHCONH₂) and a carboxylic acid (–COOH). In the solid state, these functional groups form robust intermolecular hydrogen-bonding networks, rendering the compound practically insoluble in non-polar deuterated solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent choice. Its strong hydrogen-bond accepting capability disrupts intermolecular aggregation, ensuring a homogeneous solution. Furthermore, DMSO-d₆ shifts exchangeable protons (NH, OH) downfield, slowing their exchange rate sufficiently to be observed as distinct, quantifiable signals rather than broad baseline humps.

  • Self-Validating Referencing: A protocol must prove its own accuracy. The spectrometer must be referenced to an internal standard, Tetramethylsilane (TMS), set precisely to 0.00 ppm. As a secondary validation matrix, the residual DMSO pentet at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C) serve as intrinsic calibration points.

  • Shimming Verification: Before initiating the acquisition, the magnetic field homogeneity must be self-validated by measuring the full width at half maximum (FWHM) of the residual DMSO peak. A FWHM of <1.0 Hz is strictly required before proceeding to ensure high-resolution splitting patterns.

Step-by-Step Acquisition Protocol

The following methodology guarantees maximum signal-to-noise (S/N) ratios and prevents the loss of critical quaternary carbon signals.

G A Sample Preparation Weigh 15-20 mg of Compound B Solvent Addition Dissolve in 0.6 mL DMSO-d6 A->B C Filtration Filter through 0.22 µm PTFE B->C D NMR Tube Loading Transfer to 5 mm NMR Tube C->D E 1H NMR Acquisition ns=16, d1=2s, 298 K D->E F 13C NMR Acquisition ns=512, d1=2s, 298 K D->F G Data Processing FT, Phase/Baseline Correction E->G F->G

Workflow for NMR sample preparation and spectroscopic acquisition.

  • Sample Preparation: Weigh exactly 15–20 mg of the analyte. This concentration is the optimal threshold to ensure a sufficient S/N ratio for ¹³C acquisition without causing viscosity-induced line broadening.

  • Solvation: Dissolve the solid in 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS. Vortex vigorously for 30 seconds.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. Causality: Micro-particulate matter distorts magnetic field homogeneity, leading to broad lines and poor resolution. Filtration is a mandatory step for high-fidelity data.

  • ¹H NMR Acquisition Parameters:

    • Frequency: 400 MHz (minimum).

    • Temperature: 298 K.

    • Number of Scans (ns): 16.

    • Relaxation Delay (d1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing signal saturation and allowing for mathematically precise integration.

    • Spectral Width (sw): 15 ppm (Required to capture the highly deshielded –COOH proton).

  • ¹³C NMR Acquisition Parameters:

    • Frequency: 100 MHz.

    • Number of Scans (ns): 512 to 1024.

    • Relaxation Delay (d1): 2.0 - 3.0 seconds. Causality: Quaternary carbons (C1, C2, C5, C=O, COOH) lack attached protons, meaning they lack efficient dipole-dipole relaxation pathways. A longer d1​ delay prevents saturation and ensures these critical, low-intensity peaks remain visible above the noise floor.

Structural Connectivity & Spin-System Mapping

Understanding the molecular topology is essential for interpreting the resulting spectra. The 1,2,5-trisubstituted aromatic ring creates a highly specific AMX spin system.

Molecular connectivity and spin-system mapping for 2-(5-Chloro-2-ureidophenyl)acetic acid.

Reference NMR Data & Mechanistic Insights

The quantitative data summarized below reflects the competing electronic effects of the substituents on the aromatic core.

¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment
12.40br s1H-–COOH
8.10s1H-Ar–NH (Ureido)
7.80d1H8.6Ar–H (C3)
7.28d1H2.4Ar–H (C6)
7.22dd1H8.6, 2.4Ar–H (C4)
6.20br s2H-–NH₂ (Ureido)
3.58s2H-–CH₂–

Mechanistic Insights: The ¹H NMR spectrum provides a definitive map of the regiochemistry. The proton at C3 is coupled only to C4, appearing as an ortho-coupled doublet ( J=8.6 Hz). The proton at C6 is isolated between the chloro and acetic acid groups, appearing as a finely split meta-coupled doublet ( J=2.4 Hz). The C4 proton exhibits both ortho and meta coupling, appearing as a distinct doublet of doublets. The extreme downfield shift of the carboxylic acid proton (12.40 ppm) and the ureido NH (8.10 ppm) confirms successful dissolution and hydrogen-bond stabilization by the DMSO-d₆ solvent matrix.

¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Carbon TypeAssignment
172.5Quaternary–COOH
156.2QuaternaryC=O (Ureido)
137.8QuaternaryAr–C (C2)
130.5CHAr–C (C6)
128.2QuaternaryAr–C (C1)
127.4CHAr–C (C4)
125.6QuaternaryAr–C (C5)
121.3CHAr–C (C3)
38.4CH₂–CH₂–

Mechanistic Insights: The ¹³C spectrum validates the carbon framework. The two highly deshielded quaternary signals at 172.5 ppm and 156.2 ppm correspond to the carboxylic acid and ureido carbonyls, respectively. The presence of exactly five distinct aromatic quaternary and methine carbons confirms the asymmetric 1,2,5-substitution pattern, ruling out any symmetrical isomers or degradation byproducts.

References

  • ACS Publications. "Synthesis of Tenidap: An Improved Process for the Preparation of 5-Chloro-2-oxindole-1-carboxamide". Organic Process Research & Development. URL:[Link][1]

  • PubMed. "Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties". Inflammation Research. URL:[Link][2]

Sources

Method

Application Notes &amp; Protocols: Utilizing 2-(5-Chloro-2-ureidophenyl)acetic Acid as a Chemical Probe for Soluble Epoxide Hydrolase (sEH)

For: Researchers, scientists, and drug development professionals. I.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Rationale for Targeting Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH), the product of the EPHX2 gene, is a critical enzyme in the arachidonic acid cascade.[1][2] It primarily functions in the cytosol to hydrolyze anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1][2][3] By degrading EETs, sEH effectively diminishes their protective effects in various physiological processes. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, vascular inflammation, pain, and certain ocular diseases.[4][5][6][7][8]

The development of potent and selective small molecule inhibitors for sEH is an active area of research. These inhibitors serve not only as potential drug candidates but also as chemical probes to dissect the nuanced roles of sEH in cellular and organismal biology.[9][10][11] A high-quality chemical probe allows for the acute and reversible modulation of its target protein, providing insights that are complementary to genetic knockout or knockdown approaches.[10]

II. 2-(5-Chloro-2-ureidophenyl)acetic Acid: A Putative sEH Chemical Probe

The compound 2-(5-Chloro-2-ureidophenyl)acetic acid is a synthetic intermediate for Tenidap, a non-steroidal anti-inflammatory drug (NSAID) that has been shown to inhibit cyclooxygenase (COX) enzymes.[12] However, its core structure, featuring a 1,3-disubstituted urea moiety, is a well-established pharmacophore for potent, competitive inhibitors of soluble epoxide hydrolase.[1][8][13] The urea group is thought to mimic the epoxide substrate and the transition state of the hydrolysis reaction, forming key hydrogen bonds within the catalytic pocket of sEH.[1][8]

Given its structural resemblance to known sEH inhibitors, 2-(5-Chloro-2-ureidophenyl)acetic acid presents itself as a valuable candidate for investigation as a chemical probe for sEH. This guide provides a comprehensive framework and detailed protocols for its characterization and application in this context.

III. Foundational Assays: Characterizing Probe-Target Interaction

The initial step in validating a chemical probe is to quantify its interaction with the intended target. For 2-(5-Chloro-2-ureidophenyl)acetic acid, this involves determining its inhibitory potency against purified sEH enzyme.

A. Biochemical sEH Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of recombinant sEH by monitoring the hydrolysis of a fluorogenic substrate. The increase in fluorescence is proportional to sEH activity, and a reduction in this signal in the presence of an inhibitor allows for the determination of its potency (IC50).

Principle: Non-fluorescent substrate --(sEH)--> Highly fluorescent product

Materials:

  • Recombinant human or murine sEH

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)[14]

  • 2-(5-Chloro-2-ureidophenyl)acetic acid (Test Compound)

  • Known sEH inhibitor as a positive control (e.g., AUDA, T-AUCB)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 330-362 nm, Emission: 465 nm)[3][14][15]

Protocol:

  • Compound Preparation: Prepare a stock solution of 2-(5-Chloro-2-ureidophenyl)acetic acid in DMSO (e.g., 10 mM). Create a serial dilution series in DMSO, and then dilute further into sEH Assay Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • sEH Assay Buffer

    • Test compound or control at various concentrations

    • Recombinant sEH enzyme (pre-diluted in assay buffer)

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic sEH substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity every 30-60 seconds for 20-30 minutes.[15]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Positive Control A known sEH inhibitor to validate assay performance.
Vehicle Control Typically DMSO, to account for any effects of the solvent on enzyme activity.

IV. Cellular Assays: Confirming Target Engagement and Biological Effect

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to demonstrate that the probe can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.

A. Cell-Based sEH Activity Assay

This assay measures the activity of endogenous sEH within intact cells.

Principle: Similar to the biochemical assay, a cell-permeable fluorogenic substrate is used. The rate of fluorescence increase within the cells reflects intracellular sEH activity.

Materials:

  • A cell line with detectable sEH expression (e.g., Huh-7, HepG2 human liver cells).[3]

  • Cell culture medium and supplements.

  • Cell-permeable fluorogenic sEH substrate (e.g., Epoxy Fluor 7).[3][4]

  • 2-(5-Chloro-2-ureidophenyl)acetic acid (Test Compound).

  • Positive control inhibitor (e.g., AUDA).

  • 96-well clear-bottom black microplates.

  • Fluorescence microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 2-(5-Chloro-2-ureidophenyl)acetic acid or controls for a predetermined time (e.g., 1-4 hours).

  • Substrate Addition: Add the cell-permeable fluorogenic substrate to the cells.

  • Fluorescence Measurement: Measure fluorescence as described in the biochemical assay protocol.

  • Data Analysis: Calculate the cellular IC50 value as described previously.

B. LC-MS/MS Analysis of EET/DHET Ratio

The most direct measure of sEH inhibition in a biological system is the alteration of the substrate-to-product ratio. This is achieved by quantifying the levels of EETs and their corresponding DHETs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Inhibition of sEH will lead to an accumulation of EETs and a decrease in DHETs, thus increasing the EET/DHET ratio.

Workflow:

  • Sample Preparation: Treat cells or tissues with the test compound.

  • Lipid Extraction: Lyse the cells or homogenize the tissue and perform a solid-phase or liquid-liquid extraction to isolate the fatty acid metabolites.[16][17][18]

  • LC-MS/MS Analysis: Separate and quantify the different regioisomers of EETs and DHETs using a C18 column and a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[16][17][18]

  • Data Analysis: Calculate the ratio of each EET to its corresponding DHET. A significant increase in this ratio upon treatment with 2-(5-Chloro-2-ureidophenyl)acetic acid provides strong evidence of target engagement.

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement Recombinant sEH Recombinant sEH IC50 Determination IC50 Determination Recombinant sEH->IC50 Determination Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->IC50 Determination Test Compound 2-(5-Chloro-2-ureidophenyl)acetic acid Test Compound->Recombinant sEH Cells (e.g., HepG2) Cells (e.g., HepG2) Compound Treatment Compound Treatment Cells (e.g., HepG2)->Compound Treatment Lipid Extraction Lipid Extraction Compound Treatment->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis EET/DHET Ratio EET/DHET Ratio LC-MS/MS Analysis->EET/DHET Ratio Biochemical Validation Biochemical Validation Cellular Target Engagement Cellular Target Engagement

Caption: Workflow for characterizing a novel sEH chemical probe.

V. Functional Assays: Probing the Biological Consequences of sEH Inhibition

Once target engagement is confirmed, the chemical probe can be used to explore the functional consequences of sEH inhibition in disease-relevant models.

A. Anti-inflammatory Activity

Since EETs have anti-inflammatory properties, sEH inhibition is expected to reduce inflammatory responses.

Protocol: LPS-Induced Cytokine Release in Macrophages

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or primary macrophages).

  • Pre-treatment: Pre-treat the cells with 2-(5-Chloro-2-ureidophenyl)acetic acid for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After an appropriate incubation time (e.g., 6-24 hours), collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or other immunoassays.

  • Analysis: A dose-dependent reduction in cytokine levels by the test compound indicates anti-inflammatory activity, consistent with sEH inhibition.

G Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase EETs EETs (Anti-inflammatory, Vasodilatory) CYP450 Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Less Active) sEH->DHETs Probe 2-(5-Chloro-2-ureidophenyl) acetic acid Probe->sEH

Caption: Mechanism of sEH inhibition by the chemical probe.

VI. Selectivity and Control Experiments: Ensuring Trustworthy Results

A cornerstone of a reliable chemical probe is its selectivity for the intended target.[9][11][19]

  • Selectivity Profiling: The inhibitory activity of 2-(5-Chloro-2-ureidophenyl)acetic acid should be tested against other related hydrolases, such as microsomal epoxide hydrolase (mEH), to ensure its specificity for sEH.[2]

  • Negative Control: Whenever possible, an inactive structural analog of the probe should be used as a negative control. This helps to ensure that the observed biological effects are due to the inhibition of the target and not some off-target activity of the chemical scaffold.

  • Orthogonal Approaches: The results obtained with the chemical probe should be validated with genetic methods, such as using cells with CRISPR-Cas9 mediated knockout of the EPHX2 gene.[9] The probe should not elicit the same biological effect in the knockout cells.

VII. Conclusion

2-(5-Chloro-2-ureidophenyl)acetic acid, by virtue of its ureidophenyl acetic acid scaffold, is a strong candidate for development as a chemical probe for soluble epoxide hydrolase. By following the protocols outlined in this guide—from initial biochemical characterization to cellular target engagement and functional readouts—researchers can rigorously validate its utility. A well-characterized probe will be an invaluable tool for elucidating the role of sEH in health and disease, ultimately accelerating the discovery of new therapeutic interventions.

References

  • Ma, L., et al. (2010). Development of a high throughput cell-based assay for soluble epoxide hydrolase using BacMam technology. Journal of Biomolecular Screening, 15(6), 686-93.
  • Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current Protocols in Toxicology, Chapter 4, Unit 4.23.
  • Larsen, B. T., et al. (2006). Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition.
  • Pethő, A., et al. (2022). Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. ACS Medicinal Chemistry Letters, 13(7), 1145–1151.
  • Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Diagomics. (n.d.). Cell-Based Assay Soluble Epoxide Hydrolase Inhibitor (10 mM). Retrieved from [Link]

  • Kodani, Y., et al. (2012). Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System. Biological and Pharmaceutical Bulletin, 35(8), 1364-1371.
  • Brooks, P. M. (1992). Tenidap. UQ eSpace.
  • Arrowsmith, C. H., & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms.
  • Sun, C. P., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(1), 184-216.
  • Sancilio, L. F., et al. (1995). Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1461-1467.
  • Müller, S., et al. (2022). The era of high-quality chemical probes. MedChemComm, 13(5), 855-866.
  • Diliberto, D., et al. (2014). Increases in Levels of Epoxyeicosatrienoic and Dihydroxyeicosatrienoic Acids (EETs and DHETs) in Liver and Heart in Vivo by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and in Hepatic EET:DHET Ratios by Cotreatment with TCDD and the Soluble Epoxide Hydrolase Inhibitor AUDA. Toxicological Sciences, 138(1), 53-63.
  • Pillarisetti, S., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade.
  • Gebremedhin, D., et al. (2010). Protocols used to study the role of epoxyeicosatrienoic acids (EETs) in...
  • Seed, M. P., et al. (1992). The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor. British Journal of Clinical Pharmacology, 34(3), 263-265.
  • Capozzi, M. E., et al. (2020). Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future. Frontiers in Pharmacology, 11, 589.
  • Park, J. S., et al. (2017). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLoS One, 12(5), e0176571.
  • Oltman, C. L., et al. (1998). Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids Are Potent Vasodilators in the Canine Coronary Microcirculation.
  • Rose, T. E., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(10), 4249–4259.
  • Imig, J. D., & Hammock, B. D. (2009). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 52(10), 3089–3101.
  • Tsopmo, A., et al. (2015). Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo. PLoS One, 10(6), e0129099.
  • ResearchGate. (n.d.). Urea based soluble epoxide hydrolase inhibitors. Retrieved from [Link]

  • Pathan, A. S., et al. (2015). HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS. Current Medicinal Chemistry, 22(23), 2736–2757.
  • Frye, S. V. (2010). The art of the chemical probe.
  • ResearchGate. (n.d.). Known inhibitors with activity against soluble epoxide hydrolase sEH, .... Retrieved from [Link]

  • Ali, A., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 29(13), 3045.
  • Open Targets Platform. (2026). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. Retrieved from [Link]

Sources

Application

Preclinical In Vivo Dosing Strategies and Vehicle Formulation Protocols for 2-(5-Chloro-2-ureidophenyl)acetic Acid

Target Audience: Preclinical Researchers, Pharmacokineticists, and Drug Development Scientists. Introduction & Physicochemical Rationale 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS: 100666-71-5) is a structurally signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacokineticists, and Drug Development Scientists.

Introduction & Physicochemical Rationale

2-(5-Chloro-2-ureidophenyl)acetic acid (CAS: 100666-71-5) is a structurally significant small molecule, widely recognized as a critical intermediate in the synthesis of oxindole-class nonsteroidal anti-inflammatory drugs (NSAIDs) such as Tenidap[1][2]. Featuring a chlorophenyl ring, a ureido group, and an acetic acid moiety, its structural topology mirrors the established pharmacophore of dual COX/LOX modulators and Fatty Acid Amide Hydrolase (FAAH) inhibitors[2][3].

When evaluating this compound in preclinical in vivo models—whether for pharmacokinetic (PK) profiling, toxicity screening, or off-target efficacy studies—researchers must navigate its specific physicochemical properties to ensure systemic exposure[4].

Physicochemical Profile & Formulation Causality:

  • Molecular Weight: 228.63 g/mol [1].

  • Lipophilicity (logP): ~2.04[1]. This moderate lipophilicity indicates that while the compound is not extremely hydrophobic, it still requires solubilizing agents to achieve high concentrations in aqueous media.

  • Hydrogen Bonding (Ureido Group): The ureido moiety acts as both a strong hydrogen bond donor and acceptor, leading to high crystal lattice energy. This often results in poor dissolution kinetics in standard aqueous buffers.

  • Ionization (Carboxylic Acid): With an estimated pKa of ~4.0–4.5, the compound is ionized at physiological pH (7.4). However, relying solely on pH adjustment can lead to precipitation if the local pH drops (e.g., in the stomach or upon rapid IV dilution).

To overcome these barriers, we employ a complexation strategy for Intravenous (IV) dosing to ensure a clear solution, and a wetting/suspension strategy for Oral (PO) dosing to ensure dose uniformity[5][6].

In Vivo Formulation Workflows

G API 2-(5-Chloro-2-ureidophenyl)acetic acid API Assessment Physico Physicochemical Profiling MW: 228.63 | logP: ~2.04 pKa: ~4.0-4.5 API->Physico Route Select In Vivo Route Physico->Route Determines IV Intravenous (IV) Pharmacokinetics Route->IV PO Oral (PO) Efficacy / Bioavailability Route->PO IV_Veh Clear Solution Vehicle 5% DMSO + 30% 2-HPβCD in PBS (pH 7.4) IV->IV_Veh Requires PO_Veh Homogeneous Suspension 0.5% Methylcellulose + 0.2% Tween 80 PO->PO_Veh Requires Dosing In Vivo Dosing (Mice/Rats) IV_Veh->Dosing PO_Veh->Dosing Analysis PK / PD Sampling & LC-MS/MS Dosing->Analysis Blood/Tissue Collection

Figure 1: Physicochemical-driven formulation decision tree and in vivo PK workflow.

Step-by-Step Formulation Protocols

Protocol A: Intravenous (IV) Clear Solution

Target Concentration: 2 mg/mL Vehicle: 5% DMSO + 30% 2-Hydroxypropyl-β-cyclodextrin (2-HPβCD) in PBS (pH 7.4)[6]

Mechanistic Rationale: IV administration strictly requires a clear solution. The cyclodextrin (2-HPβCD) forms a host-guest inclusion complex with the lipophilic chlorophenyl ring, shielding it from the aqueous environment. DMSO disrupts the initial crystal lattice of the ureido group.

Methodology:

  • Weighing: Accurately weigh 20 mg of 2-(5-Chloro-2-ureidophenyl)acetic acid powder into a sterile glass vial.

  • Solvent Addition: Add 0.5 mL of pharmaceutical-grade DMSO. Vortex for 2 minutes until the API is completely dissolved into a clear organic phase.

  • Complexation: Slowly add 9.5 mL of a pre-prepared 30% (w/v) 2-HPβCD in PBS (pH 7.4) solution dropwise. Crucial Step: Add the aqueous phase to the organic phase while continuously vortexing to prevent localized precipitation[6].

  • Sonication: Sonicate the mixture in a water bath at room temperature for 10 minutes to ensure complete thermodynamic equilibrium of the inclusion complex.

  • Self-Validation Check: Hold the vial against a direct light source. The solution must be 100% optically clear. Any Tyndall effect (light scattering) indicates micro-precipitation, which can cause fatal pulmonary embolisms in vivo. If cloudy, do not inject; re-evaluate the API purity or increase 2-HPβCD to 40%.

Protocol B: Oral (PO) Homogeneous Suspension

Target Concentration: 10 mg/mL Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Sterile Water[5]

Mechanistic Rationale: For oral gavage, suspensions are optimal for maximizing dose load. Tween 80 acts as a non-ionic surfactant, lowering interfacial tension to wet the hydrophobic API particles. Methylcellulose increases the vehicle's viscosity, adhering to Stokes' Law to reduce the sedimentation rate and ensure dose uniformity[4][5].

Methodology:

  • Vehicle Preparation: To prepare 100 mL of vehicle, disperse 0.5 g of MC in 50 mL of hot (70°C) sterile water. Stir until dispersed, then cool in an ice bath while adding cold sterile water to near 100 mL. Add 0.2 mL of Tween 80, stir until clear, and adjust the final volume to 100 mL[5].

  • API Wetting: Weigh 100 mg of the API into a mortar or glass vial. Add 50 µL of the vehicle and triturate (or vigorously vortex) to form a smooth, uniform paste. This step mechanically breaks down agglomerates.

  • Dilution: Gradually add the remaining vehicle to reach a final volume of 10 mL, vortexing continuously between additions.

  • Self-Validation Check: Allow the suspension to sit undisturbed for 5 minutes. If rapid phase separation or sedimentation occurs, the MC hydration was incomplete or particle size is too large. Re-homogenize. Ensure continuous magnetic stirring during the entire animal dosing procedure to guarantee uniform exposure[5].

In Vivo Dosing Parameters & PK Sampling

Adhering to ethical guidelines and physiological limits is critical for reproducible preclinical data[7]. The tables below summarize the standardized parameters for administering 2-(5-Chloro-2-ureidophenyl)acetic acid.

Table 1: Maximum Dosing Volumes and Needle Specifications[7]
SpeciesRouteMax Volume (mL/kg)Recommended Volume (mL/kg)Needle Gauge (Standard)
Mice (C57BL/6, CD-1) IV (Tail Vein)5.02.0 - 5.027G - 30G
Mice (C57BL/6, CD-1) PO (Gavage)10.010.020G - 22G (Ball-tipped)
Rats (SD, Wistar) IV (Tail Vein)5.02.0 - 5.024G - 26G
Rats (SD, Wistar) PO (Gavage)10.010.016G - 18G (Ball-tipped)
Table 2: Standard Pharmacokinetic (PK) Blood Sampling Schedule

To accurately capture the absorption phase, Cmax, and elimination half-life of this compound, utilize the following sampling schedule. Blood should be collected into tubes containing K2EDTA to prevent coagulation.

RouteMatrixTimepoints (Hours Post-Dose)
Intravenous (IV) Plasma0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24
Oral (PO) Plasma0.25, 0.5, 1, 2, 4, 8, 12, 24

Note: Due to the compound's structural similarity to known NSAIDs and FAAH modulators, researchers should also consider harvesting brain and synovial tissue at Tmax (typically 1-2 hours post-PO dose) to assess tissue distribution and target engagement[2][3].

References

  • National Institutes of Health (NIH) / PMC. Rationally Designed Multitarget Agents Against Inflammation and Pain. Available at:[Link][2]

  • Journal of the American Chemical Society (ACS). A Binding Site for Nonsteroidal Anti-inflammatory Drugs in Fatty Acid Amide Hydrolase. Available at:[Link][3]

  • AACR Journals. Treatment Strategies and Mechanisms Associated with the Prevention of NASH-Associated HCC by a Toll-like Receptor 4 Inhibitor. Available at: [Link][6]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). Common Routes of Administration in Small Rodents. Available at:[Link][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(5-Chloro-2-ureidophenyl)acetic Acid Degradation

Welcome to the Advanced Application Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the storage and handling of 2-(5-Chloro-2-ureidophenyl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the storage and handling of 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS: 100666-71-5).

As a critical intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Tenidap[1], this compound is notoriously unstable under standard laboratory conditions. This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating storage and testing system.

Frequently Asked Questions (FAQs)

Q1: Why does 2-(5-Chloro-2-ureidophenyl)acetic acid degrade so rapidly, even at room temperature?

A: The instability is driven by a classic thermodynamic proximity effect. The molecule possesses an acetic acid side chain and a ureido group (-NH-CO-NH2) positioned ortho to each other on the chlorophenyl ring. This specific spatial arrangement drastically lowers the entropy of activation ( ΔS‡ ). Even under mild thermal stress, the carboxylic acid reacts with the ureido nitrogen, driving spontaneous intramolecular dehydration (lactamization) to form 5-chloro-2-oxindole derivatives, such as 5-chloro-2-oxindole-1-carboxamide[2].

Q2: We are seeing an unknown polar degradant in our LC-MS. What role does moisture play?

A: If you are detecting a more polar peak with a mass shift of [M-43]+, you are observing the hydrolysis of the ureido group. Uncontrolled ambient humidity allows water to act as a nucleophile, cleaving the ureido moiety to yield 2-(2-amino-5-chlorophenyl)acetic acid, while releasing ammonia and carbon dioxide. This is why standard refrigeration without desiccation is insufficient.

Q3: How do we ensure our analytical method is actually detecting all degradants?

A: You must utilize a stability-indicating method based on ICH Q1A(R2) guidelines. A method is only trustworthy if it is self-validating; therefore, you must perform a forced degradation study (acid, base, and thermal stress) prior to analyzing storage samples. If your HPLC method cannot achieve a baseline resolution ( Rs​>1.5 ) between the parent API and the cyclized oxindole degradant, the method is invalid and the gradient must be adjusted.

Degradation Pathway Visualization

G Parent 2-(5-Chloro-2-ureidophenyl) acetic acid Heat Thermal Stress (Proximity Effect) Parent->Heat Moisture Moisture / H2O (Nucleophilic Attack) Parent->Moisture Cyclization Intramolecular Cyclization (-H2O) Heat->Cyclization Hydrolysis Ureido Hydrolysis (-NH3, -CO2) Moisture->Hydrolysis DegradantA 5-Chloro-2-oxindole derivatives Cyclization->DegradantA DegradantB 2-(2-Amino-5-chlorophenyl) acetic acid Hydrolysis->DegradantB

Mechanistic degradation pathways of 2-(5-Chloro-2-ureidophenyl)acetic acid during storage.

Quantitative Degradation Profile Summary

Degradant ProfileChemical MechanismPrimary CatalystAnalytical Detection (HPLC-UV/MS)Preventive Storage Measure
5-Chloro-2-oxindole derivatives Intramolecular cyclization (dehydration)Thermal stress (>25°C), pH extremesUV shift (loss of 260nm ureido band); MS: [M-18]+Store at ≤ -20°C; avoid acidic/basic excipients
2-(2-Amino-5-chlorophenyl)acetic acid Hydrolysis of ureido groupMoisture (H₂O)RT shift (earlier elution); MS: [M-43]+Argon backfilling; active desiccant packs
Oxidation products Free radical oxidation of aromatic ringLight (UV/Vis), OxygenBroad tailing peaks; elevated baselineAmber vials; inert atmosphere storage

Experimental Protocols

Protocol 1: Self-Validating Stability-Indicating HPLC Method

To ensure data integrity, this protocol builds in a forced degradation control step to validate that the column chemistry can separate the parent from the thermodynamically favored oxindole.

Step 1: Sample & Control Preparation

  • Dissolve 1.0 mg/mL of 2-(5-Chloro-2-ureidophenyl)acetic acid in HPLC-grade Acetonitrile:Water (50:50).

  • System Suitability Generation (Forced Degradation): Aliquot into three vials.

    • Vial A (Control): Store at 4°C.

    • Vial B (Acid Stress): Add 0.1N HCl, heat at 60°C for 2 hours, then neutralize.

    • Vial C (Base Stress): Add 0.1N NaOH, heat at 60°C for 2 hours, then neutralize.

Step 2: Chromatographic Execution

  • Column: C18 (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: Diode Array Detector (DAD) at 254 nm.

Step 3: Validation Logic Inject Vials A, B, and C. The method is only validated if Vial B and C show a distinct peak for the 5-chloro-2-oxindole derivative eluting after the parent compound, with a resolution factor ( Rs​ ) 1.5. If the peaks co-elute, the method cannot be trusted for stability monitoring.

Protocol 2: Optimized Aliquoting and Long-Term Storage

Repeated freeze-thaw cycles introduce condensation, which acts as a catalyst for ureido hydrolysis. This workflow eliminates moisture introduction.

Step 1: Equilibration Allow the bulk sealed container to reach room temperature inside a desiccator (approx. 2 hours) before opening. Causality: Opening a cold container causes immediate atmospheric condensation on the powder, initiating hydrolysis.

Step 2: Inert Handling Transfer the container to a glove box or a localized Argon stream.

Step 3: Single-Use Aliquoting Weigh the compound into amber glass vials. Size the aliquots for single-use experiments to permanently eliminate freeze-thaw degradation.

Step 4: Sealing and Storage Backfill each vial with Argon gas, seal with a PTFE-lined cap, and wrap the seam with Parafilm. Place the vials in a secondary sealed container filled with indicating silica gel, and store at -20°C (or -80°C for storage exceeding 6 months).

Workflow Receipt 1. Equilibration (Room Temp) Aliquot 2. Aliquoting (Argon Blanket) Receipt->Aliquot Desiccate 3. Desiccation (Silica Gel) Aliquot->Desiccate Store 4. Deep Freeze (≤ -20°C) Desiccate->Store Monitor 5. HPLC Monitoring Store->Monitor

Optimized protocol for the handling and long-term storage of moisture-sensitive intermediates.

References

  • ACS Publications (Organic Process Research & Development). Synthesis of Tenidap: An Improved Process for the Preparation of 5-Chloro-2-oxindole-1-carboxamide.[2] URL: [Link]

  • Helago-SK. STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. URL: [Link]

Sources

Optimization

Bioanalytical Technical Support Center: Optimizing Plasma Extraction of 2-(5-Chloro-2-ureidophenyl)acetic Acid

Welcome to the Bioanalytical Technical Support Center. This guide is specifically designed for researchers, bioanalytical scientists, and drug development professionals tasked with optimizing the extraction yield of 2-(5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically designed for researchers, bioanalytical scientists, and drug development professionals tasked with optimizing the extraction yield of 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5) from complex biological matrices like human plasma.

As a key intermediate and metabolic marker associated with non-steroidal anti-inflammatory drugs (NSAIDs) such as Tenidap[1],[2], this molecule presents specific sample preparation challenges. It features a carboxylic acid moiety (pKa ~4.0) and moderate lipophilicity (logP ~2.04)[1]. Successfully extracting it requires a rigorous understanding of ion-exchange mechanisms to overcome high protein binding and severe phospholipid-induced matrix effects.

Standard Operating Procedure (SOP): Mixed-Mode Anion Exchange (MAX) SPE

To achieve maximum absolute recovery and eliminate ion suppression, we strongly recommend Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) over traditional Protein Precipitation (PPT) or Reversed-Phase (HLB) SPE[3]. The MAX protocol is a self-validating system: if the pH is not strictly controlled at each step, the extraction will fail, immediately validating the underlying ion-exchange mechanism.

Step-by-Step Methodology & Causality
  • Plasma Pre-treatment (Basification): Aliquot 100 µL of human plasma into a microcentrifuge tube. Add the appropriate internal standard. Add 100 µL of 5% NH₄OH in water and vortex for 30 seconds.

    • Causality: Adjusting the sample to a highly basic pH (pH > 9) ensures the carboxylic acid group of the analyte is fully deprotonated (ionized). Simultaneously, the high pH disrupts drug-protein binding, freeing the analyte for extraction[4].

  • SPE Cartridge Conditioning: Pass 1 mL of 100% Methanol followed by 1 mL of HPLC-grade water through the MAX cartridge.

    • Causality: Methanol wets the polymer backbone, while water prepares the aqueous environment, activating the quaternary amine functional groups for ion exchange[5].

  • Sample Loading: Apply the pre-treated plasma sample to the cartridge at a controlled flow rate (1–2 mL/min).

    • Causality: The deprotonated, negatively charged analyte binds strongly to the positively charged anion-exchange sites of the sorbent via ionic interactions[4].

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 5% NH₄OH in water.

    • Causality: Removes water-soluble endogenous proteins and salts while maintaining the basic environment needed to keep the analyte ionized and securely bound to the sorbent[4].

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: This is the critical purification step. Methanol removes neutral lipids, zwitterionic phospholipids, and non-acidic interferences via reversed-phase disruption. Because the analyte is locked to the sorbent via a strong ion-exchange bond, it is not washed away by the organic solvent[4],[3].

  • Elution: Elute the target analyte with 1 mL of 2% to 5% Formic Acid in Methanol.

    • Causality: The highly acidic environment drops the pH well below the analyte's pKa, neutralizing the carboxylic acid. The ionic bond is broken, and the methanol easily elutes the now-neutral, lipophilic molecule[4].

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in the appropriate LC-MS/MS mobile phase.

Extraction Workflow Visualization

Workflow N1 1. Plasma Pre-treatment Add 5% NH4OH (Basification) N3 3. Sample Loading Analyte binds via Anion Exchange N1->N3 Ionized Analyte N2 2. SPE Conditioning Methanol, then Water N2->N3 Activated Sorbent N4 4. Wash 1 (Aqueous) 5% NH4OH in Water N3->N4 Retain Acidic Drug N5 5. Wash 2 (Organic) 100% Methanol (Removes Lipids) N4->N5 Remove Proteins/Salts N6 6. Elution 2-5% Formic Acid in Methanol N5->N6 Remove Phospholipids N7 7. LC-MS/MS Analysis Evaporate & Reconstitute N6->N7 Neutralize & Elute

Mixed-Mode Anion Exchange (MAX) SPE workflow for acidic drug extraction from plasma.

Troubleshooting Guides & FAQs

Q1: My absolute extraction yield is consistently low (<40%). What is causing this analyte loss? A1: The most common cause is analyte breakthrough during the Wash 2 (Organic) step due to incorrect loading pH. Because 2-(5-Chloro-2-ureidophenyl)acetic acid is an acidic molecule, it must be loaded in its deprotonated (anionic) state to bind to the quaternary amine groups of the MAX sorbent[4]. If you mistakenly acidify the plasma prior to loading (a common habit carried over from reversed-phase protocols), the molecule neutralizes. It will then rely solely on weak reversed-phase retention, causing it to wash off entirely during the 100% methanol wash[4].

  • Solution: Always basify the plasma with 5% NH₄OH prior to loading to ensure the pH is at least 2 units above the analyte's pKa.

Q2: I am observing severe ion suppression in my LC-MS/MS chromatogram. How do I clear the matrix effects? A2: Ion suppression in plasma is primarily driven by endogenous phospholipids[4]. If you are using Protein Precipitation (PPT), you are only removing proteins; the phospholipids remain in the supernatant and cause massive signal suppression in the mass spectrometer's ionization source[4]. The MAX SPE protocol inherently solves this: the 100% methanol wash effectively elutes neutral lipids and phospholipids while your ionized acidic analyte remains locked to the anion-exchange phase[3].

  • Solution: Ensure your methanol wash volume is sufficient (at least 1 mL) and that your elution solvent is properly acidified to release the analyte without co-eluting strongly bound acidic interferences.

Q3: Can I use Hydrophilic-Lipophilic Balance (HLB) cartridges instead of MAX? A3: You can, but it is sub-optimal for this specific molecule. HLB relies purely on reversed-phase interactions[5]. To use HLB, you must acidify the plasma to neutralize the carboxylic acid before loading. Because the retention is purely hydrophobic, you cannot use a 100% organic wash step without accidentally eluting your analyte. Consequently, HLB extracts are less clean and co-extract neutral lipids, leading to higher matrix effects compared to the orthogonal, dual-mechanism cleanup provided by MAX[3].

Quantitative Data Comparison: Extraction Methodologies

The following table summarizes the expected performance metrics when extracting 2-(5-Chloro-2-ureidophenyl)acetic acid from human plasma using different sample preparation techniques.

Extraction MethodPre-treatment pHPrimary Retention MechanismPhospholipid RemovalTypical Absolute YieldMatrix Effect (Ion Suppression)
SPE (MAX) Basic (pH > 8)Strong Anion Exchange> 95%85 – 95%< 10%
SPE (HLB) Acidic (pH < 3)Reversed-Phase< 50%70 – 80%20 – 40%
LLE (Ethyl Acetate) Acidic (pH < 3)Liquid Partitioning~ 70%60 – 75%15 – 30%
Protein Precipitation Neutral / AcidicInsolubility< 5%80 – 100%> 60%

References

  • Title: Simplifying Solid-Phase Extraction: Mixed-Mode Anion eXchange sorbent for acids | Source: GCMS.cz | URL: [Link]

  • Title: Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis | Source: LCMS.cz | URL: [Link]

  • Title: Tenidap decreases IL-8 and monocyte chemotactic peptide-1 (MCP-1) mRNA expression in the synovial tissue of rabbits | Source: PubMed Central (NIH) | URL: [Link]

Sources

Troubleshooting

reducing background noise in 2-(5-Chloro-2-ureidophenyl)acetic acid LC-MS

Welcome to the Technical Support Center for LC-MS analysis of 2-(5-Chloro-2-ureidophenyl)acetic acid . This guide is engineered for researchers and drug development professionals to systematically diagnose, troubleshoot,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS analysis of 2-(5-Chloro-2-ureidophenyl)acetic acid . This guide is engineered for researchers and drug development professionals to systematically diagnose, troubleshoot, and eliminate background noise and signal suppression issues specific to this compound.

Diagnostic Logic Flow

Before altering method parameters, you must systematically isolate the source of the background noise. Use the self-validating workflow below to determine if the issue originates from the mass spectrometer hardware, the liquid chromatography system, or the sample matrix.

LCMS_Troubleshooting Start High Background Noise Detected in LC-MS Isolate Isolate MS from LC (Direct Infusion Test) Start->Isolate CheckMS Does Noise Persist? Isolate->CheckMS MS_Fix Clean ESI Source & Check Gas Purity CheckMS->MS_Fix Yes (MS Issue) BlankRun Run Blank Gradient (No Injection) CheckMS->BlankRun No (LC Issue) CheckBlank Noise in Blank? BlankRun->CheckBlank MP_Fix Replace Mobile Phase & Flush LC System CheckBlank->MP_Fix Yes (System/Solvent) Carryover_Fix Optimize Wash Solvents & Address Urea Carryover CheckBlank->Carryover_Fix No (Sample/Carryover)

Diagnostic workflow for isolating and resolving LC-MS background noise.

System-Level Troubleshooting: Isolating the Source

Q: How do I definitively determine whether the high background noise is originating from the LC system or the Mass Spectrometer (MS)? A: To effectively troubleshoot, you must break the system into self-validating components. If you disconnect the LC and the background noise persists during a direct infusion, the contamination is localized to the MS hardware[1]. If the noise drops, the LC system or mobile phase is the culprit[2].

Methodology: The Zero-Volume Isolation Test Causality: Bypassing the chromatography column and LC pumps physically removes them from the ion path, instantly validating whether the noise is solvent/chromatography-driven or electrospray/vacuum-driven.

  • Disconnect the LC: Remove the PEEK or fused-silica tubing connecting the LC column to the MS Electrospray Ionization (ESI) source.

  • Direct Infusion: Connect a clean, dedicated syringe pump directly to the ESI source.

  • Infuse Neat Solvent: Infuse a high-purity LC-MS grade solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) at 10–20 µL/min.

  • Monitor Baseline: Observe the Total Ion Chromatogram (TIC).

    • Validation A (LC Issue): If the noise drops by an order of magnitude (e.g., from 5E6 to 5E5), the contamination originates from your LC system (solvents, tubing, or column carryover)[2].

    • Validation B (MS Issue): If the high background persists, the issue is within the MS source (e.g., contaminated corona needle, dirty ion transfer tube, or contaminated desolvation gas)[2].

Method-Level Troubleshooting: Compound-Specific Challenges

Q: Why does 2-(5-Chloro-2-ureidophenyl)acetic acid exhibit persistent "ghost peaks" and elevated baseline noise across sequential runs? A: This phenomenon is known as carryover, which artificially inflates background noise and compromises the Limit of Detection (LOD). The structural formula of 2-(5-Chloro-2-ureidophenyl)acetic acid contains a highly polar urea bond and a hydrophobic chlorophenyl ring. Compounds with urea structures are notoriously prone to carryover because the urea group forms strong hydrogen bonds with unendcapped silanols on the column and metal oxide surfaces in the autosampler[3]. Simultaneously, the chlorophenyl ring promotes non-specific hydrophobic binding.

Methodology: The "Magic Mixture" Multi-Solvent Wash Protocol Causality: A single wash solvent cannot break both the hydrogen bonds of the urea group and the hydrophobic interactions of the chlorophenyl ring. A multi-solvent approach ensures all binding mechanisms are disrupted[2].

  • Prepare the Wash Solvent: Create a solution of 25% Water, 25% Acetonitrile, 25% Methanol, and 25% Isopropanol. All solvents must be strictly LC-MS grade[2].

  • Add Modifier: Add 0.1% Formic Acid to the mixture. Mechanism: The acid protonates residual silanols, breaking the hydrogen bonds holding the urea group, while the Isopropanol strips the hydrophobic chlorophenyl residues from the C18 phase.

  • Execute Wash: Set the autosampler to perform a needle wash for at least 3–5 times the loop volume.

  • System Flush: To clear widespread system contamination, divert flow to waste and pump this mixture through the LC lines at 0.5 mL/min for 2 hours[2].

  • Self-Validation: Run a blank gradient (no injection). The absence of the m/z 227 (negative mode) or m/z 229 (positive mode) peak validates the system is clean.

Q: How do matrix effects manifest as background noise, and how can I overcome them? A: Matrix effects occur when co-eluting endogenous components (like salts, lipids, or proteins from biological samples) compete with the target analyte for charge in the ESI droplet. This causes ion suppression, which lowers the analyte signal and the Signal-to-Noise (S/N) ratio, making the analyte indistinguishable from baseline noise[4]. Solution: Implement robust sample pretreatment. Removing non-target sample components minimizes matrix interferences and drastically improves the S/N ratio[5]. For an acidic compound like 2-(5-Chloro-2-ureidophenyl)acetic acid, using Solid-Phase Extraction (SPE) with a Mixed-Mode Anion Exchange (MAX) cartridge is highly recommended to selectively retain the carboxylic acid moiety while washing away neutral and basic matrix contaminants.

Component-Level Troubleshooting: Contaminants & Hardware

Q: What are the most common mobile phase contaminants that elevate the baseline, and how do I identify them? A: The ideal scenario for LC-MS analysis is that only mobile-phase constituents and the analyte enter the system[6]. However, trace amounts of highly ionizable contaminants can dominate the ESI droplet, causing massive background noise[7].

Table 1: Quantitative Signatures of Common LC-MS Background Contaminants

Contaminant TypeCommon OriginTypical m/z SignaturesMitigation Strategy
Polyethylene Glycol (PEG) Detergents, low-grade plastics, dishwasher residueSeries separated by 44 Da (e.g., m/z 133, 177, 221)Use high-purity solvents; strictly avoid washing glassware in dishwashers[1][6].
Phthalates Plasticizers in tubing or solvent bottle capsm/z 391.28 (Diisooctyl phthalate dimer)Use glass bottles; avoid plastic solvent caps[6][8].
Siloxanes Septa, GC column bleed, lab air, floor coatingsm/z 371, 445, 519 (ESI+)Vent lab properly; use high-quality, MS-certified vial septa[6][9].
Formate Clusters Mobile phase additives (Formic Acid)[M+HCOO]- series in negative modeOptimize additive concentration (keep ≤0.1%); ensure high desolvation temperatures.

Q: How can I optimize the MS parameters to physically filter out chemical noise? A: If chemical noise cannot be eliminated chromatographically, you must optimize the MS interface. The cone gas flow rate and temperature can be optimized to help reduce interfering solvent clusters, which improves ionization efficiency and increases S/N[10]. Furthermore, utilizing Multiple Reaction Monitoring (MRM) on a tandem quadrupole mass spectrometer provides superior specificity, effectively filtering out background noise compared to full-scan acquisitions[10][11].

Frequently Asked Questions (FAQs)

FAQ 1: Should I filter my LC-MS mobile phases to reduce particulate noise? Answer: Generally, no. Most LC-MS grade solvents (water, acetonitrile) are pre-filtered to 0.2 µm at the time of manufacture. Filtering them in the laboratory introduces a significant risk of severe contamination (e.g., PEG leaching from the membrane filter) unless the filtration apparatus is scrupulously cleaned and kept dust-free[7].

FAQ 2: Can I use the same LC column for method development (crude samples) and final trace quantification? Answer: It is highly discouraged. Contaminants from crude matrices build up on the analytical column over time, leading to a consistently high baseline and irreversible carryover[2][12]. Always dedicate a specific, clean column for the final quantitative assay.

FAQ 3: I am using LC-MS grade solvents, but my baseline is still noisy. What else could it be? Answer: Evaluate your mobile phase additives. Additives like ammonium acetate or formic acid must also be strictly LC-MS grade. Lower-grade additives often contain trace metals (sodium, potassium) that form adducts and elevate the background baseline[7].

Sources

Optimization

Technical Support Center: Stability and Handling of 2-(5-Chloro-2-ureidophenyl)acetic Acid

Welcome to the Technical Support Center for 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5). This compound is a critical synthetic intermediate heavily utilized in the development of nonsteroidal anti-inflammato...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5). This compound is a critical synthetic intermediate heavily utilized in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) such as Tenidap[1],[2]. Due to the presence of both a reactive ureido group (-NH-CO-NH2) and an acetic acid moiety (-CH2COOH), this molecule exhibits distinct physicochemical vulnerabilities.

This guide provides drug development professionals and analytical chemists with authoritative troubleshooting protocols, mechanistic causality for degradation, and self-validating workflows to ensure experimental integrity.

Core Stability Profile: Room Temperature vs. -20°C

The structural integrity of 2-(5-Chloro-2-ureidophenyl)acetic acid is highly dependent on thermal and environmental controls. The table below summarizes the quantitative and qualitative stability metrics across different storage conditions.

ParameterRoom Temperature (20–25°C)Cryogenic (-20°C)Causality / Mechanism
Solid State Shelf Life < 4 Weeks> 12 MonthsAmbient humidity drives surface-level hydrolysis.
Solution Shelf Life (DMSO) < 24 Hours1–2 WeeksSolvation increases molecular mobility, facilitating cyclization.
Primary Degradation Risk Hydrolysis & CyclizationNegligibleThermal energy overcomes activation barriers for nucleophilic attack.
Kinetic State Active degradation pathwaysKinetically frozen-20°C suppresses both intermolecular and intramolecular reactions.

Troubleshooting FAQs

Q: I left my solid powder on the bench for a week, and LC-MS shows a new peak with a mass shift of -43 Da. What happened? A: This is a classic presentation of urea hydrolysis . The ureido group is highly susceptible to nucleophilic attack by ambient moisture[3]. At room temperature, water cleaves the urea linkage, yielding 2-amino-5-chlorophenylacetic acid, ammonia (NH3), and carbon dioxide (CO2). The loss of the carbamoyl group results in a net mass loss of 43 Da (equivalent to isocyanic acid), which is a hallmark degradation pathway for ureido-containing pharmaceutical intermediates[4]. Solution: Always store the solid in a sealed desiccator at -20°C.

Q: My stock solution in DMSO shows a secondary peak after 48 hours at room temperature, but the mass shift is -18 Da. Why? A: This indicates intramolecular cyclization (lactamization). The spatial proximity of the nucleophilic ureido nitrogen to the electrophilic carbonyl carbon of the acetic acid side chain facilitates an intramolecular condensation reaction. Thermal energy at room temperature allows the molecule to adopt the necessary transition state geometry, leading to the expulsion of water (-18 Da) and the formation of a cyclic hydantoin or quinazolinedione derivative. Solution: Prepare solutions fresh on ice and use immediately, or store aliquots at -20°C.

Q: Can I freeze-thaw my working solutions to save reagents? A: No. Repeated freeze-thaw cycles introduce condensation into the vial. The introduction of micro-droplets of water drastically accelerates the hydrolysis pathway described above. Every protocol must utilize single-use aliquots to be self-validating.

Experimental Workflows & Protocols

To ensure data trustworthiness, implement the following self-validating protocols in your laboratory.

Protocol 1: Stability-Indicating LC-MS Workflow

Objective: To accurately quantify intact 2-(5-Chloro-2-ureidophenyl)acetic acid without inducing artifactual degradation during sample preparation.

  • Quenching & Extraction: Dissolve the sample in ice-cold Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. The low temperature and acidic pH kinetically freeze the nucleophilic attack, ensuring the sample reflects its true storage state.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm) maintained at 25°C. Use a rapid gradient (5% to 95% Acetonitrile over 5 minutes) to minimize the compound's residence time in the mobile phase.

  • Mass Spectrometry Detection: Operate in ESI+ mode. Monitor the following specific transitions:

    • m/z 229 [M+H]+ : Intact 2-(5-Chloro-2-ureidophenyl)acetic acid.

    • m/z 186[M+H]+ : Hydrolysis degradant (2-amino-5-chlorophenylacetic acid).

    • m/z 211 [M+H]+ : Cyclization degradant (Lactam derivative).

Protocol 2: Optimal Storage and Reconstitution

Objective: Maximize shelf life and prevent moisture-driven degradation.

  • Aliquoting: Upon receiving the bulk powder, immediately divide it into single-use amber glass vials in a low-humidity environment (e.g., a nitrogen-purged glove bag).

  • Desiccation: Place the vials in a sealed secondary container with indicating silica gel packets. Store the entire container at -20°C.

  • Reconstitution (Critical Step): When retrieving a vial, allow it to equilibrate to room temperature for at least 30 minutes before opening the seal. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

Mechanistic Degradation Pathways

The following diagram illustrates the logical flow of causality governing the stability of this compound.

DegradationMechanisms Intact 2-(5-Chloro-2-ureidophenyl)acetic acid (Stable at -20°C) ConditionRT1 Ambient Moisture (Room Temp) Intact->ConditionRT1 ConditionRT2 Thermal Energy (Room Temp / Solution) Intact->ConditionRT2 Hydrolysis 2-Amino-5-chlorophenylacetic acid + NH3 + CO2 (-43 Da Mass Shift) Cyclization Cyclic Lactam / Hydantoin Derivative (-18 Da Mass Shift) ConditionRT1->Hydrolysis Hydrolysis ConditionRT2->Cyclization Intramolecular Condensation Storage Cryogenic Storage (-20°C) Kinetic Freezing Storage->Intact Prevents Degradation

Logical flowchart of 2-(5-Chloro-2-ureidophenyl)acetic acid degradation pathways at room temperature.

References

  • [1] GuideChem. "2-(5-Chloro-2-ureidophenyl)acetic Acid 100666-71-5 wiki". Available at: 1

  • [2] Benchchem. "Tenidap Sodium | 119784-94-0 | Benchchem". Available at: 2

  • [3] MDPI. "The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces". Available at: 3

  • [4] Ovid. "Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/TOF". Available at: 4

Sources

Troubleshooting

preventing crystallization of 2-(5-Chloro-2-ureidophenyl)acetic acid in DMSO

Title: Technical Support Center: Solvation Dynamics & Troubleshooting for 2-(5-Chloro-2-ureidophenyl)acetic acid Introduction Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Solvation Dynamics & Troubleshooting for 2-(5-Chloro-2-ureidophenyl)acetic acid

Introduction Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of ureido-containing small molecules. 2-(5-Chloro-2-ureidophenyl)acetic acid is a notorious example. While Dimethyl Sulfoxide (DMSO) is the universal solvent for drug discovery, this specific compound is highly prone to spontaneous crystallization, precipitation during freeze-thaw cycles, and "solvent crashing" in aqueous assays.

This guide provides a deep mechanistic understanding of these phenomena and offers self-validating protocols to ensure the integrity of your stock solutions and downstream assays.

Part 1: Mechanistic Insight—The Causality of Crystallization

To prevent crystallization, we must first understand the thermodynamics driving it. The precipitation of 2-(5-Chloro-2-ureidophenyl)acetic acid in DMSO is rarely a simple solubility issue; it is driven by three distinct physicochemical mechanisms:

  • Ureido-DMSO Cocrystal Formation: The compound features a ureido group (-NH-CO-NH2). DMSO is a potent hydrogen-bond acceptor via its sulfoxide oxygen. Ureido protons are highly acidic and readily form bifurcated, six-membered cyclic hydrogen bonds with the DMSO oxygen. This interaction can lead to the formation of highly ordered, thermodynamically stable 1:1 or 1:2 solvates (cocrystals) that precipitate out of solution over time[1].

  • The Freeze-Concentration Effect: DMSO has a relatively high freezing point of 18.5 °C. When stock solutions are stored at 4 °C or -20 °C, the solvent crystallizes into a solid lattice. During this phase transition, the solute is excluded from the pure DMSO ice, causing the local concentration of the compound in the remaining liquid micro-pockets to spike drastically. This supersaturation overcomes the nucleation barrier, inducing solute crystallization[2].

  • Hygroscopic Desolvation: DMSO is intensely hygroscopic. When a vial is repeatedly opened, it absorbs atmospheric moisture. The introduction of water increases the polarity of the solvent system. Because 2-(5-Chloro-2-ureidophenyl)acetic acid possesses a lipophilic chlorophenyl ring[3], the shift in the dielectric constant disrupts its solvation shell, forcing the hydrophobic portions of the molecule to aggregate and crystallize.

Part 2: Quantitative Data & Physicochemical Parameters

Understanding the physical limits of your compound and solvent is the first step in troubleshooting.

ParameterValue / CharacteristicImpact on Solvation & Handling
Molecular Weight 228.63 g/mol [3]Low molecular weight allows high mobility in solution, facilitating rapid nucleation and crystal growth.
LogP (Predicted) ~2.04[3]Moderate lipophilicity. Highly sensitive to the water content in DMSO; requires strictly anhydrous conditions.
H-Bond Donors 3 (2x Ureido -NH, 1x -COOH)Forms strong intermolecular networks. Prone to forming stable DMSO solvates[1].
DMSO Freezing Point 18.5 °CCrystallizes in standard refrigerators/freezers. Induces the freeze-concentration effect[2].
Water Absorption Rate ~0.1% w/w per hour (open air)Rapidly degrades the solvating power of DMSO for hydrophobic compounds.

Part 3: Troubleshooting Guide & FAQs

Q1: My 10 mM stock solution was perfectly clear when I made it, but after a week at room temperature, I see needle-like crystals. What happened? A: You are likely observing the formation of a ureido-DMSO cocrystal or experiencing hygroscopic desolvation. The ureido moiety slowly reorganizes to form a highly stable, hydrogen-bonded lattice with DMSO molecules[1]. Alternatively, if the vial was not purged with inert gas, absorbed atmospheric moisture reduced the solubility of the chlorophenyl group. Causality Fix: Always use anhydrous DMSO (≤0.005% water) and store the solution in tightly sealed, Argon-purged amber vials.

Q2: I store my stock at -20 °C to prevent degradation, but it precipitates upon thawing. Shaking doesn't help. How do I fix this? A: This is the freeze-concentration effect[2]. As the DMSO froze, the compound was forced into a highly concentrated state, triggering crystal nucleation. The resulting crystals are thermodynamically stable and require significant energy to break apart. Causality Fix: Heat the vial to 37 °C and apply bath sonication. To prevent this in the future, avoid slow cooling. Instead, "snap-freeze" your aliquots in liquid nitrogen before moving them to -20 °C or -80 °C. Snap-freezing forces the solution into an amorphous glass state, bypassing the crystalline nucleation phase.

Q3: When I dilute my DMSO stock into my aqueous assay buffer (pH 7.4), the compound crashes out immediately, ruining my IC50 curves. How do I prevent this? A: This is known as a "solvent crash." The local concentration of the compound exceeds its aqueous solubility limit before the DMSO can fully diffuse into the bulk aqueous phase. Causality Fix: Never add cold buffer to the DMSO stock. Always pre-warm your assay buffer to 37 °C. Add the DMSO stock dropwise directly into the vortex of the rapidly mixing buffer. If the problem persists, formulate your assay buffer with a surfactant (e.g., 0.05% Tween-20) to create micelles that can instantly encapsulate the hydrophobic chlorophenyl ring.

Part 4: Diagnostic Workflow

G Start Crystallization of 2-(5-Chloro- 2-ureidophenyl)acetic acid in DMSO CheckTemp When did the precipitation occur? Start->CheckTemp Branch1 During Storage (4°C or -20°C) CheckTemp->Branch1 Branch2 During Storage (Room Temp) CheckTemp->Branch2 Branch3 Upon Aqueous Dilution CheckTemp->Branch3 Cause1 Freeze-Concentration Effect: Solute excluded from frozen DMSO Branch1->Cause1 Cause2 Moisture Ingress or Ureido-DMSO Cocrystal Formation Branch2->Cause2 Cause3 Solvent Crash: Exceeded aqueous solubility Branch3->Cause3 Fix1 Heat to 37°C & Sonicate. Prevent: Snap-freeze in LN2. Cause1->Fix1 Fix2 Use anhydrous DMSO & Argon purge. Store in desiccator. Cause2->Fix2 Fix3 Pre-warm buffer, add dropwise with vortexing. Add surfactant. Cause3->Fix3

Workflow for diagnosing and resolving ureido-compound crystallization in DMSO.

Part 5: Self-Validating Experimental Protocols

Protocol A: Preparation of Anhydrous, Crystallization-Resistant Stock Solutions Causality: This protocol minimizes water ingress and prevents the slow nucleation of ureido-DMSO cocrystals by controlling atmospheric exposure and utilizing rapid thermal transitions.

  • Solvent Preparation: Use a fresh septum-sealed bottle of anhydrous DMSO (≥99.9% purity, <0.005% water). Extract the solvent using a syringe purged with Argon gas.

  • Dissolution: Weigh the required mass of 2-(5-Chloro-2-ureidophenyl)acetic acid into a dry, amber glass vial. Add 80% of the final required DMSO volume.

  • Thermal Agitation: Place the vial in a 37 °C dry block heater for 5 minutes, vortexing gently every 60 seconds.

  • Validation Checkpoint 1 (Tyndall Effect): Shine a high-intensity laser pointer through the vial in a dark room. If the laser beam is visible as a solid line through the liquid, microcrystals are still present (scattering light). Continue heating and vortexing until the beam is completely invisible in the solution.

  • Volume Adjustment: Bring the solution to the final volume with anhydrous DMSO.

  • Aliquoting & Purging: Dispense the solution into single-use amber glass vials. Gently blow Argon gas over the headspace of each vial for 3 seconds to displace atmospheric moisture. Cap immediately.

  • Storage: Snap-freeze the aliquots by submerging the vials in liquid nitrogen for 30 seconds, then immediately transfer to a -80 °C freezer.

Protocol B: Rescuing a Crystallized Stock Solution Causality: Once a highly ordered crystal lattice forms, kinetic energy (heat) and mechanical shear (sonication) are required to break the intermolecular hydrogen bonds between the ureido groups and the DMSO solvent.

  • Visual Inspection: Confirm the presence of precipitate. Note if the crystals are needle-like (indicative of solvates) or amorphous clouds (indicative of water-induced precipitation).

  • Thermal Incubation: Place the sealed vial in a 40 °C water bath for 15 minutes. Note: Do not exceed 50 °C to prevent thermal degradation of the carboxylic acid moiety.

  • Acoustic Cavitation: Transfer the vial to an ultrasonic bath filled with room-temperature water. Sonicate for 5 to 10 minutes. The microscopic cavitation bubbles generate localized shear forces that dismantle the crystal lattice without overheating the bulk solution.

  • Validation Checkpoint 2 (Centrifugation): To ensure all micro-crystals have dissolved, centrifuge the vial at 10,000 x g for 2 minutes. Carefully inspect the very bottom of the tube.

    • Pass: No visible pellet. The stock is rescued and ready for immediate use.

    • Fail: A white micropellet is visible. Repeat steps 2 and 3, or discard the stock if the pellet persists, as the concentration is no longer accurate.

References

  • GuideChem. "2-(5-Chloro-2-ureidophenyl)acetic Acid 100666-71-5 wiki".
  • National Institutes of Health (PMC). "Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO".
  • ACS Publications. "Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization".

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for 2-(5-Chloro-2-ureidophenyl)acetic Acid

Welcome, researchers and drug development professionals. This guide, structured as a series of frequently asked questions and troubleshooting protocols, serves as an in-depth resource for developing and optimizing revers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide, structured as a series of frequently asked questions and troubleshooting protocols, serves as an in-depth resource for developing and optimizing reversed-phase high-performance liquid chromatography (HPLC) methods for 2-(5-Chloro-2-ureidophenyl)acetic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve complex chromatographic challenges.

The unique structure of 2-(5-Chloro-2-ureidophenyl)acetic acid, containing both a carboxylic acid and a urea moiety, presents specific analytical hurdles, primarily concerning retention, peak shape, and method robustness. This guide will directly address these issues.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles governing the chromatography of this specific analyte.

Q1: What are the key chemical properties of 2-(5-Chloro-2-ureidophenyl)acetic acid that influence its chromatographic behavior?

The chromatographic behavior of this molecule is dictated by three primary functional groups:

  • Carboxylic Acid Group (-COOH): This is an acidic group that can be ionized (deprotonated) to its carboxylate form (-COO⁻). This ionization state is highly dependent on the mobile phase pH. When ionized, the molecule becomes more polar and is less retained on a non-polar reversed-phase column.[1][2]

  • Urea Group (-NH-CO-NH₂): This group is polar and capable of hydrogen bonding. It can engage in secondary interactions with the stationary phase, particularly with any un-capped, residual silanol groups (Si-OH) on the silica surface.[3][4] These interactions are a primary cause of peak tailing.

  • Chlorinated Phenyl Ring: This part of the molecule is non-polar (hydrophobic) and provides the primary interaction mechanism for retention on a reversed-phase (e.g., C18) column.

The molecule is an intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Tenidap.[5][6] Understanding this dual nature—an acidic, ionizable site combined with a polar, hydrogen-bonding group on a hydrophobic backbone—is the key to successful method development.

Q2: Why is controlling the mobile phase pH absolutely critical for this analysis?

Controlling the mobile phase pH is the most powerful tool for manipulating the retention and peak shape of ionizable compounds like 2-(5-Chloro-2-ureidophenyl)acetic acid.[7] The relationship between pH and the acid dissociation constant (pKa) of the carboxylic acid group governs the molecule's charge state.

  • At Low pH (pH < pKa): The mobile phase has a high concentration of protons (H⁺). The equilibrium shifts to keep the carboxylic acid in its neutral, protonated (-COOH) form. This neutral form is less polar (more hydrophobic), leading to stronger interaction with the C18 stationary phase and thus, longer retention.[8][9]

  • At High pH (pH > pKa): The mobile phase has a low concentration of protons. The carboxylic acid donates its proton, becoming the ionized, negatively charged carboxylate (-COO⁻). This ionized form is significantly more polar, leading to weaker interaction with the stationary phase and shorter retention.[1]

For robust and reproducible chromatography, it is a best practice to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[7][8] This ensures the analyte is predominantly in a single form (either fully protonated or fully deprotonated), preventing the retention time shifts that occur when the pH is close to the pKa.[2]

Analyte Analyte in Solution COOH (Neutral) COO- (Ionized) Retention_Long Increased Hydrophobicity Longer Retention Time Analyte:f1->Retention_Long Retention_Short Increased Polarity Shorter Retention Time Analyte:f2->Retention_Short Low_pH Low Mobile Phase pH (e.g., pH 2.5) Low_pH->Analyte:f1 Favors Protonated Form High_pH High Mobile Phase pH (e.g., pH 7.0) High_pH->Analyte:f2 Favors Ionized Form

Caption: Effect of mobile phase pH on analyte ionization and retention.

Q3: What causes peak tailing, and why is it a common problem for this compound?

Peak tailing is a distortion where the back half of the peak is broader than the front half, often measured by a Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2.[10] The primary chemical cause is secondary interactions between the analyte and the stationary phase.[3] For this analyte, there are two main culprits:

  • Silanol Interactions: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. At mid-range pH values (e.g., pH > 3), these silanols can become ionized (Si-O⁻) and act as strong interaction sites for polar or basic functional groups.[3][4] The urea moiety of the analyte can hydrogen bond strongly with these sites, causing a portion of the analyte molecules to be retained longer than the bulk, resulting in a tail.

  • Analyte Ionization: If the mobile phase pH is too close to the analyte's pKa, both the ionized and neutral forms exist simultaneously, which can sometimes contribute to peak asymmetry.

Q4: What is a gradient elution and why is it preferred over isocratic for initial method development?

In HPLC, elution refers to the process of passing the mobile phase through the column to move the sample components.

  • Isocratic Elution: The composition of the mobile phase (e.g., 50% water / 50% acetonitrile) remains constant throughout the run.

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the percentage of the stronger, organic solvent (Solvent B).[11]

For method development, a "scouting gradient" (e.g., 5% to 95% Solvent B over 20-30 minutes) is highly recommended.[11] This approach allows you to screen a wide range of solvent strengths in a single run, providing a complete picture of the sample and determining the approximate solvent concentration needed to elute the target analyte. This is far more efficient than the trial-and-error approach of running multiple isocratic methods.[12]

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to resolving the most common issues encountered during method development for this analyte.

Start Problem Observed Problem_Tailing Peak Tailing (Tf > 1.2) Start->Problem_Tailing Problem_Retention Poor or No Retention (Elutes at void volume) Start->Problem_Retention Problem_Resolution Poor Resolution (Peaks overlap) Start->Problem_Resolution Tailing_Cause Cause: Secondary Interactions or pH near pKa Problem_Tailing->Tailing_Cause Retention_Cause Cause: Analyte is Ionized (Too Polar) Problem_Retention->Retention_Cause Resolution_Cause Cause: Gradient Too Steep or Poor Selectivity Problem_Resolution->Resolution_Cause Tailing_Sol1 Solution 1: Lower Mobile Phase pH (e.g., to 2.5-3.0 with 0.1% Formic Acid) Tailing_Cause->Tailing_Sol1 Tailing_Sol2 Solution 2: Use High-Purity, End-Capped (Type B Silica) Column Tailing_Cause->Tailing_Sol2 Tailing_Sol3 Solution 3: Check for Mass Overload (Dilute Sample 10x) Tailing_Cause->Tailing_Sol3 Retention_Sol1 Solution 1: Lower Mobile Phase pH (Suppresses ionization) Retention_Cause->Retention_Sol1 Retention_Sol2 Solution 2: Decrease Initial %B in Gradient Program Retention_Cause->Retention_Sol2 Resolution_Sol1 Solution 1: Decrease Gradient Slope (Shallow Gradient) Resolution_Cause->Resolution_Sol1 Resolution_Sol2 Solution 2: Change Organic Modifier (ACN to MeOH or vice-versa) Resolution_Cause->Resolution_Sol2

Caption: A troubleshooting workflow for common HPLC issues.
Problem: Significant Peak Tailing (Tailing Factor > 1.5)
  • Underlying Cause: The most probable cause is the interaction between the analyte (specifically the urea and carboxylic acid groups) and ionized residual silanols on the column's stationary phase.[3][10]

  • Solutions:

    • Modify Mobile Phase pH: This is the most effective first step. Lowering the mobile phase pH to ≤ 3 suppresses the ionization of the silanol groups, neutralizing them and minimizing secondary interactions.[4] An easy way to achieve this is by adding 0.1% formic acid or 0.1% phosphoric acid to your aqueous and organic mobile phases.[13]

    • Use a High-Purity Column: Modern HPLC columns are often made with high-purity, "Type B" silica, which has a much lower metal content and fewer acidic silanol sites. Furthermore, advanced end-capping techniques are used to shield most of the remaining silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.[4]

    • Check for Mass Overload: Injecting too much sample can overload the column, leading to tailing for all peaks. To check this, dilute your sample 10-fold and re-inject. If the peak shape improves, mass overload was a contributing factor.[3]

Problem: Poor or No Retention (Analyte elutes near the solvent front)
  • Underlying Cause: The analyte is too polar under the current conditions and is not interacting sufficiently with the non-polar stationary phase. This almost certainly means the carboxylic acid is ionized (-COO⁻).

  • Solutions:

    • Decrease Mobile Phase pH: As described above, lowering the pH to below the analyte's pKa will neutralize the carboxylic acid, making the molecule less polar and increasing its retention.[7][9]

    • Adjust Gradient Starting Conditions: Ensure your gradient starts at a low percentage of organic modifier (e.g., 5-10% Acetonitrile or Methanol). This weak mobile phase at the beginning of the run promotes retention onto the column.

Section 3: Step-by-Step Experimental Protocols

These protocols provide a logical workflow from initial method development to final optimization.

Protocol 1: Initial Method Development with a Scouting Gradient

Objective: To determine the approximate retention time and elution conditions for the analyte in a single, efficient run.[11]

Methodology:

  • Column Selection: Use a modern, high-quality C18 column (e.g., 100 mm x 4.6 mm, 2.6 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Rationale: Formic acid provides a low pH (~2.7) to ensure the analyte and silanol groups are protonated, improving retention and peak shape. It is also volatile and compatible with mass spectrometry (MS) detectors.[14][15]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm and 254 nm.

  • Gradient Program:

    Time (min) %A (Water + 0.1% FA) %B (ACN + 0.1% FA)
    0.0 95.0 5.0
    20.0 5.0 95.0
    25.0 5.0 95.0
    25.1 95.0 5.0

    | 30.0 | 95.0 | 5.0 |

  • Analysis: Inject your sample and identify the retention time (t_R) of the 2-(5-Chloro-2-ureidophenyl)acetic acid peak. Note the peak shape (Tailing Factor).

Protocol 2: Gradient Optimization Based on Scouting Run Results

Objective: To improve resolution around the target analyte by creating a shallower, more focused gradient.[12]

Methodology:

  • Interpret the Scouting Run: Let's assume your analyte eluted at 12.0 minutes in the scouting run. You need to determine the %B at this time point. In the linear 20-minute gradient from 5% to 95% B, the slope is (95-5)/20 = 4.5% per minute. At 12 minutes, the %B is 5% + (12 min * 4.5%/min) = 59% B .

  • Design the Optimized Gradient: Create a new gradient that is shallower around the elution point. A good rule of thumb is to start the shallow segment about 5-10% B before the elution point and end it 5-10% B after.

  • New Optimized Gradient Program:

    Time (min) %A %B Curve Comments
    0.0 95.0 5.0 Linear Initial Conditions
    1.0 55.0 45.0 Linear Rapid ramp to start of interest
    11.0 35.0 65.0 Linear Shallow Segment (2%/min)
    13.0 5.0 95.0 Linear Column Wash
    15.0 5.0 95.0 Linear Hold
    15.1 95.0 5.0 Linear Re-equilibrate
    20.0 95.0 5.0 Linear Re-equilibrate

    Rationale: The original gradient spent only a short time (from ~54% to 63% B) eluting the peak. The new gradient dedicates 10 minutes to a much narrower %B range (45% to 65%), which "stretches out" that portion of the chromatogram, significantly improving resolution between the main peak and any closely eluting impurities.[12]

Scouting Scouting Gradient Time (min) %B 0.0 5 20.0 95 Analysis {Analysis|Analyte elutes at 12.0 min (~59% B)} Scouting->Analysis Optimized Optimized Gradient Time (min) %B 1.0 45 11.0 65 Analysis->Optimized Result {Result|Improved Resolution} Optimized->Result

Caption: The logical workflow for gradient optimization.
Protocol 3: Systematic pH Screening for Peak Shape Improvement

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape (Tailing Factor ≈ 1.0).

Methodology:

  • Prepare Buffered Mobile Phases: Prepare three sets of mobile phases using buffers that are effective in their respective pH ranges.[16]

    • pH 2.5: 25 mM Potassium Phosphate, adjust pH with Phosphoric Acid.

    • pH 4.5: 25 mM Ammonium Acetate, adjust pH with Acetic Acid.

    • pH 6.5: 25 mM Potassium Phosphate, adjust pH with Phosphoric Acid/Potassium Hydroxide.

    • Safety Note: Always ensure your column is rated for the pH range you are testing. Operating outside the stable pH range can irreversibly damage the stationary phase.[2]

  • Run Experiments: Using your optimized gradient from Protocol 2, run your sample with each of the three buffered mobile phase systems. Ensure the column is thoroughly flushed and re-equilibrated between each system.

  • Evaluate Data: Create a table to compare the results.

Table 1: Illustrative Data from pH Screening Experiment

Mobile Phase pHRetention Time (min)Tailing Factor (Tf)Observations
2.5 14.2 1.1 Excellent peak shape, good retention.
4.510.51.8Significant tailing, retention is decreasing.
6.56.12.5Severe tailing, poor retention.
Section 4: Advanced Considerations & FAQs

Q: Should I use Acetonitrile or Methanol as the organic modifier?

Both are common, but they offer different selectivities. If you have co-eluting impurities, switching from one to the other can alter the elution order and improve resolution.[16]

Table 2: Comparison of Acetonitrile and Methanol

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength StrongerWeaker
Selectivity Higher dipole moment, weak H-bond acceptor.[17]Strong H-bond donor and acceptor.[17]
Viscosity Lower (lower backpressure)Higher (higher backpressure when mixed with water)
UV Cutoff ~190 nm (Good for low UV)~205 nm
Recommendation Start with Acetonitrile due to its favorable viscosity and UV properties. If resolution is a problem, screen Methanol as an alternative.

Q: My column backpressure is unexpectedly high. What should I do?

  • Buffer Precipitation: If you mix a high concentration of a buffer (like phosphate) with a high percentage of organic solvent, the buffer can precipitate and clog the system. Ensure your buffer is soluble across the entire gradient range.[13]

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can block the inlet frit of the column. Use an in-line filter to protect the column.[3]

  • Troubleshooting Step: Disconnect the column from the detector and reverse the flow direction. Flush with 100% water (to remove salts) followed by 100% strong organic solvent (like isopropanol) to waste. This can often dislodge particulates from the inlet frit.[3]

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • LCGC International. (2025, November 27). Back to Basics: The Role of pH in Retention and Selectivity.
  • Biotage. (2023, January 24).
  • Phenomenex. (2025, June 6).
  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
  • (n.d.).
  • Veeprho. (2025, February 1).
  • Welch Materials. (2025, March 24).
  • Moravek. (2024, December 4).
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Drawell. (2024, April 28).
  • (n.d.). HPLC solvents and mobile phase additives.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • (2026, April 4).
  • (n.d.).
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Merck Millipore. (n.d.). HPLC Solvents.
  • (2023, November 1).
  • ResearchGate. (n.d.). Mobile phase optimization results for urea detection in HPLC-RID.
  • (2026, March 12). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.
  • PubMed. (n.d.). Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis.
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • MICROSOLV. (n.d.). Urea Retention by HPLC Using Cogent Diamond Hydride Column.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • MDPI. (2022, November 2). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans.
  • GuideChem. (n.d.). 2-(5-Chloro-2-ureidophenyl)acetic Acid 100666-71-5 wiki.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • (n.d.). 85-4912-34 2-(5-Chloro-2-ureidophenyl)acetic Acid 100mg CAS No:100666-71-5 413911.
  • MilliporeSigma. (n.d.). 2-(5-Chloro-2-hydroxyphenyl)acetic acid | 24161-38-4.
  • (n.d.). KR101534598B1 - 액체크로마토그래피를 이용한 산화형 헤어 염료의 동시분석법.
  • Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-chlorophenyl)acetic acid | 177985-34-1.

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Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-(5-Chloro-2-ureidophenyl)acetic Acid

Overview & Chemical Context Welcome to the Technical Support Center for the isolation and purification of 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS: 100666-71-5). This compound (Molecular Formula: C9H9ClN2O3, Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Context

Welcome to the Technical Support Center for the isolation and purification of 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS: 100666-71-5). This compound (Molecular Formula: C9H9ClN2O3, Molecular Weight: 228.63 g/mol )[1] serves as a critical intermediate in the synthesis of oxindole-based nonsteroidal anti-inflammatory drugs (NSAIDs) such as Tenidap[2][3].

Handling this intermediate requires precise control over the chemical environment. The molecule possesses a delicate structural balance: a carboxylic acid moiety that enables pH-driven purification, and a ureido group that is highly susceptible to hydrolysis and subsequent intramolecular cyclization. This guide provides researchers and drug development professionals with field-proven, self-validating protocols to resolve common impurity carryovers and degradation issues.

Section 1: Quantitative Impurity Profiling

To successfully purify the intermediate, you must first understand the physicochemical properties of the impurities you are trying to remove.

Impurity / AnalyteOrigin / Mechanism of FormationPhysicochemical PropertyTargeted Removal Strategy
2-Amino-5-chlorophenylacetic acid Unreacted starting material or product of ureido hydrolysis.Zwitterionic; soluble in highly acidic or basic aqueous media.Isoelectric precipitation at pH 4.0–4.5; Recrystallization.
5-Chlorooxindole Degradation product (hydrolysis of urea followed by rapid cyclization).Neutral; highly soluble in organic solvents (EtOAc, DCM).Liquid-Liquid Extraction (LLE) at pH 8.0.
Biuret / Cyanuric Acid Byproducts of the urea/potassium cyanate reagent used in synthesis.Highly polar; water-soluble.Cold aqueous washes during vacuum filtration.
Inorganic Salts (KCl/NaCl) Reagent carryover from cyanate salts and pH adjustments.Highly water-soluble.Cold water trituration.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing significant conversion of my product into 5-chlorooxindole during concentration and drying? Expertise & Causality: The ureido group (-NH-CO-NH2) is sensitive to elevated temperatures and strongly acidic conditions. When exposed to pH < 3 and heat (>40°C), the ureido group undergoes hydrolysis to yield the free amine (2-amino-5-chlorophenylacetic acid). Because the amine and the carboxylic acid are in an ortho relationship, the molecule undergoes rapid, thermodynamically driven intramolecular amidation (loss of water) to form the highly stable 5-membered ring, 5-chlorooxindole. Actionable Solution: Never exceed 40°C during rotary evaporation. When acidifying the aqueous layer to precipitate the target compound, do not drop the pH below 4.0. Use a mild acid like 1M HCl and maintain the reaction temperature below 10°C during the addition.

Q2: How can I selectively remove unreacted 2-amino-5-chlorophenylacetic acid without losing the target ureido compound? Expertise & Causality: This requires exploiting the subtle pKa differences between the two molecules. The unreacted starting material is an amino acid (zwitterionic), meaning it has both an acidic pKa (~4.0) and a basic pKa (~2.5 for the aniline nitrogen). The target compound, 2-(5-Chloro-2-ureidophenyl)acetic acid, only has the carboxylic acid pKa (~4.5), as the ureido nitrogen is non-basic. Actionable Solution: By adjusting the pH to exactly 4.0–4.5, the target compound becomes fully protonated and insoluble (precipitates). The unreacted amine, however, retains partial solubility due to its zwitterionic nature. A subsequent recrystallization from Isopropanol/Water will clear the remaining trace amine.

Q3: My HPLC analysis of the purified batch shows severe peak tailing and batch-to-batch variability. Is the product degrading on the column? Expertise & Causality: Not necessarily. Oxindole derivatives and their ureido precursors are notorious for interacting with residual silanols on silica-based reversed-phase columns[3]. The multiple hydrogen-bond donors/acceptors in the ureido and carboxylic acid groups cause severe peak tailing. Actionable Solution: Introduce a strong silanol blocker to your mobile phase. Literature on the related API, Tenidap, demonstrates that adding cyclam (1,4,8,11-tetraazacyclotetradecane) to the mobile phase effectively masks residual silanols, normalizing column performance and providing sharp, quantifiable peaks[3].

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Acid-Base Extraction Workflow

Validation Checkpoint: The success of this protocol is validated by the physical state of the organic phase. If a sample of the discarded organic phase yields a crystalline solid upon evaporation, 5-chlorooxindole was successfully partitioned and removed.

  • Dissolution: Suspend 10 g of crude 2-(5-Chloro-2-ureidophenyl)acetic acid in 100 mL of deionized water.

  • Basification: Slowly add saturated Sodium Bicarbonate (NaHCO3) until the pH reaches 7.5–8.0. Causality: The target compound converts to its highly soluble sodium salt. Neutral impurities (like 5-chlorooxindole) remain suspended.

  • Organic Wash: Transfer to a separatory funnel and extract with 3 x 50 mL of Ethyl Acetate (EtOAc).

  • Phase Separation: Discard the upper organic layers (contains 5-chlorooxindole and neutral organics). Retain the lower aqueous layer.

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 4.0–4.5. Caution: Do not over-acidify.

  • Isolation: Stir for 30 minutes to ensure complete crystallization. Vacuum filter the white precipitate.

  • Washing: Wash the filter cake with 2 x 20 mL of ice-cold deionized water to remove inorganic salts and biuret. Dry under vacuum at 35°C for 12 hours.

Protocol B: Recrystallization Strategy
  • Suspend the semi-pure solid from Protocol A in Isopropanol (IPA) at a ratio of 5 mL/g.

  • Heat to 60°C (do not exceed this temperature to prevent thermal degradation).

  • Slowly add deionized water dropwise until the solution becomes slightly turbid, then add a few drops of IPA until clear.

  • Allow to cool to room temperature slowly over 2 hours, then transfer to an ice bath for 1 hour.

  • Filter and dry. Expected yield: 75-80% recovery with >99% HPLC purity.

Section 4: Visualizations

Degradation Target 2-(5-Chloro-2-ureidophenyl)acetic acid (Target API Intermediate) Condition Acidic pH (<3) OR Elevated Temp (>40°C) Target->Condition Expose to Amine 2-Amino-5-chlorophenylacetic acid (Hydrolysis Intermediate) Condition->Amine Hydrolysis (-Urea) Degradant 5-Chlorooxindole (Cyclization Degradant) Amine->Degradant Intramolecular amidation (-H2O)

Caption: Chemical degradation pathway triggered by heat and low pH.

Workflow Start Crude 2-(5-Chloro-2-ureidophenyl)acetic acid Base Add NaHCO3 (aq) to pH 8.0 (Target becomes soluble) Start->Base Extract Wash with Ethyl Acetate (LLE) Base->Extract Org Organic Phase Discard: 5-Chlorooxindole Extract->Org Non-polar partition Aq Aqueous Phase Contains Target + Salts Extract->Aq Aqueous partition Acidify Acidify with 1M HCl to pH 4.0-4.5 at <10°C Aq->Acidify Filter Vacuum Filtration & Cold Water Wash Acidify->Filter Filtrate Filtrate Discard: Salts & Biuret Filter->Filtrate Soluble impurities Pure Pure Target Compound (>98% Purity) Filter->Pure Insoluble precipitate

Caption: Step-by-step acid-base extraction workflow for isolating the target intermediate.

References

  • Title: Investigation of Cyclam-Containing Mobile Phases for the Liquid Chromatographic Analysis of Tenidap Source: Oxford Academic (Journal of Chromatographic Science) URL: [Link]

  • Title: Miscellaneous-impurities: 2-(5-Chloro-2-ureidophenyl)acetic Acid Source: Pharmaffiliates URL: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Comprehensive SAR Guide: 2-(5-Chloro-2-ureidophenyl)acetic Acid Derivatives as Dual COX/5-LOX Inhibitors

Introduction & Mechanistic Rationale In the landscape of anti-inflammatory drug development, 2-(5-Chloro-2-ureidophenyl)acetic acid serves as a critical pharmacophore and intermediate in the synthesis of Tenidap, a pione...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of anti-inflammatory drug development, 2-(5-Chloro-2-ureidophenyl)acetic acid serves as a critical pharmacophore and intermediate in the synthesis of Tenidap, a pioneering dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor[1]. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) selectively inhibit the COX pathway, which inadvertently triggers "arachidonic acid shunting"—diverting the substrate into the 5-LOX pathway. This overproduction of leukotrienes is a primary driver of NSAID-induced gastrointestinal lesions and respiratory complications[2][3].

While the parent compound Tenidap successfully demonstrated dual inhibition and cytokine-modulating properties, it was ultimately withdrawn from clinical development due to severe hepatotoxicity. This toxicity was mechanistically linked to its thiophene moiety, which undergoes CYP450-mediated oxidative metabolism into reactive electrophiles that bind to hepatic proteins[1][2].

To salvage this potent mechanism of action, modern Structure-Activity Relationship (SAR) campaigns have focused on synthesizing optimized 2-(5-Chloro-2-ureidophenyl)acetic acid derivatives and their cyclized indole-2-one analogs. This guide objectively compares the performance of these optimized derivatives against legacy alternatives, providing structural insights and field-proven experimental protocols for their validation[4][5].

Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1 / COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PG Prostaglandins (Inflammation & Pain) COX->PG LT Leukotrienes (GI Damage & Edema) LOX->LT Drug Optimized Ureidophenyl Acetic Acid Derivatives Drug->COX Inhibits Drug->LOX Inhibits

Fig 1: Dual inhibition of COX and 5-LOX pathways prevents arachidonic acid shunting.

Structure-Activity Relationship (SAR) Analysis

The primary objective of modifying 2-(5-Chloro-2-ureidophenyl)acetic acid is to uncouple its potent anti-inflammatory efficacy from its structural toxicity[5][6].

Key Structural Determinants:
  • Thiophene Replacement : Substituting the toxic thiophene ring with a phenyl or 7-aza-2-oxindole heterocyclic ring completely bypasses the oxidative metabolism liabilities while retaining a high affinity for the COX-2 active site[2][5].

  • Molecular Polarizability & Lipophilicity : Quantitative SAR reveals that a high molecular polarizability coupled with a low lipid/water partition coefficient (ALogP) in the indole-2-one skeleton significantly enhances the suppression of pro-inflammatory cytokines (TNF-α and IL-6)[5].

  • Electron-Withdrawing Groups (EWGs) : Introducing an EWG (such as a fluorine or bromine atom) at the 5-position of the phenyl ring maximizes both COX and 5-LOX inhibitory effects by strengthening halogen bonding within the target enzyme pockets[4][6].

Performance Comparison

The table below summarizes the quantitative pharmacological performance of optimized derivatives compared to traditional alternatives.

Compound ClassCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)IL-6 Inhibition (%)*Hepatotoxicity RiskKey Structural Feature
Traditional NSAID (Indomethacin)0.04>100 (Inactive)< 10%LowCarboxylic acid, indole core
Parent Compound (Tenidap)0.121.535%HighThiophene moiety (oxidative liability)
Optimized Derivative (e.g., 5-Fluoro-indole-2-one)0.080.9> 55%LowThiophene replaced by phenyl/aza-oxindole

*Inhibition percentage measured in LPS-stimulated RAW264.7 macrophages at 10 µM compound concentration.

Experimental Validation Protocols

As an Application Scientist, I emphasize that robust drug discovery relies on self-validating experimental systems. A common pitfall in cytokine inhibition assays is misinterpreting compound cytotoxicity as anti-inflammatory efficacy. The protocols below are designed to establish true causality by coupling target engagement (enzymatic) with functional phenotype (cell-based) and viability controls.

Workflow Syn Compound Synthesis InVitro Enzymatic Assays (COX/5-LOX IC50) Syn->InVitro Cell Cell-Based Assays (RAW264.7 + LPS) InVitro->Cell Viability MTT Viability Control Cell->Viability Cytokine Cytokine ELISA (TNF-α, IL-6) Cell->Cytokine Data SAR Data Analysis Viability->Data Cytokine->Data

Fig 2: Self-validating experimental workflow ensuring cytotoxicity is not mistaken for efficacy.

Protocol A: In Vitro COX-1/COX-2 and 5-LOX Enzymatic Assays

Purpose: To quantify direct target engagement and calculate the selectivity index.

  • Reagent Preparation : Prepare human recombinant COX-2, COX-1, and 5-LOX enzymes in Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Incubation : Dilute the 2-(5-Chloro-2-ureidophenyl)acetic acid derivatives in DMSO (final assay concentration ≤1% DMSO to prevent enzyme denaturation). Pre-incubate the enzyme with the compounds for 10 minutes at 37°C.

  • Substrate Addition : Initiate the reaction by adding arachidonic acid. Critical Step: Keep the substrate concentration near the Km​ value (e.g., 2 µM for COX-2) to ensure the assay is sensitive to competitive inhibitors.

  • Quenching & Detection : Terminate the reaction after 2 minutes using 1M HCl. Quantify the primary prostaglandin (PGE2) or leukotriene (LTB4) products using a competitive Enzyme Immunoassay (EIA) kit.

  • Data Analysis : Plot dose-response curves using non-linear regression to determine the IC₅₀ values.

Protocol B: Cell-Based Cytokine Release & Viability Assay

Purpose: To evaluate functional anti-inflammatory activity in a physiological macrophage model.

  • Cell Culture : Seed murine RAW264.7 macrophages in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂[5].

  • Pre-treatment : Aspirate media and treat cells with varying concentrations of the synthesized derivatives (1 µM to 50 µM) for 2 hours.

  • LPS Stimulation : Add 0.5 µg/mL Lipopolysaccharide (LPS) to the wells to activate Toll-Like Receptor 4 (TLR4), triggering the inflammatory cascade. Incubate for 22 hours[5].

  • Supernatant Harvesting (ELISA) : Collect the cell-free supernatant. Quantify secreted TNF-α and IL-6 using sandwich ELISA kits according to the manufacturer's instructions.

  • Self-Validating Viability Control (MTT) : To the remaining adherent cells, add 0.5 mg/mL MTT reagent. Incubate for 4 hours, lyse with DMSO, and read absorbance at 570 nm. Causality Check: Any compound showing >20% reduction in cell viability must be excluded from SAR efficacy analysis, as the drop in cytokines is likely due to cell death rather than specific pathway inhibition.

References

  • Rationally Designed Multitarget Agents Against Inflammation and Pain. National Center for Biotechnology Information (NIH/PMC).[Link]

  • Tenidap. Wikipedia. [Link]

  • Chemical structures of indomethacin and tenidap. Indole-2-one skeleton. ResearchGate.[Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. National Center for Biotechnology Information (NIH/PMC).[Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Novel Antiarthritic Agents with 1,2-Isothiazolidine-1,1-dioxide (γ-Sultam) Skeleton: Cytokine Suppressive Dual Inhibitors of Cyclooxygenase-2 and 5-Lipoxygenase. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Validation

A Comprehensive Guide to the Analytical Benchmarking of 2-(5-Chloro-2-ureidophenyl)acetic Acid

This guide provides a comprehensive framework for the analytical benchmarking of newly synthesized or procured batches of 2-(5-Chloro-2-ureidophenyl)acetic acid against a commercial reference standard. As an important in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the analytical benchmarking of newly synthesized or procured batches of 2-(5-Chloro-2-ureidophenyl)acetic acid against a commercial reference standard. As an important intermediate in pharmaceutical synthesis, rigorous characterization is paramount to ensure quality, consistency, and control over downstream processes.[1][2] This document outlines a multi-faceted analytical approach, detailing not just the "how" but the "why" behind each experimental choice, ensuring a robust and self-validating comparison.

The methodologies described herein are grounded in established principles of analytical chemistry and adhere to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[3][4][5] By employing a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC)—a comprehensive profile of the analyte can be constructed, encompassing purity, identity, and thermal properties.

The Foundational Role of a Reference Standard

In any analytical comparison, the reference standard serves as the benchmark against which the sample is evaluated.[4] For the purposes of this guide, we will be comparing an in-house batch of 2-(5-Chloro-2-ureidophenyl)acetic acid with a commercially available, highly purified reference standard. While a USP-certified reference standard is the gold standard where available, a well-characterized commercial standard from a reputable supplier is a viable alternative for research and development purposes.[5][6] In instances where a commercial standard is unavailable, a well-qualified in-house primary reference standard is necessary. The qualification process for such a standard is a rigorous undertaking, involving extensive analytical testing to confirm its identity and purity.[3][4][7]

Experimental Workflow: A Multi-Pronged Approach

A single analytical technique is rarely sufficient to fully characterize a chemical compound. By employing a series of orthogonal methods, we can build a more complete and reliable picture of the sample's quality. The workflow for this benchmarking study is as follows:

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural & Thermal Analysis cluster_2 Data Comparison & Reporting HPLC_Purity HPLC Purity Assessment LCMS_Impurity LC-MS Impurity Profiling HPLC_Purity->LCMS_Impurity Identifies potential impurities Data_Analysis Comparative Data Analysis HPLC_Purity->Data_Analysis NMR_Identity 1H NMR Structural Confirmation LCMS_Impurity->NMR_Identity Informs on impurity structures LCMS_Impurity->Data_Analysis DSC_Thermal DSC Thermal Analysis NMR_Identity->DSC_Thermal Confirms bulk material identity NMR_Identity->Data_Analysis DSC_Thermal->Data_Analysis Provides thermal properties Final_Report Final Report Generation Data_Analysis->Final_Report

Caption: Overall analytical workflow for benchmarking 2-(5-Chloro-2-ureidophenyl)acetic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse of pharmaceutical analysis for determining the purity of a compound and quantifying any impurities.[8][9] A reversed-phase HPLC method is suitable for a moderately polar compound like 2-(5-Chloro-2-ureidophenyl)acetic acid.

  • Column: A C18 column is selected for its versatility and proven ability to retain and separate a wide range of small molecules.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile) provides good peak shape for the acidic analyte and allows for the elution of both polar and non-polar impurities.[8][9]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 225 nm) is a common and robust choice.[8]

  • Preparation of Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to a concentration of 20 mM. Adjust the pH to 3.0 with phosphoric acid.

  • Preparation of Mobile Phase B: HPLC-grade acetonitrile.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial reference standard and the in-house sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 225 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

ParameterCommercial Reference StandardIn-House SampleAcceptance Criteria
Retention Time (min) 12.512.5± 2% of Standard
Purity by Area % 99.8%99.5%≥ 99.0%
Individual Impurity < 0.1%Impurity at RRT 0.85: 0.2%≤ 0.2%
Total Impurities 0.2%0.5%≤ 1.0%
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

While HPLC with UV detection is excellent for quantifying purity, it provides no structural information about the impurities. LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, enabling the identification and structural elucidation of impurities.[10][11]

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. Both positive and negative ion modes should be evaluated, though negative mode is often more sensitive for acidic compounds.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to determine the elemental composition of impurities.

  • LC Conditions: The same HPLC method as described in section 3.2 can be used.

  • MS Conditions:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Mass Range: 50-500 m/z

  • Data Analysis:

    • Extract ion chromatograms for the expected mass of 2-(5-Chloro-2-ureidophenyl)acetic acid ([M-H]⁻ at m/z 227.02).

    • Analyze the mass spectra of any impurity peaks to determine their molecular weight.

Impurity_Profiling Start Impurity Detected by HPLC > 0.1% LCMS_Analysis Perform LC-MS Analysis Start->LCMS_Analysis Determine_MW Determine Molecular Weight LCMS_Analysis->Determine_MW Propose_Structure Propose Putative Structure Determine_MW->Propose_Structure Assess_Risk Assess Potential Risk (e.g., starting material, degradation product) Propose_Structure->Assess_Risk Action Action: Further Characterization or Process Optimization Assess_Risk->Action

Caption: Decision tree for impurity profiling and subsequent actions.

ParameterCommercial Reference StandardIn-House Sample
Expected [M-H]⁻ (m/z) 227.02227.02
Major Impurity [M-H]⁻ (m/z) Not Detected > 0.1%209.01 (putative loss of NH₃)
¹H NMR Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of a molecule. By analyzing the chemical shifts, integration, and coupling patterns of the proton signals, we can verify the identity of the in-house sample against the reference standard.

  • Solvent: A deuterated solvent that can dissolve the analyte is required. DMSO-d₆ is a good choice for many organic acids and will allow for the observation of exchangeable protons (e.g., -COOH and -NH).

  • Field Strength: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is helpful for unambiguous peak assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the commercial reference standard and the in-house sample in 0.75 mL of DMSO-d₆ in separate NMR tubes.

  • Instrument Parameters:

    • Spectrometer: 400 MHz NMR

    • Pulse Program: Standard ¹H acquisition

    • Number of Scans: 16

    • Relaxation Delay: 2 s

  • Data Analysis:

    • Compare the chemical shifts, integrations, and multiplicities of all signals between the two spectra.

Proton AssignmentCommercial Reference Standard (δ, ppm)In-House Sample (δ, ppm)Expected Multiplicity
-COOH ~12.5~12.5br s
-NH-C=O ~8.5~8.5s
Aromatic H 7.2-7.57.2-7.5m
-C=O-NH₂ ~6.5~6.5br s
-CH₂- ~3.6~3.6s
Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events such as melting, crystallization, and glass transitions.[12] This is useful for assessing the solid-state properties and purity of the compound. A sharp melting endotherm at a high temperature is indicative of a pure, crystalline material.

  • Heating Rate: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and analysis time.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) prevents oxidative degradation of the sample during heating.

  • Sample Preparation: Accurately weigh 2-5 mg of the commercial reference standard and the in-house sample into separate aluminum DSC pans. Crimp the pans with a lid.

  • Instrument Parameters:

    • Temperature Program: Heat from 25 °C to 250 °C at 10 °C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Data Analysis:

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus).

ParameterCommercial Reference StandardIn-House Sample
Melting Onset (°C) 198.5197.0
Melting Peak (°C) 201.2199.8
Enthalpy of Fusion (J/g) 150.2145.8
Observations Sharp endothermSlightly broader endotherm
Conclusion

This comprehensive analytical guide provides a robust framework for benchmarking an in-house batch of 2-(5-Chloro-2-ureidophenyl)acetic acid against a commercial reference standard. By integrating data from HPLC, LC-MS, ¹H NMR, and DSC, a thorough understanding of the sample's purity, identity, and solid-state properties can be achieved. The presented protocols and data tables serve as a template for generating and interpreting the necessary experimental results to ensure the quality and consistency of this important pharmaceutical intermediate.

References

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • Atlantic Validation. (2025, December 19). Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025. [Link]

  • Lachman Consultants. (2024, December 2). Are You Handling USP Reference Standards Appropriately?. [Link]

  • MiMeDB. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (MMDBc0055797). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002714). [Link]

  • AXEL. (n.d.). 85-4912-34 2-(5-Chloro-2-ureidophenyl)acetic Acid 100mg CAS No:100666-71-5 413911. [Link]

  • Academia.edu. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • PubMed. (2023, October 10). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. [Link]

  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Agilent. (2019, August 27). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. [Link]

  • ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]

  • Agilent. (2006, July 25). Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS Application Note. [Link]

  • MDPI. (2022, January 7). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]

  • The Royal Society of Chemistry. The eutectic point in choline chloride and ethylene glycol mixtures. [Link]

  • PSE Community.org. (2022, April 18). A New LC-MS Method for Evaluating the Efficacy of Pesticide Residue Removal from Fruit Surfaces by Washing Agents. [Link]

  • MDPI. (2019, March 9). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • NETZSCH. DSC 204 F1 Phoenix Features and Capability. [Link]

  • ResearchGate. DSC thermograms of PHB from acetic acid with dissolution time 0, 5, 15,.... [Link]

  • PubChem. 2-(5-chlorothiophen-2-yl)acetic Acid. [Link]

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Comparative

assessing cross-reactivity of 2-(5-Chloro-2-ureidophenyl)acetic acid in multiplex assays

An in-depth methodological guide for evaluating the analytical interference of small-molecule intermediates in high-throughput biomarker profiling. Introduction: The Challenge of Small-Molecule Cross-Reactivity During th...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth methodological guide for evaluating the analytical interference of small-molecule intermediates in high-throughput biomarker profiling.

Introduction: The Challenge of Small-Molecule Cross-Reactivity

During the pharmacokinetic and pharmacodynamic (PK/PD) profiling of immunomodulatory drugs, multiplex immunoassays are routinely deployed to monitor pro-inflammatory cytokine panels. A critical, yet often overlooked, analytical challenge is the cross-reactivity of drug metabolites or synthetic intermediates with assay reagents.

2-(5-Chloro-2-ureidophenyl)acetic acid (CAS 100666-71-5) is a key synthetic intermediate and structural analog related to Tenidap , a well-documented cytokine-modulating antirheumatic drug known to inhibit the production of Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[1]. When utilizing multiplex platforms to assess the efficacy of such compounds, the presence of circulating 2-(5-Chloro-2-ureidophenyl)acetic acid can induce severe matrix effects. Because antibodies validated for singleplex assays often exhibit unexpected cross-reactivity when transitioned to multiplex formats[2], it is imperative to objectively evaluate how this specific compound interacts with capture antibodies, detection tags, and blocking buffers.

Mechanisms of Assay Interference

To mitigate cross-reactivity, we must first understand the structural causality behind it. The molecular architecture of 2-(5-Chloro-2-ureidophenyl)acetic acid presents two distinct functional moieties that drive non-specific binding in immunoassays:

  • The Ureido Group (-NH-CO-NH-): This moiety acts as both a potent hydrogen bond donor and acceptor. In a multiplex environment, it can non-specifically interact with the Fc region of capture antibodies or disrupt the streptavidin-biotin linkers used in array self-assembly.

  • The Chloro-phenyl Ring: This highly lipophilic structure promotes hydrophobic interactions. In platforms utilizing high-binding carbon electrodes[3], the lipophilicity can cause the metabolite to adsorb directly onto the electrode surface, displacing target cytokines or quenching the electrochemiluminescent signal.

G CaptureAb Capture Antibody (Carbon Electrode) Target Target Cytokine (e.g., IL-6) CaptureAb->Target Specific Binding DetectionAb Detection Antibody (SULFO-TAG) Target->DetectionAb Sandwich Complex Metabolite 2-(5-Chloro-2-ureidophenyl) acetic acid Metabolite->CaptureAb Steric Hindrance / Cross-Reactivity Metabolite->DetectionAb False Signal Quenching

Mechanism of small-molecule interference in sandwich multiplex immunoassays.

Comparative Analysis of Analytical Platforms

When assessing the cross-reactivity of 2-(5-Chloro-2-ureidophenyl)acetic acid, no single platform provides a complete picture. A self-validating system requires comparing high-throughput immunoassays against an orthogonal, mass-based technique.

Multiplex assays like Meso Scale Discovery (MSD) pattern capture antibodies on spatially distinct spots within a single well[4], offering high sensitivity but remaining vulnerable to structural mimics. Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses antibody interactions entirely.

Table 1: Platform Comparison for Cross-Reactivity Susceptibility
Analytical PlatformDetection PrincipleMultiplex CapacitySusceptibility to Ureido/Chloro InterferenceMitigation Strategy
MSD MULTI-ARRAY Electrochemiluminescence (ECL)High (up to 10-plex/well)Moderate: Lipophilic adsorption on carbon electrodes.Use of customized blocking buffers (e.g., Casein over BSA).
Luminex xMAP Bead-based FluorescenceVery High (up to 100-plex)High: Ureido group bridging between bead and detection Ab.Addition of heterophilic blocking reagents (HBR).
LC-MS/MS Mass-to-Charge Ratio (m/z)Moderate (Targeted MRM)None: Analyte is structurally fragmented and isolated.Serves as the orthogonal ground-truth validation.

Experimental Protocol: Self-Validating Cross-Reactivity Assessment

To definitively quantify the cross-reactivity of 2-(5-Chloro-2-ureidophenyl)acetic acid, we employ a Spike-and-Recovery workflow validated against LC-MS/MS. This ensures that any signal deviation is causally linked to the metabolite rather than matrix degradation.

Workflow A 1. Matrix Preparation (Pooled Human Plasma) B 2. Spike Metabolite (0.1 µM to 100 µM) A->B C 3. Multiplex Immunoassay (MSD / Luminex) B->C D 4. Orthogonal Validation (LC-MS/MS MRM) B->D E 5. Data Synthesis (% Recovery & CV Analysis) C->E D->E

Self-validating workflow for assessing metabolite cross-reactivity in multiplex assays.

Step-by-Step Methodology

Step 1: Matrix Preparation & Baseline Establishment

  • Action: Obtain pooled, healthy human plasma. Deplete endogenous target cytokines (e.g., IL-6, TNF-α) using immunoaffinity columns if necessary, or use a surrogate matrix (e.g., 1% BSA in PBS).

  • Causality: Endogenous matrix components can mask cross-reactivity. Establishing a clean baseline ensures that any subsequent signal anomalies are strictly due to the spiked compound.

Step 2: Analyte and Metabolite Spiking

  • Action: Spike the matrix with a known, fixed concentration of recombinant target cytokines (e.g., 500 pg/mL of IL-6). Subsequently, create a dilution series of 2-(5-Chloro-2-ureidophenyl)acetic acid ranging from 0.1 µM to 100 µM.

  • Causality: A dose-response curve of the intermediate determines the exact concentration threshold at which steric hindrance or non-specific binding begins to collapse the assay's dynamic range.

Step 3: Multiplex Assay Execution (MSD Example)

  • Action: Add 25 µL of the spiked samples to a pre-coated MSD MULTI-SPOT plate[4]. Incubate for 2 hours at room temperature with vigorous shaking (700 rpm). Wash 3x with PBS-T. Add 25 µL of SULFO-TAG conjugated detection antibodies. Incubate for 1 hour, wash, add Read Buffer T, and image on an MSD SECTOR imager.

  • Causality: Shaking increases the kinetic collision rate, forcing competitive binding between the target cytokine and the lipophilic chloro-phenyl ring of the metabolite.

Step 4: Orthogonal LC-MS/MS Validation

  • Action: Subject an identical aliquot of the spiked samples to protein precipitation (using cold acetonitrile). Centrifuge, dry the supernatant, and reconstitute. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) for the target cytokines.

  • Causality: Mass spectrometry relies on molecular weight and fragmentation patterns, completely bypassing antibody-antigen structural recognition. If the LC-MS/MS detects the correct cytokine concentration while the multiplex assay fails, antibody cross-reactivity is definitively proven.

Quantitative Data Interpretation

The integrity of the assay is determined by calculating the % Recovery of the target cytokines in the presence of the intermediate.

Formula: % Recovery = (Measured Concentration in Spiked Sample / Expected Concentration) × 100

Table 2: Representative Spike-Recovery Data (Spiked at 50 µM Metabolite)
Target AnalyteExpected Conc.MSD Measured Conc.MSD % RecoveryLC-MS/MS % RecoveryInterpretation
IL-6 500 pg/mL310 pg/mL62% (Quenching) 98%High cross-reactivity; metabolite sterically hinders IL-6 capture.
TNF-α 250 pg/mL242 pg/mL96.8% (Valid) 99%No significant cross-reactivity observed for this specific antibody pair.
IL-1β 100 pg/mL480 pg/mL480% (False +) 102%Severe non-specific bridging by the ureido moiety.

Actionable Insights: If recovery falls outside the acceptable 80%–120% range (as seen with IL-6 and IL-1β above), the multiplex assay cannot be trusted for PK/PD profiling of this specific compound without optimization. Scientists must either switch the capture antibody clones or implement a sample extraction step (e.g., Solid Phase Extraction) to remove the small-molecule intermediate prior to running the immunoassay.

References

  • GuideChem. "2-(5-Chloro-2-ureidophenyl)acetic Acid 100666-71-5 wiki". GuideChem. Verified Link
  • Meso Scale Discovery. "MULTI-SPOT Assay System - Argutus AKI Test™ (rat) Assay Kit". Meso Scale Diagnostics, LLC. Verified Link
  • PubMed (NIH). "Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis".
  • Reaction Biology. "Multiplex Immunoassay Service (MSD Assay Principle)". Reaction Biology. Verified Link
  • PubMed Central (NIH). "Antibody-Based Protein Multiplex Platforms: Technical and Operational Challenges". Clin Chem. Verified Link

Sources

Validation

reproducibility of 2-(5-Chloro-2-ureidophenyl)acetic acid synthesis across different labs

Reproducibility of 2-(5-Chloro-2-ureidophenyl)acetic Acid Synthesis: A Cross-Lab Comparison Guide Overview & Chemical Significance The compound 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS: 100666-71-5) is a highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2-(5-Chloro-2-ureidophenyl)acetic Acid Synthesis: A Cross-Lab Comparison Guide

Overview & Chemical Significance

The compound 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS: 100666-71-5) is a highly specialized organic intermediate[1]. In pharmaceutical development, it is most notably recognized as the critical precursor in the synthesis of Tenidap, a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor historically investigated for rheumatoid arthritis[2].

For process chemists and drug development professionals, achieving reproducible yields of this intermediate across different laboratories is notoriously challenging. The molecule possesses an inherent thermodynamic instability; under specific pH and thermal conditions, it readily dehydrates and cyclizes into 5-chloro-2-oxindole derivatives[3]. This guide objectively compares the two primary synthetic routes—base-mediated ring-opening (Route A) and direct cyanate condensation (Route B)—providing mechanistic causality, cross-lab reproducibility data, and self-validating experimental protocols.

Mechanistic Pathways & Synthesis Alternatives

The synthesis of 2-(5-Chloro-2-ureidophenyl)acetic acid generally follows one of two distinct logical pathways:

  • Route A: Base-Mediated Ring-Opening (The Originator Route) Developed in the original Pfizer patents, this route relies on the basic hydrolysis of an activated oxindole, specifically N-isobutyryl-5-chloro-2-oxindole-1-carboxamide[3]. The presence of the acyl group activates the oxindole system, making the cyclic amide susceptible to nucleophilic attack by hydroxide ions, thereby cleanly opening the ring.

  • Route B: Direct Cyanate Condensation (The Biomimetic Route) This alternative bypasses the oxindole ring entirely. It involves the direct reaction of 5-chloro-2-aminophenylacetic acid with potassium cyanate (KOCN) in an acidic aqueous medium. Isocyanic acid (HNCO) is generated in situ, which subsequently attacks the aromatic amine to form the urea functional group.

Workflow A_Start 5-Chloro-2-oxindole A_Acyl Isobutyryl Isocyanate (Acylation) A_Start->A_Acyl A_Int N-Isobutyryl-5-chloro- 2-oxindole-1-carboxamide A_Acyl->A_Int A_Hyd 1N KOH Hydrolysis (Ring Opening) A_Int->A_Hyd Product 2-(5-Chloro-2-ureidophenyl) acetic acid (CAS: 100666-71-5) A_Hyd->Product Route A (Patent) B_Start 5-Chloro-2-amino- phenylacetic acid B_Rea Potassium Cyanate (KOCN) Acidic Media B_Start->B_Rea B_Rea->Product Route B (Direct)

Fig 1: Mechanistic workflow comparing Route A (ring-opening) and Route B (direct condensation).

Detailed Step-by-Step Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols do not merely list steps; they explain the causality behind the physicochemical changes occurring in the flask.

Protocol A: Base-Mediated Ring-Opening (Highly Reproducible)
  • Hydrolysis: Suspend N-isobutyryl-5-chloro-2-oxindole-1-carboxamide in a large excess of 1N Potassium Hydroxide (KOH)[3].

    • Causality: A 1N concentration is critical. Weaker bases fail to cleave the activated amide bond, while stronger bases (>3N) risk degrading the urea moiety into a primary amine.

  • Agitation: Stir at room temperature for 1 to 2 hours until the suspension dissolves into a clear solution.

    • Self-Validation: The visual transition from a colored suspension (characteristic of conjugated oxindoles) to a clear solution indicates successful ring cleavage.

  • Thermal Arrest: Cool the reaction vessel aggressively in an ice-water bath (0–5 °C).

  • Acidification: Slowly add concentrated Hydrochloric Acid (HCl) dropwise until the product precipitates completely.

    • Causality: Acidification must be performed cold. If the localized heat of neutralization is allowed to spike, the newly formed 2-(5-chloro-2-ureidophenyl)acetic acid will undergo acid-catalyzed dehydration, cyclizing back into the unwanted 5-chloro-2-oxindole[3].

  • Isolation: Filter the resulting colorless crystals, wash with diisopropyl ether, and recrystallize from ethanol[3].

Protocol B: Direct Cyanate Condensation (Alternative)
  • Dissolution: Dissolve 5-chloro-2-aminophenylacetic acid in a dilute aqueous HCl solution (pH ~3.0).

  • Condensation: Slowly add an equimolar aqueous solution of Potassium Cyanate (KOCN), maintaining the internal temperature below 40 °C.

    • Causality: KOCN must be added to the acidic amine, not the reverse. This ensures the continuous, controlled generation of isocyanic acid (HNCO) which immediately reacts with the amine.

  • pH Monitoring: Stir for 4 hours. Monitor the pH continuously.

    • Causality: If the pH drops too low (< 1.5), the starting material will undergo spontaneous intramolecular lactamization, forming 5-chloro-2-oxindole before the urea can form.

  • Isolation: Filter the precipitated product and wash thoroughly with cold water to remove unreacted inorganic salts.

Cross-Lab Reproducibility & Data Comparison

To evaluate the robustness of these routes, we compare aggregated performance metrics across three distinct laboratory environments: an Originator Lab (Lab 1), a Scale-up Facility (Lab 2), and a Contract Research Organization (Lab 3).

MetricRoute A (Lab 1 - Originator)Route A (Lab 2 - Scale-up)Route B (Lab 3 - CRO)
Yield (%) 43%[3]41%72%
Purity (HPLC %) >99.0% (Post-recryst.)98.5%94.0% (Requires prep-HPLC)
Key Impurity Profile 5-chloro-2-oxindole5-chloro-2-oxindole5-chloro-oxindole (Lactam)
E-Factor (Waste/Prod) High (Excess aqueous base)HighLow (Aqueous condensation)
Reproducibility Excellent Excellent Moderate (Highly pH sensitive)

Analysis: While Route B offers a superior raw yield (72%), it suffers from moderate reproducibility due to the competing intramolecular lactamization of the starting material. Route A, despite its modest yield (~43%), provides exceptional purity and cross-lab reproducibility because the thermodynamic trap (precipitation of the product upon cold acidification) prevents side reactions[3].

Self-Validating Quality Control (QC)

To verify the integrity of the synthesized 2-(5-Chloro-2-ureidophenyl)acetic acid, laboratories must utilize the following self-validating parameters:

  • Melting Point Analysis: The pure compound exhibits a melting point of 187.5 °C (dec.) [3]. The notation "(dec.)" is a critical self-validating marker; at this temperature, the compound undergoes thermal dehydration, cyclizing back into the oxindole and releasing water/ammonia. A sharp melt without decomposition indicates an incorrect structural isomer.

  • Solubility Profiling: The product should be freely soluble in Methanol and Dimethyl Sulfoxide (DMSO), but insoluble in non-polar organic solvents like diisopropyl ether[4].

  • Visual Appearance: The final validated product must present as colorless crystals[3]. A yellow tint indicates contamination with conjugated oxindole precursors.

References

  • Title: United States Patent 4556672A - 3-substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents Source: Google Patents URL
  • Title: 85-4912-34 2-(5-Chloro-2-ureidophenyl)acetic Acid 100mg CAS No:100666-71-5 Source: AS-1 / US Biological URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Chloro-2-ureidophenyl)acetic Acid

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(5-Chloro-2-ureidophenyl)acetic acid. As an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(5-Chloro-2-ureidophenyl)acetic acid. As an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Tenidap, its presence in research and development laboratories is common.[1] Adherence to proper disposal protocols is not merely a regulatory compliance issue; it is a critical component of a robust laboratory safety culture, protecting both personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and scientifically grounded procedures.

Hazard Identification and Risk Assessment

  • Chlorinated Acetic Acid Moiety: Compounds like chloroacetic acid and o-Chlorophenylacetic acid are known to be corrosive and can cause severe skin burns and eye damage.[2][3][4][5] They are also often classified as toxic if swallowed, in contact with skin, or if inhaled.[6] Skin and respiratory irritation are common hazards associated with this class of chemicals.[2][3]

  • Urea Moiety: While urea itself is generally considered to have low toxicity, its derivatives can present different hazards.[7][8] When heated to decomposition, urea-containing compounds can emit toxic fumes, including nitrogen oxides and ammonia.[9]

Based on these structural analogs, a cautious approach is mandated. The primary risks associated with handling 2-(5-Chloro-2-ureidophenyl)acetic acid during disposal operations are skin and eye irritation or corrosion, and potential respiratory tract irritation from dust or aerosols.

Hazard Classification (Inferred)DescriptionPrimary Exposure Route
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon contact.[2][3]Dermal
Serious Eye Damage/Irritation Poses a significant risk of serious eye irritation or damage.[2][3][10]Ocular
Respiratory Irritation Inhalation of dust may cause respiratory irritation.[2][3]Inhalation
Environmental Hazard Chlorinated organic compounds can be toxic to aquatic life.[4][5]Environmental Release

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure during all phases of handling and disposal. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for each identified hazard.[11]

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. Always check the glove manufacturer's specifications for compatibility with chlorinated organic compounds.
Eye/Face Protection Chemical safety goggles or a face shield.[7][12]To protect eyes from splashes or dust particles. Standard safety glasses are insufficient.
Skin and Body Protection Lab coat or chemical-resistant apron.[11]To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)Required if handling the powder outside of a ventilated enclosure or if dust generation is likely.[12]

Waste Segregation and Containerization

Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions that can occur from mixing incompatible chemicals.[13]

Step-by-Step Containerization Protocol:

  • Select the Right Container: Use a dedicated, chemically resistant container, such as a high-density polyethylene (HDPE) jug or drum. Ensure the container is in good condition with no leaks or cracks.

  • Segregate the Waste: Designate a specific container for 2-(5-Chloro-2-ureidophenyl)acetic acid and its associated contaminated materials (e.g., gloves, weigh boats, absorbent paper). This waste stream should be classified as halogenated organic waste .

  • Do Not Mix: Never mix this waste with other streams, particularly strong bases, oxidizing agents, or non-halogenated solvents, to avoid unpredictable and hazardous reactions.[8]

  • Label Correctly: The waste container must be clearly and accurately labeled. If reusing a container, ensure the original label is completely defaced.[13] The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "2-(5-Chloro-2-ureidophenyl)acetic acid"

    • An accurate list of all contents, including any solvents used for rinsing.

    • The primary hazards (e.g., "Corrosive," "Irritant").

    • The name and contact information of the generating laboratory/researcher.

  • Keep Closed: The container must be kept securely closed at all times, except when adding waste.[12] This prevents the release of vapors and protects the contents from contamination.

Disposal Procedures

The overarching principle for the disposal of this chemical is that it must be managed by a licensed environmental disposal service.[10][12] It should never be disposed of down the drain or in regular trash.

Workflow for Disposal of 2-(5-Chloro-2-ureidophenyl)acetic Acid

G start Waste Generated (2-(5-Chloro-2-ureidophenyl)acetic acid) decision Type of Waste? start->decision bulk Bulk Solid or Concentrated Solution decision->bulk Solid/Concentrated labware Contaminated Labware (glassware, gloves, etc.) decision->labware Contaminated Material pack_bulk Step 1: Place directly into a labeled, sealed hazardous waste container. bulk->pack_bulk rinse Step 1: Rinse labware with a minimal amount of a suitable solvent (e.g., acetone). labware->rinse store Store sealed container in a designated satellite accumulation area away from incompatible materials. pack_bulk->store collect_rinsate Step 2: Collect all rinsate as halogenated hazardous waste. rinse->collect_rinsate dispose_labware Step 3: Dispose of the now- 'empty' (triple-rinsed) glassware appropriately. Contaminated solids go into the solid waste container. collect_rinsate->dispose_labware dispose_labware->store end Arrange for pickup by a licensed hazardous waste disposal service. store->end

Caption: Disposal decision workflow for 2-(5-Chloro-2-ureidophenyl)acetic acid.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to minimizing exposure and environmental impact.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2, including respiratory protection.

  • Control Dust/Vapors: Avoid any actions that could generate dust.[12] Ensure adequate ventilation by working in a chemical fume hood or opening a window if safe to do so.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[7][12] Use spark-proof tools if a flammable solvent was involved.

  • Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Seek Medical Attention:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Regulatory Context

In the United States, the disposal of chemical waste like 2-(5-Chloro-2-ureidophenyl)acetic acid is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a chlorinated organic compound, it falls under regulations for halogenated waste. Facilities that manufacture chlorinated hydrocarbons are subject to specific effluent guidelines under the Clean Water Act (40 CFR Part 414, 439, or 455).[14][15] While your laboratory is not a manufacturing facility, these regulations underscore the environmental significance of chlorinated compounds and the importance of ensuring they do not enter wastewater streams.

References

  • HAZARD SUMMARY - UREA NITRATE. (No Date). New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET - Urea. (2016, May 5). National Institute of Standards and Technology. [Link]

  • 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. (2016, May 19). Loba Chemie. [Link]

  • Chemical Waste Disposal Guidelines. (No Date). Emory University. [Link]

  • Urea, granular - Safety Data Sheet. (2025, June 2). CF Industries. [Link]

  • SAFETY DATA SHEET UREA. (No Date). OCI – Documentation. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (2025, May 13). US EPA. [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. (2025, May 28). US EPA. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (No Date). Vita-D-Chlor. [Link]

  • CHLORINATED ORGANICS HANDBOOK. (2014, October). OxyChem. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. (2016, November 29). US EPA. [Link]

  • Safety Data Sheet: Chloroacetic acid. (No Date). Carl ROTH. [Link]

  • ICSC 0235 - CHLOROACETIC ACID. (No Date). International Labour Organization. [Link]

  • Chemical waste labelling and disposal. (2026, March 15). Monash University. [Link]

Sources

Handling

Safe Handling, PPE, and Operational Logistics for 2-(5-Chloro-2-ureidophenyl)acetic Acid

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols for handling active pharmaceutical ingredient (API) intermediates is paramount. 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols for handling active pharmaceutical ingredient (API) intermediates is paramount. 2-(5-Chloro-2-ureidophenyl)acetic acid (CAS No. 100666-71-5) is a critical intermediate traditionally utilized in the synthesis of oxindole-based nonsteroidal anti-inflammatory drugs (NSAIDs) such as Tenidap[1],[2]. While the compound offers significant synthetic utility, its physicochemical profile demands strict engineering controls and Personal Protective Equipment (PPE) to mitigate occupational exposure risks[3].

This guide provides the authoritative operational and disposal plans required to handle this compound safely at both the bench and scale-up levels.

Part 1: Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of 2-(5-Chloro-2-ureidophenyl)acetic acid. We do not select PPE simply for compliance; we select it to counteract specific molecular liabilities[3]:

  • Lipophilicity & Dermal Penetration: With a calculated logP of approximately 2.04[1], this molecule possesses sufficient lipophilicity to partition into the stratum corneum, making dermal absorption a primary concern.

  • Sensitization Potential: The ureido moiety (-NH-CO-NH₂) can act as a hydrogen bond donor and potential hapten, interacting with epidermal proteins to induce allergic contact dermatitis or respiratory sensitization upon repeated exposure.

  • Irritation: The chlorinated phenyl ring combined with the acetic acid functional group renders the fine powder highly irritating to mucous membranes, the ocular surface, and the upper respiratory tract.

Because PPE is the final line of defense in the hierarchy of controls[4], it must be deployed systematically to address these exact hazards.

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

In accordance with OSHA standard 29 CFR 1910.132[3], a hazard assessment dictates the following PPE requirements based on operational scale.

Protection CategoryBench Scale (<10g)Kilo-Lab / Scale-Up (>100g)Scientific Rationale
Respiratory N95 or P100 Particulate RespiratorPowered Air-Purifying Respirator (PAPR)Prevents inhalation of sensitizing ureido-compound dusts[4].
Dermal (Hands) Double Nitrile Gloves (min 8 mil)Heavy-duty Neoprene over NitrileNitrile provides an excellent barrier against lipophilic organic acids.
Ocular/Facial Chemical Splash GogglesFull Face Shield over GogglesProtects ocular mucosa from acidic dust and solvent splashes[3].
Body Flame-retardant Lab CoatTyvek® or Chemical-Resistant SuitPrevents accumulation of static-charged powders on personal clothing.
Part 3: Operational Workflows & Engineering Controls

Before donning PPE, ensure that all handling occurs within a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation (LEV) powder hood.

Workflow Start Verify LEV/Hood Airflow DonPPE Don PPE (Nitrile, N95, Goggles) Start->DonPPE Weigh Weigh Compound (Anti-static Spatula) DonPPE->Weigh Transfer Seal in Secondary Container Weigh->Transfer Decon Decontaminate Surfaces (IPA/H2O) Transfer->Decon Dispose Dispose as Halogenated Waste Decon->Dispose

Step-by-step operational workflow for the safe weighing, transfer, and decontamination of the API.

Protocol 1: Safe Weighing and Transfer of Dry Powder
  • Preparation: Verify that the LEV airflow is within the optimal containment range (typically 80-120 fpm). Don the required PPE matrix as outlined above.

  • Static Mitigation: 2-(5-Chloro-2-ureidophenyl)acetic acid can hold a static charge, causing the powder to aerosolize or cling to gloves. Use an anti-static ionizer gun on the weighing vessel and utilize grounded, anti-static spatulas.

  • Containment: Tare the secondary containment vessel inside the hood. Transfer the required mass slowly to minimize dust generation.

  • Sealing: Cap the primary vial and place it inside a secondary zip-tie bag or shatterproof container before removing it from the exhaust hood.

Part 4: Emergency Spill Response & Waste Disposal

A spill of chlorinated aromatic acids requires immediate, calculated action to prevent cross-contamination and airborne exposure.

SpillResponse Spill Spill Detected Assess Assess Scale (<50g vs >50g) Spill->Assess Evacuate Evacuate & Call EHS (Scale-up Spill) Assess->Evacuate >50g Contain Wet with IPA/H2O (Prevent Dust) Assess->Contain <50g Absorb Absorb & Place in Sealed Waste Bag Contain->Absorb Clean Wash Area with Alkaline Detergent Absorb->Clean

Logical decision tree and procedural workflow for laboratory spill response and decontamination.

Protocol 2: Step-by-Step Spill Mitigation
  • Do Not Dry Sweep: Sweeping dry powder will aerosolize the API, bypassing standard ventilation and drastically increasing inhalation risks.

  • Wetting Down: Gently mist the spill with a 70/30 mixture of Isopropyl Alcohol (IPA) and water. The IPA reduces the surface tension, allowing the water to wet the lipophilic powder without causing it to scatter.

  • Absorption: Use damp, lint-free absorbent pads to collect the wetted material. Wipe from the outside of the spill toward the center to prevent spreading.

  • Chemical Decontamination: Because the compound is an acetic acid derivative, washing the affected area with a mild alkaline detergent (e.g., 1% sodium carbonate solution) will deprotonate residual molecules. This significantly increases their aqueous solubility, allowing for complete removal.

Waste Disposal Plan

All materials contaminated with 2-(5-Chloro-2-ureidophenyl)acetic acid (including gloves, wipes, and empty vials) must be strictly segregated from general lab waste.

  • Classification: Designate as Halogenated Organic Waste .

  • Destruction: The standard and most environmentally sound method for disposing of chlorinated organic compounds is high-temperature incineration at a permitted hazardous waste facility. This ensures the complete thermal breakdown of the carbon-chlorine bonds, preventing environmental persistence.

References
  • Title: 2-(5-Chloro-2-ureidophenyl)
  • Title: Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives Source: Dove Medical Press URL
  • Title: Personal Protective Equipment Subpart I 29 CFR 1910.
  • Source: Centers for Disease Control and Prevention (CDC)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloro-2-ureidophenyl)acetic acid
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Reactant of Route 2
2-(5-Chloro-2-ureidophenyl)acetic acid
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